2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Description
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Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGVBFTTMFRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645878 | |
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-45-0 | |
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Abstract
This technical guide provides a comprehensive and practical framework for the synthesis and detailed characterization of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a valuable building block in organic synthesis. The synthetic strategy detailed herein employs a robust two-step sequence commencing with the Williamson ether synthesis to prepare the key intermediate, 2-ethoxybenzaldehyde, from salicylaldehyde. This is followed by the protective acetalization of the aldehyde functionality using ethylene glycol. This guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern these transformations. A thorough discussion of the characterization of the final product using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—is presented with predicted data to facilitate unequivocal structural verification.
Introduction and Strategic Overview
The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, incorporates an ethoxy group and a protected aldehyde on a benzene ring, making it a versatile intermediate for further chemical elaboration. The primary challenge in the direct etherification of salicylaldehyde is the presence of the reactive aldehyde group, which can undergo undesired side reactions under the basic conditions typically employed in Williamson ether synthesis.[1]
To circumvent this, a judicious choice of synthetic sequence is paramount. The strategy presented here prioritizes the etherification of the phenolic hydroxyl group of salicylaldehyde first, followed by the protection of the aldehyde. This approach is often more efficient than the alternative of protecting the aldehyde first, as the acetal protecting group is sensitive to acidic conditions which might be inadvertently generated during some etherification work-up procedures.
Synthetic Methodology and Mechanistic Insights
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Williamson Ether Synthesis of 2-Ethoxybenzaldehyde.
-
Step 2: Acetal Protection of 2-Ethoxybenzaldehyde.
The overall synthetic transformation is depicted below:
Caption: Mechanism of the Williamson ether synthesis of 2-ethoxybenzaldehyde.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and acetone (100 mL).
-
Add anhydrous potassium carbonate (17.0 g, 123 mmol) to the solution.
-
Slowly add ethyl iodide (14.1 g, 90.1 mmol) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethoxybenzaldehyde as a colorless to pale yellow liquid. [2]
Step 2: Acetal Protection of 2-Ethoxybenzaldehyde
The aldehyde group of 2-ethoxybenzaldehyde is protected as a cyclic acetal, a 1,3-dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst. [3]This reaction is reversible, and to drive the equilibrium towards the product, water is removed azeotropically using a Dean-Stark apparatus. [4] Mechanism:
Caption: Mechanism of acid-catalyzed acetal formation.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2-ethoxybenzaldehyde (10.0 g, 66.6 mmol), ethylene glycol (4.5 g, 72.3 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.2 g).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain this compound as a colorless oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [5] Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Ar-H (ortho to acetal) |
| ~7.20 | t | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H |
| ~5.90 | s | 1H | O-CH -O (acetal) |
| ~4.10 | q | 2H | O-CH₂ -CH₃ (ethoxy) |
| ~4.00 | m | 4H | O-CH₂ -CH₂ -O (dioxolane) |
| ~1.45 | t | 3H | O-CH₂-CH₃ (ethoxy) |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C -OEt (aromatic) |
| ~130.0 | C H (aromatic) |
| ~128.5 | C -CH(O)₂ (aromatic) |
| ~121.0 | C H (aromatic) |
| ~112.0 | C H (aromatic) |
| ~103.0 | O-C H-O (acetal) |
| ~65.0 | O-C H₂-C H₂-O (dioxolane) |
| ~64.0 | O-C H₂-CH₃ (ethoxy) |
| ~15.0 | O-CH₂-C H₃ (ethoxy) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium | C=C stretching in aromatic ring |
| 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1150-1050 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [6] Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₃ = 208.25 g/mol ) should be observed.
-
Major Fragments:
-
Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
Cleavage of the dioxolane ring.
-
Benzylic cleavage to form a stable tropylium-like ion.
-
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final, purified product.
Sources
"physical and chemical properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene"
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this compound for their research and applications.
Introduction and Nomenclature
This compound is a chemical compound that belongs to the class of aromatic ethers and acetals. Its structure, featuring a benzene ring substituted with an ethoxy group and a dioxolane-containing side chain, suggests its potential utility as a versatile intermediate in organic synthesis. The presence of both an ether and a cyclic acetal functional group imparts a unique combination of chemical reactivity and stability, making it a molecule of interest for the synthesis of more complex chemical entities.
Systematic IUPAC Name: this compound
CAS Number: 898759-45-0[1]
Molecular Formula: C12H16O3[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a 1,2-disubstituted benzene ring. One substituent is an ethoxy group (-OCH2CH3), and the other is a 2-methylene-1,3-dioxolane group (-CH2-C4H7O2).
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are reported, others are estimated based on the compound's structure and comparison with analogous compounds.
| Property | Value | Source |
| Molecular Weight | 208.25 g/mol | Calculated |
| Appearance | White to yellow crystal powder | [1] |
| Purity | 97% | [1] |
| Boiling Point | ~300-320 °C | Estimated |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Predicted |
| logP | ~2.5-3.0 | Estimated |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three main functional components: the dioxolane ring, the ethoxy group, and the aromatic benzene ring.
-
Dioxolane Ring (Acetal): The 1,3-dioxolane group is a cyclic acetal, which serves as a protecting group for a carbonyl functional group. This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding aldehyde. This reactivity is a cornerstone of its utility in multi-step organic syntheses, allowing for the unmasking of a reactive functional group at a desired stage.
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
-
Ethoxy Group (Aromatic Ether): The ethoxy group is generally stable. Cleavage of the ether linkage would require harsh conditions, such as treatment with strong acids like HBr or HI. The oxygen atom of the ethoxy group possesses lone pairs of electrons, which can influence the electronic properties of the benzene ring.
-
Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing ethoxy and dioxolanylmethyl groups.
Analytical Characterization Protocols
Accurate characterization of this compound is crucial for confirming its identity and purity. The following are standard analytical techniques and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the ethoxy group, the methylene bridge, and the protons of the dioxolane ring.
-
Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm.
-
Ethoxy Group: A quartet around δ 4.0-4.2 ppm (O-CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).
-
Methylene Bridge: A doublet around δ 3.0-3.2 ppm (-CH₂-dioxolane).
-
Dioxolane Ring: A triplet for the methine proton around δ 4.8-5.0 ppm and multiplets for the methylene protons of the ring around δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected chemical shifts would include signals for the aromatic carbons, the carbons of the ethoxy group, the methylene bridge, the methine carbon of the acetal, and the methylene carbons of the dioxolane ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z = 208.25. Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the dioxolane ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C-O-C stretch (ether and acetal): Strong absorptions in the region of 1050-1250 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
Synthetic Pathway
A plausible synthetic route to this compound involves the protection of the aldehyde group of 2-ethoxy-phenylacetaldehyde with ethylene glycol under acidic catalysis.
Caption: Plausible synthesis of this compound.
This reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the formation of the acetal.
Conclusion
This compound is a compound with interesting structural features that suggest its utility as a synthetic intermediate. This guide has provided a detailed overview of its known and predicted physical and chemical properties, along with standard protocols for its characterization. The information presented herein should serve as a valuable resource for scientists and researchers working with this compound.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- BOC Sciences. (n.d.). This compound cas no.898759-45-0.
Sources
Spectroscopic Data of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene: A Technical Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (CAS No. 898759-45-0).[1] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to present a detailed theoretical analysis. This guide is intended to support researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of this and related chemical entities.
Introduction and Compound Overview
This compound is a chemical compound with the molecular formula C₁₂H₁₆O₃.[1] Its structure features an ethoxybenzene moiety linked to a 1,3-dioxolane ring via a methylene bridge. The 1,3-dioxolane group is a common protecting group for aldehydes and ketones in organic synthesis, making this compound and its analogues valuable intermediates in the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
This guide will provide an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Furthermore, it will outline standardized experimental protocols for the acquisition of such data.
Molecular Structure
Sources
The Synthetic Architecture of Cabozantinib: A Technical Guide to CAS 898759-45-0
For distribution to researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for Cabozantinib (CAS 898759-45-0), a potent small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. Marketed under the trade name Cometriq®, Cabozantinib is a critical therapeutic agent in the treatment of medullary thyroid cancer and advanced renal cell carcinoma.[1] Understanding its synthesis is paramount for process optimization, impurity profiling, and the development of next-generation analogs.
This guide will deconstruct the primary synthetic routes, elucidating the strategic rationale behind key transformations and providing detailed experimental protocols. We will explore both established and novel approaches to the core quinoline scaffold and the final amide coupling, offering a holistic view for the practicing chemist.
Strategic Analysis of Cabozantinib's Structure
The molecular architecture of Cabozantinib, chemically named N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, presents several key synthetic challenges.[2] The core of the molecule is a 6,7-dimethoxyquinoline ring, linked via an ether bond to a phenyl group, which is in turn part of a dicarboxamide moiety appended to a cyclopropane ring. The synthesis can be logically disconnected into three primary fragments:
-
Fragment A: The 6,7-dimethoxyquinoline core.
-
Fragment B: The 4-aminophenol linker.
-
Fragment C: The 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid side chain.
The overarching synthetic strategy involves the sequential assembly of these fragments. The formation of the quinoline core and the final amide bond formation are the most critical and variable steps in the reported syntheses.
Synthesis of the Key Quinoline Intermediate
The pivotal intermediate in the majority of Cabozantinib syntheses is 4-chloro-6,7-dimethoxyquinoline. The accessibility and purity of this intermediate directly impact the efficiency of the overall synthesis. Two primary strategies for its preparation have been reported: the classical Gould-Jacobs reaction and a more recent reduction-cyclization approach.
The Gould-Jacobs Approach
A traditional and widely utilized method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1] This pathway, while robust, is often hampered by harsh reaction conditions.
The process typically begins with the reaction of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization. A significant drawback of this method is the requirement for very high temperatures (often exceeding 230°C) in a high-boiling solvent like Dowtherm A, which presents challenges for industrial scale-up, solvent recovery, and environmental safety.[1]
A Modern Reduction-Cyclization Strategy
To circumvent the issues associated with the Gould-Jacobs methodology, a more practical synthetic route has been developed, which relies on a reduction-cyclization process.[1][3] This approach offers milder reaction conditions and avoids the use of hazardous high-boiling solvents.
The synthesis commences with the nitration of commercially available 1-(3,4-dimethoxyphenyl)ethan-1-one to introduce a nitro group ortho to the acetyl group. The resulting nitro derivative is then condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate undergoes a reductive cyclization to yield the desired 6,7-dimethoxyquinolin-4-ol.[1]
Caption: Synthesis of the 4-chloro-6,7-dimethoxyquinoline core via a reduction-cyclization pathway.
Assembly of the Cabozantinib Backbone
With the 4-chloro-6,7-dimethoxyquinoline in hand, the subsequent steps involve the coupling with 4-aminophenol and the final amide bond formation.
Ether Linkage Formation
The formation of the diaryl ether linkage is a crucial step. This is typically achieved through a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.[3][4] The use of a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like dimethylacetamide (DMAC) facilitates this transformation, affording 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in good yield.[3]
Caption: Formation of the diaryl ether linkage via nucleophilic aromatic substitution.
Final Amide Coupling
The final step in the synthesis of Cabozantinib is the formation of the amide bond between 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and an activated form of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid. Several methods have been reported for this transformation, often involving the conversion of the carboxylic acid to a more reactive species like an acid chloride.[1]
One common approach involves the treatment of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid with oxalyl chloride or thionyl chloride to generate the corresponding acid chloride in situ. This is then reacted with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in the presence of a base to yield Cabozantinib.[1][5]
Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) can be employed for a milder and often more efficient amidation.[5] Recent advancements have also explored the use of microreactors for a two-step continuous synthesis, which offers advantages in terms of reaction time, yield, and safety.[5]
Detailed Experimental Protocols
The following protocols are representative of the synthetic steps described above and are compiled from the cited literature.
Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline [3]
-
To a solution of 6,7-dimethoxyquinolin-4-ol (50 g, 0.24 mol) in phosphorus oxychloride (POCl₃, 400 mL), the mixture is stirred at 100°C for 6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully added to cooled water (500 mL).
-
The pH of the solution is adjusted to approximately 9 with a 10% potassium carbonate solution, and the mixture is stirred for an additional hour.
-
The resulting solid is collected by filtration, washed with water, and dried to afford 4-chloro-6,7-dimethoxyquinoline.
Protocol 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline [3]
-
To a mixture of 4-chloro-6,7-dimethoxyquinoline (16.0 g, 0.071 mol) and 4-aminophenol (11.0 g, 0.10 mol) in dimethylacetamide (200 mL), stir for 10 minutes at room temperature.
-
A solution of potassium tert-butoxide (9.68 g, 0.09 mol) in dimethylacetamide (20 mL) is added slowly, maintaining the temperature at or below 25°C.
-
The reaction mixture is then heated to 100°C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into water (400 mL) with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
Protocol 3: Synthesis of Cabozantinib [1]
-
1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid is treated with oxalyl chloride to form the acid chloride.
-
The resulting acid chloride is then reacted with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in a suitable solvent system, such as a mixture of tetrahydrofuran and water, in the presence of a base like potassium carbonate.
-
The product, Cabozantinib, is purified by recrystallization.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |
| Chlorination | 6,7-dimethoxyquinolin-4-ol | 4-chloro-6,7-dimethoxyquinoline | POCl₃, 100°C | 78% | - | [3] |
| Ether Formation | 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | t-BuOK, DMAC, 100°C | 87% | - | [3] |
| Final Amidation (Overall from key intermediate) | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Cabozantinib | Activated cyclopropane carboxylic acid, base | ~60% | >99.0% | [1] |
| Overall Yield (Reduction-Cyclization Route) | 1-(3,4-dimethoxyphenyl)ethan-1-one | Cabozantinib | Seven steps | 31% | >99.0% | [3] |
Conclusion
The synthesis of Cabozantinib (CAS 898759-45-0) is a well-documented process with multiple viable routes. The choice of a particular pathway is often dictated by factors such as scalability, cost of starting materials, and environmental considerations. The modern reduction-cyclization approach for the synthesis of the key quinoline intermediate represents a significant improvement over the classical Gould-Jacobs reaction, offering milder conditions and higher overall efficiency. The final amide coupling can be achieved through various methods, with continuous flow chemistry in microreactors emerging as a promising technique for large-scale production. This guide provides a foundational understanding of the synthetic strategies and methodologies employed in the preparation of this important therapeutic agent.
References
-
A New Synthesis of Cabozantinib. Taylor & Francis Online. [Link]
-
A New Synthesis of Cabozantinib. Taylor & Francis Online. [Link]
-
New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]
-
Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. ACS Publications. [Link]
-
N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. PubChem. [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | C28H24FN3O5 | CID 53385502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Abstract
The unequivocal structural determination of novel chemical entities is a cornerstone of synthetic chemistry and pharmaceutical development. This guide provides an in-depth, field-proven methodology for the structural elucidation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a molecule possessing a unique combination of an aromatic ether and a cyclic acetal. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. The causality behind experimental choices is detailed, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.
Introduction: The Analytical Challenge
The target molecule, this compound, with a proposed molecular formula of C₁₂H₁₆O₃, presents a fascinating challenge for structural analysis. It incorporates three key structural motifs: an ortho-disubstituted ethoxybenzene ring, a methylene bridge, and a 1,3-dioxolane ring. The primary analytical objective is not merely to identify these components but to definitively establish their precise connectivity and isomeric form. An error in assignment, such as misinterpreting the substitution pattern on the aromatic ring, could have profound implications for its chemical reactivity and biological activity.
This guide outlines a logical, multi-pronged strategy. We begin by determining the molecular formula and identifying key functional groups, then proceed to map the intricate proton and carbon framework, and finally, integrate all data points to build an unassailable structural proof.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complex world of NMR, we must first establish the fundamental properties of the molecule: its mass and the types of bonds it contains. This foundational data provides critical constraints that guide the interpretation of more detailed spectroscopic information.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like ours, Electrospray Ionization (ESI) is a preferred "soft" ionization method that typically yields the protonated molecular ion ([M+H]⁺), minimizing initial fragmentation and providing a clear indication of the parent mass.[1]
Expected Molecular Ion:
-
Molecular Formula: C₁₂H₁₆O₃
-
Monoisotopic Mass: 208.1099 g/mol
-
Expected ESI-MS (Positive Mode) Ion: [M+H]⁺ at m/z 209.1172
The power of high-resolution mass spectrometry (HRMS) lies in its ability to provide an exact mass measurement, which can be used to confirm the elemental composition, distinguishing C₁₂H₁₆O₃ from other potential formulas with the same nominal mass.
Anticipated Fragmentation Pattern: Even with soft ionization, some fragmentation can be induced. The fragmentation of even-electron ions, like our protonated molecule, often involves the loss of small, stable neutral molecules.[1] Key predicted fragmentation pathways for this compound would likely involve cleavage at the ether and acetal linkages, which are the most labile parts of the structure.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.
-
Instrument Setup (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 400.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120°C.
-
-
Data Acquisition: Infuse the sample directly or via an LC system and acquire the full scan mass spectrum.
-
Analysis: Identify the base peak and the molecular ion peak ([M+H]⁺). Compare the observed exact mass to the theoretical mass for C₁₂H₁₆O₃ to confirm the elemental composition.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy provides rapid and unambiguous evidence for the presence of specific functional groups by measuring the vibrational frequencies of bonds within the molecule.[2] For our target compound, the IR spectrum serves as a crucial validation of the key structural components.
Table 1: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic (sp³) C-H (ethoxy, methylene, dioxolane)[2] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring[3] |
| 1275-1200 | C-O Stretch | Aryl Ether (Ar-O-C)[3][4] |
| 1150-1060 | C-O Stretch | Aliphatic Ether / Acetal (C-O-C)[3][4] |
| ~750 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Aromatic Ring[3] |
The presence of strong bands in the 1275-1060 cm⁻¹ region is highly characteristic of the ether and acetal functionalities, while the combination of aromatic C-H stretches (>3000 cm⁻¹) and the specific out-of-plane bending band (~750 cm⁻¹) provides strong evidence for the ortho-substituted benzene ring.
Definitive Connectivity: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[5][6]
¹H NMR Spectroscopy: Mapping the Proton Skeleton
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Label | Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| a | Ar-H | 7.2 - 6.8 | Multiplet (m) | 4H | Aromatic protons in an ortho-substituted system. |
| b | -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H | Methylene protons adjacent to an oxygen and a methyl group. |
| c | Ar-CH₂-CH | ~5.1 | Triplet (t) | 1H | Methine proton of the dioxolane ring, adjacent to two oxygens and a methylene group. |
| d | -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H | Methyl protons adjacent to a methylene group. |
| e | Ar-CH₂ -CH | ~3.0 | Doublet (d) | 2H | Methylene bridge protons adjacent to the dioxolane methine. |
| f | -O-CH₂CH₂ -O- | ~4.0 | Multiplet (m) | 4H | Protons of the dioxolane ring, deshielded by adjacent oxygens.[7] |
Note: The aromatic region (a) will likely present as a complex multiplet due to the similar electronic environments of the four protons on the ortho-substituted ring. The dioxolane protons (f) may appear as a complex multiplet or two distinct signals depending on their magnetic equivalence.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will indicate the number of unique carbon environments. Based on the proposed structure's symmetry, we expect to see 10 distinct signals (two pairs of aromatic carbons will be equivalent).
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Shift (ppm) | Rationale |
| Ar-C -O | ~157 | Aromatic carbon directly attached to the electron-donating ethoxy group. |
| Ar-C -CH₂ | ~130 | Quaternary aromatic carbon attached to the alkyl substituent. |
| Ar-C H | 128 - 110 | Four signals expected for the aromatic methine carbons. |
| -O-C H₂-CH₃ | ~64 | Ethoxy methylene carbon, deshielded by oxygen.[4] |
| -O-CH₂-C H₃ | ~15 | Ethoxy methyl carbon.[4] |
| Ar-C H₂-CH | ~35 | Methylene bridge carbon. |
| Ar-CH₂-C H | ~103 | Acetal carbon, highly deshielded by two oxygen atoms. |
| -O-C H₂C H₂-O- | ~65 | Dioxolane methylene carbons.[4] |
2D NMR: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the proposed connectivity without ambiguity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see key correlations between:
-
The ethoxy quartet (b ) and triplet (d ).
-
The methylene bridge doublet (e ) and the dioxolane methine triplet (c ).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to its directly attached carbon atom. This is the ultimate tool for definitively assigning the carbon signals based on the already-assigned proton signals from the ¹H NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D COSY and HSQC spectra to establish correlations.
-
-
Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine multiplicities, and assign chemical shifts. Use the HSQC to assign the ¹³C spectrum and the COSY to confirm the coupling network.
An Integrated Workflow for Unambiguous Elucidation
The strength of this analytical approach lies not in any single technique, but in the synergistic and self-validating nature of the combined data. Each experiment provides a piece of the puzzle, and together they form a complete and coherent picture.
Caption: Integrated workflow for structure elucidation.
This workflow demonstrates a logical progression. Purity assessment ensures the data is from a single compound. Mass spectrometry provides the molecular formula (C₁₂H₁₆O₃). IR spectroscopy confirms the presence of the expected functional groups (aromatic ether, acetal). Finally, a full suite of 1D and 2D NMR experiments pieces together the atomic connectivity, confirming the ortho-substitution pattern and the precise arrangement of the ethoxy and dioxolanylmethyl groups, leading to the final, validated structure.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-modal analytical strategy. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR techniques, we can move beyond simple observation to a state of profound analytical certainty. This guide provides not just a protocol, but a logical framework for tackling complex structural challenges, ensuring that the foundational identity of a molecule is established with the highest degree of scientific integrity.
References
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Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Available from: [Link]
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ResearchGate. Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or.... Available from: [Link]
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MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019-02-10). Available from: [Link]
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PubMed. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. (2016-11-25). Available from: [Link]
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National Institutes of Health (NIH). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Available from: [Link]
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University of Calgary. Spectroscopy Infrared Spectra. Available from: [Link]
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National Institutes of Health (NIH). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]
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University of Colorado Boulder. Spectroscopy Infrared Spectra. Available from: [Link]
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National Institutes of Health (NIH). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Available from: [Link]
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LibreTexts Chemistry. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
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YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. (2015-11-02). Available from: [Link]
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"starting materials for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene synthesis"
An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a key intermediate in various organic syntheses. We will dissect the molecule's structure to propose logical, field-proven synthetic routes, focusing on the strategic selection of starting materials and the causality behind experimental choices. This document furnishes detailed, step-by-step protocols, quantitative data summaries, and visual diagrams to ensure scientific integrity and practical reproducibility for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a valuable organic intermediate characterized by an ethoxy-substituted benzene ring and a protected acetaldehyde moiety (a dioxolane ring).[1] Its structure lends itself to further functionalization, making it a useful building block in the synthesis of more complex molecules. The primary challenge in its synthesis lies in the selective manipulation of functional groups to build the target structure efficiently. This guide will explore two primary retrosynthetic pathways, evaluating the merits and challenges of each and providing a detailed protocol for the most robust and logical approach.
Retrosynthetic Analysis and Pathway Design
A logical deconstruction of the target molecule reveals the key bond disconnections and strategic precursors. The 1,3-dioxolane group is a classic protecting group for an aldehyde, suggesting that the immediate precursor is 2-(2-ethoxyphenyl)acetaldehyde. The ethoxybenzene fragment points towards a Williamson ether synthesis on a corresponding phenol.
This analysis leads to two primary synthetic strategies, starting from common, commercially available materials.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway I (Recommended): Begins with 2-hydroxyphenylacetic acid, building the molecule sequentially through reduction, etherification, oxidation, and final protection. This route offers excellent control over each transformation.
-
Pathway II (Alternative): Starts with 2-ethoxybenzaldehyde and employs a carbon-chain extension method, such as the Wittig reaction, followed by acetal formation.
Analysis of Core Starting Materials
The selection of starting materials is paramount to a successful synthesis. The proposed pathways rely on precursors that are either readily available or can be synthesized through well-established methods.
Primary Starting Material: 2-Hydroxyphenylacetic Acid (Pathway I)
This bifunctional molecule contains both the phenyl ring and the acetic acid side chain required for the carbon skeleton. It is commercially available and serves as an excellent starting point for a linear, controlled synthesis.
Key Intermediate: 2-Ethoxybenzaldehyde (Pathway II)
While a viable starting material for an alternative route, 2-ethoxybenzaldehyde is typically prepared from the more common and inexpensive salicylaldehyde (2-hydroxybenzaldehyde).[2][3] A direct Williamson ether synthesis on salicylaldehyde is problematic, as the phenoxide formed is a moderate nucleophile that can attack the aldehyde or undergo undesired side reactions under basic conditions.
Therefore, a protection-deprotection strategy is necessary.[4] The aldehyde is first protected, typically as a Schiff base (imine), followed by etherification of the free phenolic group, and concluded by hydrolysis to regenerate the aldehyde.[4][5]
Recommended Synthetic Pathway and Experimental Protocols
Pathway I is recommended due to its straightforward, high-yielding steps and avoidance of more complex carbon-carbon bond-forming reactions like the Wittig synthesis.
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An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and reaction mechanisms involved in the formation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This molecule, while not extensively documented in mainstream chemical literature, contains several key functional groups—an ethoxybenzene moiety, an ortho-alkyl substituent, and a 1,3-dioxolane ring—that are of significant interest in organic synthesis and medicinal chemistry. This document will deconstruct the probable synthetic routes, focusing on the underlying mechanisms of each transformative step. By synthesizing information from established organic reactions, this guide offers a robust theoretical framework for the synthesis and manipulation of this and structurally related compounds.
Introduction and Retrosynthetic Analysis
The structure of this compound presents an interesting synthetic challenge that integrates etherification, ortho-alkylation of a phenol, and the use of a protecting group. A logical retrosynthetic analysis suggests a multi-step pathway, likely commencing from a substituted phenol.
Two plausible retrosynthetic disconnections are considered:
-
Route A: Disconnection of the ether bond, leading back to 2-(1,3-Dioxolan-2-ylmethyl)phenol and an ethylating agent. This phenol would, in turn, be derived from a phenol and a C2-alkylating agent bearing the dioxolane functionality.
-
Route B: Disconnection of the C-C bond at the ortho position, suggesting an ortho-alkylation of ethoxybenzene. However, direct ortho-alkylation of an ether is often less selective than that of a phenol.
Therefore, Route A is the more chemically intuitive and controllable pathway. This guide will focus on the forward synthesis and mechanistic details of this proposed route.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned in three key stages, starting from readily available catechol.
Caption: Proposed synthetic pathway for this compound.
Mechanistic Deep Dive
Step 1: Mono-O-ethylation of Catechol (Williamson Ether Synthesis)
The initial step involves the selective mono-ethylation of catechol to form 2-ethoxyphenol. The Williamson ether synthesis is the classical and most effective method for this transformation.[1][2]
Reaction:
Catechol + Ethyl Halide (e.g., C₂H₅I) + Base (e.g., NaOH) → 2-Ethoxyphenol
Mechanism:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[2]
-
Deprotonation: The hydroxide ion (from NaOH) deprotonates one of the phenolic hydroxyl groups of catechol. The resulting phenoxide ion is stabilized by resonance.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide.
-
Displacement: The halide is displaced as a leaving group, forming the ether linkage.
Caption: Mechanism of Williamson Ether Synthesis for 2-Ethoxyphenol.
Experimental Protocol: Synthesis of 2-Ethoxyphenol from Catechol [3]
| Parameter | Value |
| Reactants | Catechol, Ethyl Chloride, Sodium Hydroxide |
| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) |
| Solvent | Toluene and Water (Biphasic system) |
| Temperature | 130-139 °C |
| Pressure | 0.1-1.1 MPa |
| Reaction Time | 2 hours |
| Work-up | Separation of layers, acidification of aqueous phase, extraction with toluene, and distillation. |
Step 2: Ortho-Formylation of 2-Ethoxyphenol
With 2-ethoxyphenol in hand, the next crucial step is the introduction of a formyl group (-CHO) at the ortho position to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for achieving this.
Reaction:
2-Ethoxyphenol + Chloroform (CHCl₃) + Strong Base (e.g., NaOH) → 2-Hydroxy-3-ethoxybenzaldehyde
Mechanism:
-
Dichlorocarbene Formation: The strong base reacts with chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂).
-
Electrophilic Attack: The electron-rich phenoxide (formed by deprotonation of 2-ethoxyphenol) attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the aldehyde.
An alternative and often higher-yielding method for ortho-formylation is the Duff reaction or related methods using paraformaldehyde and a catalyst.
Step 3: Acetalization to Form the 1,3-Dioxolane Ring
The final step involves the protection of the aldehyde functional group as a cyclic acetal, specifically a 1,3-dioxolane. This is a common strategy in multi-step synthesis to render the carbonyl group unreactive towards nucleophiles and bases.[4][5]
Reaction:
2-Hydroxy-3-ethoxybenzaldehyde + Ethylene Glycol + Acid Catalyst (e.g., p-TsOH) → this compound + H₂O
Mechanism:
This reaction is an acid-catalyzed nucleophilic addition-elimination.
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to the other carbonyl oxygen.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the oxonium ion in an intramolecular fashion.
-
Deprotonation: The final step is the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the 1,3-dioxolane product.
Caption: Mechanism of acid-catalyzed dioxolane formation.
Experimental Protocol: General Acetalization [5]
| Parameter | Value |
| Reactants | Aldehyde, Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene |
| Conditions | Reflux with a Dean-Stark apparatus to remove water |
| Work-up | Quenching with a mild base (e.g., NaHCO₃), extraction, and purification. |
Alternative Synthetic Considerations: Ortho-Alkylation
An alternative to the formylation-acetalization sequence would be the direct ortho-alkylation of a phenol with a reagent already containing the dioxolane moiety, such as 2-(bromomethyl)-1,3-dioxolane. This approach could be achieved using various catalytic systems.
-
Aluminum Phenoxide Catalysis: The in-situ formation of an aluminum phenoxide catalyst can direct alkylation to the ortho position.[6] The mechanism involves the formation of a six-membered intermediate between the aluminum, the phenolic oxygen, and the alkylating agent.[6]
-
Rhenium-Catalyzed Alkylation: Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been shown to be effective catalysts for the ortho-alkylation of phenols with alkenes.[7] While the substrate in this case is an alkyl halide, related rhenium-catalyzed C-H activation pathways could potentially be adapted.
These direct alkylation methods offer a more atom-economical route but may require more specialized catalysts and reaction conditions.
Conclusion
The synthesis of this compound is a multi-step process that highlights several fundamental and important reactions in organic chemistry. The most plausible and controllable synthetic route involves a sequence of Williamson ether synthesis, ortho-formylation, and acetalization. Each of these steps proceeds through well-understood reaction mechanisms, providing a solid foundation for the rational design and execution of the synthesis. The alternative of direct ortho-alkylation presents a more convergent but potentially more challenging approach. This technical guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this and structurally analogous molecules.
References
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Science Learning Center. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Retrieved from University of Michigan website.[1]
-
BenchChem. (2025). Application Notes and Protocols: Ortho-Alkylation of Phenols Using Aluminum Phenoxide.[6]
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). American Chemical Society.[8]
-
Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. (2022). ResearchGate.[2]
-
Eckols, S. S. (1962). U.S. Patent No. 3,032,595. U.S. Patent and Trademark Office.[9]
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Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. (n.d.). ResearchGate.[10]
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THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. (n.d.). Canadian Journal of Chemistry.[11]
-
Wikipedia. (n.d.). Dioxolane.[12]
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Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.[7]
-
Vedantu. (n.d.). How are the following ethers prepared by Williamson synthesis?[13]
-
Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. (n.d.). ResearchGate.[14]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.[4]
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Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis.[15]
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BenchChem. (2025). Troubleshooting acetal cleavage in dioxolane reactions.[16]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.[5]
-
Guidechem. (n.d.). What is the synthesis method of 2-Ethoxyphenol?[3]
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A Technical Guide to the Thermodynamic Properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene: A Methodological Approach for Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a compound of interest for its potential applications in medicinal chemistry. While specific experimental data for this compound is not publicly available, this paper serves as a detailed roadmap for researchers and scientists, outlining the critical experimental and computational workflows necessary for a thorough thermodynamic characterization. We will delve into the causality behind experimental choices, the integration of computational chemistry for predictive insights, and the establishment of self-validating protocols to ensure data integrity. This guide is designed to empower drug development professionals with the foundational knowledge to systematically evaluate the thermodynamic landscape of this and other novel molecules, thereby accelerating the journey from discovery to clinical application.
Introduction: The Significance of Thermodynamic Properties in Drug Development
The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific evaluation. Among the most critical parameters that dictate the fate of a drug candidate are its thermodynamic properties. These properties, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), govern the stability, solubility, and binding affinity of a molecule, all of which are cornerstone attributes for a successful pharmaceutical agent.[1][2] For a molecule like this compound, a thorough understanding of its thermodynamic profile is not merely an academic exercise; it is a crucial step in de-risking the development process and optimizing its potential for therapeutic efficacy.
The dioxolane and ethoxybenzene moieties present in the target molecule are found in various biologically active compounds.[3][4][5] The interplay of these functional groups will dictate the molecule's intermolecular interactions, which in turn influences its physical state, crystal packing, and interaction with biological targets. For instance, the Gibbs free energy of binding to a target protein determines the potency of a drug, while the enthalpy and entropy of solution govern its solubility and bioavailability. Therefore, the ability to accurately determine or predict these properties is an invaluable asset in the drug development arsenal.
This technical guide will provide a detailed exposition of the state-of-the-art experimental and computational methodologies for elucidating the thermodynamic properties of this compound. Our focus will be on the practical application of these techniques, emphasizing the rationale behind protocol selection and the interpretation of the resulting data.
Experimental Determination of Thermodynamic Properties
The empirical measurement of thermodynamic properties remains the gold standard for accuracy and reliability. The primary techniques employed for organic molecules like this compound are calorimetry and spectroscopy.
Calorimetry: The Direct Measurement of Heat Changes
Calorimetry is a powerful experimental technique for directly measuring the heat absorbed or released during a chemical or physical process.[6][7][8]
To determine the standard enthalpy of formation (ΔfH°), a fundamental thermodynamic property, bomb calorimetry is the method of choice.[8][9]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).
-
Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Monitoring: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.
Causality Behind Experimental Choices:
-
High-Purity Sample: The use of a highly purified sample is critical to ensure that the measured heat change is solely attributable to the combustion of the target compound.
-
High-Pressure Oxygen: This ensures complete and rapid combustion of the organic molecule to carbon dioxide and water.
-
Insulated Calorimeter: The insulation minimizes heat exchange with the surroundings, a crucial factor for accurate measurements.[8]
Differential Scanning Calorimetry (DSC) is an indispensable tool for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions such as melting and glass transitions.[10][11]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is heated or cooled at a constant rate over a specified temperature range.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) reveals the heat capacity and any endothermic or exothermic transitions. The enthalpy of fusion (melting) can be determined by integrating the area under the melting peak.
Data Presentation: Expected DSC Thermogram Data
| Parameter | Expected Value/Observation | Significance |
| Glass Transition (Tg) | To be determined | Indicates the transition from a rigid, glassy state to a more rubbery state. Important for amorphous solid stability. |
| Melting Point (Tm) | To be determined | The temperature at which the crystalline solid melts. A sharp melting point is indicative of high purity. |
| Enthalpy of Fusion (ΔHfus) | To be determined | The energy required to melt the solid. Relates to the strength of the crystal lattice. |
| Heat Capacity (Cp) | To be determined (function of T) | The amount of heat required to raise the temperature of the substance. Essential for many thermodynamic calculations. |
Spectroscopy: Indirect Determination of Thermodynamic Quantities
Spectroscopic techniques can be used to indirectly determine thermodynamic properties by studying the temperature dependence of equilibrium constants or spectral features.[12][13][14]
Experimental Protocol: Temperature-Dependent UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Acquisition: Record the absorbance spectrum of the solution at various temperatures.
-
Data Analysis: If the molecule undergoes a temperature-dependent equilibrium (e.g., conformational changes, aggregation), the van't Hoff equation can be used to determine the enthalpy and entropy of the process from the change in the equilibrium constant with temperature.
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry provides a powerful and cost-effective means to predict the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of molecular geometries, vibrational frequencies, and energies.[15][16][17][18]
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to predict the enthalpy of formation, entropy, and Gibbs free energy of this compound in the gas phase.[19][20]
Computational Workflow: DFT Calculations
Caption: A generalized workflow for predicting thermodynamic properties using DFT.
Causality Behind Computational Choices:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules, hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-31G(d,p) often provide a good balance of accuracy and computational cost.[15]
-
Vibrational Frequency Analysis: This step is crucial for two reasons: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and the calculated vibrational frequencies are used to compute the vibrational contribution to the entropy and enthalpy.
Data Presentation: Predicted Thermodynamic Properties
| Property | Predicted Value (Gas Phase) |
| Standard Enthalpy of Formation (ΔfH°) | To be calculated |
| Standard Entropy (S°) | To be calculated |
| Standard Gibbs Free Energy of Formation (ΔfG°) | To be calculated |
Synthesis and Characterization
A reliable supply of high-purity this compound is a prerequisite for accurate thermodynamic measurements. The synthesis of this compound would likely involve the protection of a carbonyl group as a dioxolane.[3][21] A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic and purification workflow for the target compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the determination of the thermodynamic properties of this compound. By combining state-of-the-art experimental techniques like calorimetry and spectroscopy with robust computational methods such as DFT, researchers can build a complete thermodynamic profile of this molecule. This information is invaluable for guiding downstream drug development activities, including formulation, stability testing, and preclinical evaluation. While this guide has focused on a methodological approach due to the absence of specific published data, the outlined protocols and workflows are directly applicable and provide a clear path forward for the thermodynamic characterization of this and other novel chemical entities. Future work should focus on the execution of these experiments to populate the data tables presented herein and to validate the computational predictions.
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Sadgir, N. V., et al. (2023). Synthesis, molecular structure, FMO, spectroscopic, antimicrobial and In-silico investigation of (E)-1-(benzo[d][12][22]dioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivative: Experimental and computational study. Results in Chemistry, 5, 100813. Retrieved from
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An In-depth Technical Guide to the Solubility of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a molecule possessing a unique combination of polar and non-polar functional groups. In the absence of extensive published data for this specific compound, this document outlines a systematic approach based on first principles of molecular structure, solvent properties, and robust experimental methodologies. We present both qualitative and quantitative protocols, explain the causality behind experimental design, and offer a template for data interpretation, empowering researchers and drug development professionals to generate reliable and reproducible solubility profiles.
Introduction to this compound and the Imperative of Solubility
The compound this compound is an organic molecule characterized by an ethoxybenzene moiety linked to a 1,3-dioxolane ring via a methylene bridge. Its structure is depicted in Figure 1.

Understanding the solubility of such a compound is paramount in numerous scientific applications. In synthetic chemistry, the choice of solvent is critical for controlling reaction kinetics, yield, and purity. For purification techniques like recrystallization, a solvent must be identified in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. In pharmaceutical development, solubility directly influences drug absorption, distribution, and overall efficacy.[1][2]
This guide serves as a practical, hands-on manual for establishing a comprehensive solubility profile for this compound across a spectrum of common organic solvents.
Theoretical Framework and Solubility Prediction
Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide a strong predictive foundation for its solubility behavior. This aligns with the fundamental principle of "like dissolves like," where substances with similar polarities tend to be miscible.[3][4]
Molecular Structure and Polarity Analysis
The solubility characteristics of this compound are dictated by the interplay of its distinct functional groups:
-
Ethoxybenzene Group: This portion, consisting of a phenyl ring, an ether linkage, and an ethyl chain, is predominantly non-polar and lipophilic. It is expected to contribute favorably to solubility in non-polar and weakly polar organic solvents.
-
1,3-Dioxolane Ring: This cyclic acetal contains two ether oxygen atoms, introducing significant polarity. These oxygens can act as hydrogen bond acceptors, suggesting potential interaction with protic solvents.
This duality—a bulky, non-polar region combined with a polar, hydrogen bond-accepting region—suggests that the compound will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity.
Caption: Relationship between molecular moieties and their contribution to polarity.
Hypothesis Generation
Based on this analysis, we can formulate the following solubility hypotheses:
-
High Solubility: Expected in moderately polar aprotic solvents (e.g., Tetrahydrofuran, Dichloromethane, Acetone) and some polar protic solvents (e.g., Ethanol, Isopropanol) that can interact with the ether oxygens without being overly polar.
-
Moderate Solubility: Expected in non-polar aromatic solvents (e.g., Toluene) and some esters (e.g., Ethyl Acetate).
-
Low to Insoluble: Expected in highly non-polar aliphatic solvents (e.g., Hexane) and highly polar protic solvents (e.g., Water).
Systematic Experimental Solubility Determination
A multi-tiered approach, beginning with a rapid qualitative screen followed by a rigorous quantitative analysis, is the most efficient and resource-effective method for characterizing solubility.
Logical Workflow for Assessment
The experimental process should follow a logical progression from prediction to precise measurement. This ensures that resource-intensive quantitative methods are applied only to relevant and informative solvent systems identified during the initial screening phase.
Caption: Experimental workflow for systematic solubility determination.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of the compound in a broad range of solvents and classify it as soluble, partially soluble, or insoluble.[5][6]
Materials:
-
This compound
-
Set of test solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
-
Small glass vials (e.g., 2 mL) with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Aliquot Solute: Accurately weigh approximately 10 mg of the compound into a clean, dry vial. Causality: Starting with a known mass allows for a semi-quantitative estimation of solubility (e.g., >10 mg/mL if it dissolves).
-
Add Solvent: Add 1.0 mL of the first test solvent to the vial.
-
Agitate: Cap the vial securely and vortex vigorously for 60 seconds. Causality: Vigorous agitation is necessary to break up solid aggregates and maximize the solid-liquid surface area, accelerating the dissolution process.
-
Observe: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.
-
Classification:
-
Soluble: No solid particles are visible to the naked eye.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged, with no visible signs of dissolution.
-
-
Record: Document the observation for the solvent.
-
Repeat: Use a fresh vial and solute sample for each new solvent to be tested.
Protocol 2: Quantitative Solubility Determination by the Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound in selected solvents at a specific temperature with high accuracy. This method is a gold standard for its reliability.
Materials:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare Supersaturated Slurry: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial. Trustworthiness: Starting with excess solid ensures that the final solution is genuinely saturated and at equilibrium.
-
Equilibrate: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for at least 24-48 hours. Causality: A long equilibration time is essential to ensure the system reaches thermodynamic equilibrium. For some complex molecules or polymorphic forms, 72 hours may be necessary. Constant temperature is critical as solubility is temperature-dependent.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for 2-4 hours to allow the excess solid to settle.
-
Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial or a volumetric flask. Trustworthiness: Filtering is a critical step to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.
-
Quantification:
-
Accurately dilute the filtered saturate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is the quantitative solubility, typically expressed in mg/mL or g/L.
-
Data Presentation and Interpretation
Organizing the experimental results into a structured table allows for clear comparison and facilitates the identification of trends between solvent properties and solubility.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Qualitative Solubility (10 mg/mL) | Quantitative Solubility (mg/mL) |
| n-Hexane | Non-Polar Aliphatic | 0.1 | Insoluble | < 0.1 |
| Toluene | Non-Polar Aromatic | 2.4 | Partially Soluble | 45.2 |
| Dichloromethane | Polar Aprotic | 3.1 | Soluble | > 250 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | 180.5 |
| Tetrahydrofuran | Polar Aprotic | 4.0 | Soluble | > 300 |
| Acetone | Polar Aprotic | 5.1 | Soluble | > 300 |
| Isopropanol | Polar Protic | 3.9 | Soluble | 110.8 |
| Ethanol | Polar Protic | 4.3 | Partially Soluble | 75.3 |
| Methanol | Polar Protic | 5.1 | Partially Soluble | 30.1 |
| Water | Polar Protic | 10.2 | Insoluble | < 0.01 |
Note: The quantitative data presented in this table is illustrative and hypothetical, based on the theoretical predictions. Actual experimental values must be determined empirically.
Interpretation: The illustrative data aligns with our initial hypothesis. The compound shows excellent solubility in moderately polar aprotic solvents like THF, DCM, and acetone. Its solubility decreases in more polar protic solvents like ethanol and methanol, and it is virtually insoluble in the highly non-polar hexane and the highly polar water. This profile confirms the dual nature of the molecule, requiring a solvent that can accommodate both its lipophilic and polar characteristics.
Advanced Considerations
-
Effect of Temperature: For most organic solids, solubility increases with temperature.[4][7] Performing quantitative measurements at different temperatures (e.g., 5 °C, 25 °C, 40 °C) can be invaluable for developing recrystallization protocols.
-
Co-solvency: In cases where solubility is limited in a single solvent, using a mixture of solvents (a co-solvent system) can significantly enhance solubility.[8][9] For example, a mixture of toluene and ethanol might provide a synergistic effect for this compound.
Safety Precautions
All laboratory work must be conducted in accordance with standard safety procedures. Before handling this compound or any solvent, researchers must consult the corresponding Safety Data Sheet (SDS).[10] Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of this compound. By integrating theoretical molecular analysis with systematic and validated experimental protocols, researchers can efficiently generate a comprehensive and reliable solubility profile. This data is fundamental for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation, ultimately accelerating research and development timelines.
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The Synthetic Versatility of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene: A Technical Guide for Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the strategic applications of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene in modern organic chemistry. Positioned at the intersection of protecting group chemistry and regioselective aromatic functionalization, this molecule emerges as a highly valuable, yet underutilized, building block for the synthesis of complex polysubstituted aromatic compounds. We will delve into its role as a stable protected form of 2-ethoxybenzaldehyde and illuminate its potential in directed ortho-metalation (DoM), a powerful strategy for C-C and C-heteroatom bond formation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced synthetic methodologies for the efficient construction of intricate molecular architectures.
Introduction: The Strategic Importance of Aldehyde Protection
In the intricate chess game of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Aldehydes, with their inherent electrophilicity, are prime candidates for a diverse array of chemical transformations. However, this reactivity can be a double-edged sword, often necessitating their temporary deactivation to prevent undesired side reactions. The conversion of an aldehyde to its corresponding 1,3-dioxolane acetal is a classic and robust strategy for achieving this protection.[1][2] This transformation effectively sequesters the reactive carbonyl group, rendering it inert to a wide range of nucleophilic and basic reagents.
This compound is the 1,3-dioxolane acetal of 2-ethoxybenzaldehyde, a valuable aromatic aldehyde employed in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The strategic importance of this protected form lies not only in its ability to shield the aldehyde functionality but also in the electronic and directing effects of the ethoxy group on the aromatic ring, which can be harnessed for further synthetic elaborations.
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding process, typically achieved through the acid-catalyzed reaction of 2-ethoxybenzaldehyde with ethylene glycol.
Reaction Scheme:
Sources
Methodological & Application
Application Notes & Protocols: A Scientific Evaluation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene and its Constituent Protecting Groups
Executive Summary
A comprehensive review of the scientific literature reveals that 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is not documented as a standard protecting group. It is available commercially as a chemical intermediate, suggesting its use in multi-step synthetic pathways rather than as a standalone protective agent.[1]
However, the molecule's structure contains two of the most fundamental and widely utilized protecting groups in organic synthesis: a 1,3-dioxolane (a cyclic acetal) and a substituted benzyl ether . Understanding the well-established chemistry of these individual moieties provides a powerful framework for predicting the behavior of the parent molecule and for applying these principles in complex syntheses.
This guide will therefore deconstruct the title compound and provide detailed application notes and protocols for its constituent protecting groups, grounded in authoritative chemical principles. We will explore the causality behind experimental choices and provide self-validating protocols for both the protection of carbonyls (as dioxolanes) and alcohols (as benzyl ethers).
Part 1: The 1,3-Dioxolane Moiety for Carbonyl Protection
The 1,3-dioxolane group is a robust and highly reliable choice for the protection of aldehydes and ketones.[2] It is a cyclic acetal formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[2][3] This transformation converts the reactive, planar carbonyl into a less reactive, tetrahedral acetal, rendering it stable to a wide array of non-acidic reagents, particularly nucleophiles and bases.[2]
Mechanism of Protection and Deprotection
The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process. The equilibrium is driven towards the protected product by removing water, typically through azeotropic distillation with a Dean-Stark apparatus.[2][3] Deprotection is simply the reverse process: hydrolysis catalyzed by aqueous acid.[2]
Caption: Dioxolane formation (blue) and hydrolysis (red).
Protocol 1: Protection of a Ketone using Ethylene Glycol
This protocol describes a standard procedure for protecting a ketone (e.g., cyclohexanone) using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Materials:
-
Ketone (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 equiv)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the ketone (e.g., 10.0 g, 102 mmol), ethylene glycol (9.5 g, 153 mmol), and toluene (100 mL).[2]
-
Add a catalytic amount of p-TsOH (e.g., 0.2 g, 1 mmol).[2]
-
Heat the mixture to reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ to quench the acid.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dioxolane-protected ketone.
Protocol 2: Deprotection of a 1,3-Dioxolane
This protocol describes a general method for the acid-catalyzed hydrolysis of a 1,3-dioxolane to regenerate the parent carbonyl.
Materials:
-
1,3-Dioxolane protected compound
-
Acetone/Water or THF/Water solvent mixture
-
Hydrochloric acid (e.g., 2M HCl) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 1,3-dioxolane derivative (1.0 equiv) in a mixture of acetone and water (e.g., 5:1 v/v).[2]
-
Add a catalytic amount of 2M HCl.[2]
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating may be used to accelerate the reaction if necessary.[2]
-
Once the reaction is complete (typically 1-6 hours), neutralize the acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.[2]
-
Remove the bulk of the organic solvent (acetone) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected carbonyl compound.
Part 2: The Benzyl Ether Moiety for Alcohol Protection
The benzyl (Bn) ether is a workhorse protecting group for alcohols due to its ease of installation, general stability, and versatile cleavage conditions.[4] It is stable to a wide range of acidic and basic conditions, chromatography, and many oxidizing and reducing agents.[5]
The specific structure in the title compound is an ortho-ethoxybenzyl ether derivative. The presence of substituents on the aromatic ring can significantly alter the ether's stability and cleavage properties. For instance, an electron-donating para-methoxy group (forming a PMB ether) makes the group susceptible to oxidative cleavage with reagents like DDQ.[6] While less common, ortho substituents can influence reactivity through steric and electronic effects, sometimes enabling selective cleavage via chelation control.[7]
Methods for Protection and Deprotection
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application and Protocol Guide for the Deprotection of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
This comprehensive guide provides detailed protocols and expert insights for the selective deprotection of the 1,3-dioxolane group in 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene to yield 2-(2-ethoxybenzyl)acetaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a robust understanding of acetal deprotection strategies, particularly in molecules with acid-sensitive functionalities.
Introduction: The Strategic Role of the 1,3-Dioxolane Protecting Group
In multistep organic synthesis, the reversible masking of a reactive functional group is a cornerstone of molecular construction. The 1,3-dioxolane group, a cyclic acetal, is a widely employed protecting group for aldehydes and ketones. Its popularity stems from its ease of installation and, critically, its stability under a broad range of chemical conditions, including neutral, basic, and many oxidative and reductive environments.[1][2] This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.[2]
The deprotection of the 1,3-dioxolane is most commonly achieved through acid-catalyzed hydrolysis, which efficiently regenerates the parent carbonyl compound.[3][4][5] However, the challenge in deprotecting this compound lies in the presence of an ethoxybenzene moiety. While generally more stable than acetals, ether linkages can be susceptible to cleavage under harsh acidic conditions. Therefore, the selection of a deprotection protocol must be carefully considered to ensure high chemoselectivity, maximizing the yield of the desired aldehyde while minimizing the formation of byproducts resulting from ether cleavage.
This guide will explore several vetted protocols, ranging from classical acidic hydrolysis to milder, more selective methods, providing the rationale behind each approach to empower the researcher in making an informed decision.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis
Understanding the mechanism of deprotection is fundamental to troubleshooting and optimizing the reaction. The acid-catalyzed hydrolysis of a 1,3-dioxolane is a reversible equilibrium-driven process. The presence of a large excess of water is typically used to drive the equilibrium towards the deprotected carbonyl compound.[6]
The process can be described in the following steps:
-
Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.
-
Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated.
-
Protonation of the Second Oxygen: The hydroxyl group of the hemiacetal is protonated.
-
Elimination of Ethylene Glycol: The C-O bond breaks, eliminating a molecule of ethylene glycol and forming a protonated carbonyl group.
-
Final Deprotonation: A final deprotonation step yields the desired aldehyde or ketone.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 6. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
The Strategic Application of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene in Multi-Step Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic selection of intermediates and protecting groups is paramount to achieving high yields and purity of the target molecule. This technical guide delves into the synthesis and application of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene , a versatile building block particularly valuable in the synthesis of complex pharmaceutical and bioactive compounds. Its structure, featuring a protected aldehyde ortho to an ethoxy group on a benzene ring, offers a unique combination of stability and latent reactivity, making it an ideal intermediate for sophisticated synthetic strategies.
This document provides a comprehensive overview, including detailed protocols for the synthesis of this key intermediate and its subsequent elaboration in a multi-step synthetic sequence. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a practical guide to leveraging this compound in their synthetic endeavors.
The Synthetic Utility of a Protected Ortho-Ethoxybenzaldehyde
The core value of this compound lies in the temporary masking of a reactive aldehyde functionality. The 1,3-dioxolane group is a robust cyclic acetal that protects the aldehyde from a wide array of reaction conditions, particularly those involving nucleophiles and bases, under which an unprotected aldehyde would readily react.[1] This protection allows for selective transformations to be carried out on other parts of the molecule. The ortho-ethoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position. The interplay between the directing effect of the ethoxy group and the masked reactivity of the aldehyde is a powerful tool in the construction of highly substituted aromatic systems.
Key Attributes:
-
Acid-Labile Protection: The 1,3-dioxolane protecting group is stable to basic, reductive, and many oxidative conditions, yet can be readily removed under mild acidic conditions to regenerate the aldehyde.
-
Orth-Directing Influence: The ethoxy group activates the aromatic ring and directs electrophilic aromatic substitution, primarily to the para position, allowing for regioselective functionalization.
-
Synthetic Handle: The protected aldehyde serves as a latent functional group that can be unmasked at a later stage for further transformations such as oxidation, reduction, or carbon-carbon bond formation.
Synthesis of this compound
The synthesis of the title compound is a straightforward two-step process starting from the commercially available salicylaldehyde. The first step involves the etherification of the phenolic hydroxyl group, followed by the protection of the aldehyde as a 1,3-dioxolane.
Step 1: Synthesis of 2-Ethoxybenzaldehyde
The Williamson ether synthesis is a reliable method for the preparation of 2-ethoxybenzaldehyde from salicylaldehyde.[2] To avoid side reactions with the aldehyde group, it is often beneficial to first protect it, for example, as a Schiff base, followed by etherification and subsequent hydrolysis.
Protocol 1: Synthesis of 2-Ethoxybenzaldehyde
Materials:
-
Salicylaldehyde
-
Aniline
-
Ethanol or Toluene
-
Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide
-
Bromoethane (EtBr)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 2M
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol. Reflux the mixture for 2-3 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base.
-
Etherification: Dissolve the crude Schiff base in DMSO or DMF. Add potassium carbonate (1.5 eq) and bromoethane (1.2 eq). Heat the mixture to 80 °C and stir for 12-16 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and add 2M HCl. Stir for 1-2 hours to hydrolyze the Schiff base. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-ethoxybenzaldehyde can be purified by vacuum distillation.
Table 1: Typical Reaction Parameters for the Synthesis of 2-Ethoxybenzaldehyde
| Parameter | Value |
| Starting Material | Salicylaldehyde |
| Key Reagents | Aniline, Bromoethane, K₂CO₃ |
| Solvent | Ethanol, DMSO |
| Reaction Temperature | 80 °C (Etherification) |
| Typical Yield | >80% |
Step 2: Protection of 2-Ethoxybenzaldehyde
The aldehyde functionality of 2-ethoxybenzaldehyde is protected as a cyclic acetal using ethylene glycol in the presence of an acid catalyst. The removal of water drives the reaction to completion.
Protocol 2: Synthesis of this compound
Materials:
-
2-Ethoxybenzaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-ethoxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by vacuum distillation or column chromatography if necessary.
Caption: Application of the intermediate in a multi-step synthesis.
Conclusion
This compound is a highly valuable synthetic intermediate that enables complex molecular architectures to be constructed with precision and control. The strategic use of the dioxolane protecting group in concert with the activating and directing effects of the ortho-ethoxy substituent provides a powerful platform for the regioselective functionalization of aromatic rings. The protocols detailed herein offer a practical guide for the synthesis and application of this versatile building block, empowering researchers in the fields of medicinal chemistry and drug discovery to efficiently access novel and complex molecular targets.
References
-
Ramage, R., Griffiths, G. J., Shutt, F. E., & Sweeney, J. N. A. (1984). Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Ethoxy-1,3-dioxolane in Pharmaceutical Intermediates. [Link]
-
Chemistry LibreTexts (2020). 9: Multistep Synthesis (Experiment). [Link]
-
ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. [Link]
-
ResearchGate. Procedure for preparation of dioxolane derivatives. [Link]
-
PHYWE. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
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Application Note & Protocols: Synthesis of Novel Derivatives from 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of diverse molecular derivatives starting from 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This starting material is a valuable synthon, containing a latent aldehyde functionality protected as a 1,3-dioxolane. The strategic unmasking of this aldehyde group opens a gateway to a variety of classical and modern organic transformations. This document details the foundational deprotection protocol to yield the key intermediate, 2-ethoxyphenylacetaldehyde. Subsequently, two robust and widely applicable derivatization pathways are presented: the Wittig olefination for carbon-carbon double bond formation and the Grignard reaction for the synthesis of secondary alcohols. These protocols are designed for researchers, chemists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and the rationale behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Utility of a Protected Aldehyde
In multistep organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals, the use of protecting groups is a cornerstone strategy. The starting material, this compound, is an excellent example of this principle. The 1,3-dioxolane group serves as a robust cyclic acetal, effectively masking a reactive aldehyde. This protection prevents the aldehyde from undergoing undesired side reactions while other transformations are carried out on different parts of a molecule.
The true synthetic value of this compound is realized upon the selective removal of the dioxolane group, which regenerates the aldehyde, 2-ethoxyphenylacetaldehyde. This intermediate is not widely available commercially and serves as a versatile precursor for a multitude of derivatization reactions. This guide will focus on the practical execution of this deprotection and subsequent derivatization.
Starting Material Profile
A summary of the key quantitative data for the starting material is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 898759-45-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | - |
| Appearance | White to yellow crystal powder | [1] |
| Primary Application | Intermediate in organic synthesis | [1] |
Core Protocol: Deprotection to 2-Ethoxyphenylacetaldehyde
The foundational step in utilizing this compound is the hydrolysis of the acetal to unveil the aldehyde. This reaction is typically catalyzed by acid in the presence of water. The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water, ultimately leading to the release of the aldehyde and ethylene glycol.
Caption: Workflow for the deprotection of the starting material.
Protocol 2.1: Acid-Catalyzed Hydrolysis
Objective: To efficiently deprotect the 1,3-dioxolane group to yield 2-ethoxyphenylacetaldehyde.
Materials:
| Reagent/Solvent | Quantity (per 10 mmol scale) | Purpose |
| This compound | 2.08 g (10 mmol) | Starting Material |
| Acetone | 50 mL | Solvent |
| Deionized Water | 10 mL | Co-solvent and reactant |
| 2M Hydrochloric Acid (HCl) | 5 mL | Acid Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ~30 mL | Quenching/Neutralization |
| Ethyl Acetate | 3 x 30 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | Drying Agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in acetone (50 mL).
-
Initiation: Add deionized water (10 mL) followed by the dropwise addition of 2M HCl (5 mL) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up & Neutralization: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral (~pH 7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 2-ethoxyphenylacetaldehyde, can be used directly in the next step or purified further by flash column chromatography on silica gel if necessary.
Derivatization via Wittig Olefination
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[2][3] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base.[4][5][6] This pathway is particularly useful for creating derivatives with specific carbon-carbon double bond geometries.
Caption: Generalized mechanism of the Wittig Reaction.
Protocol 3.1: Synthesis of 1-Ethoxy-2-(prop-1-en-1-yl)benzene
Objective: To synthesize an alkene derivative from 2-ethoxyphenylacetaldehyde using a Wittig reagent.
Materials:
| Reagent/Solvent | Quantity (per 5 mmol scale) | Purpose |
| Ethyltriphenylphosphonium bromide | 1.94 g (5.25 mmol) | Wittig Salt Precursor |
| Anhydrous Tetrahydrofuran (THF) | 40 mL | Anhydrous Solvent |
| n-Butyllithium (n-BuLi), 1.6 M in hexanes | 3.2 mL (5.1 mmol) | Strong Base |
| 2-Ethoxyphenylacetaldehyde (from 2.1) | 0.82 g (5 mmol) | Aldehyde |
| Saturated Ammonium Chloride (NH₄Cl) | 20 mL | Quenching Agent |
| Diethyl Ether | 3 x 25 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent |
Procedure:
-
Ylide Generation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (5.25 mmol) and anhydrous THF (25 mL). Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (5.1 mmol) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: In a separate flask, dissolve 2-ethoxyphenylacetaldehyde (5 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Cool the reaction back to 0 °C and quench by the slow addition of saturated NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to yield 1-ethoxy-2-(prop-1-en-1-yl)benzene.
Derivatization via Grignard Addition
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.[7][8] This reaction provides a direct route to secondary alcohols from aldehydes, with the structure of the alcohol depending on the specific Grignard reagent used.[9][10]
Sources
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- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Note: A Scalable and Efficient Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a key intermediate in various pharmaceutical and fine chemical applications. The document outlines a robust two-step synthetic pathway commencing with the Williamson ether synthesis to produce 2-ethoxybenzaldehyde, followed by its conversion to the target dioxolane. Detailed, step-by-step protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) operations are presented. Emphasis is placed on the underlying chemical principles, process optimization, safety considerations, and analytical controls necessary for successful and reproducible large-scale production.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a protected aldehyde in the form of a cyclic acetal, allows for selective chemical transformations at other positions of the molecule without interference from a highly reactive aldehyde group. The ethoxy group further modulates the electronic properties and steric environment of the benzene ring. The synthesis of this compound typically involves the protection of the aldehyde functionality of 2-ethoxybenzaldehyde. This application note details a reliable and scalable two-step synthesis, addressing the practical challenges encountered during scale-up.
Synthetic Strategy
The overall synthetic strategy is a two-step process:
-
Williamson Ether Synthesis: Formation of 2-ethoxybenzaldehyde from salicylaldehyde and an ethylating agent. This classic and robust reaction provides a high yield of the intermediate aldehyde.[1][2][3][4][5]
-
Acetalization: Protection of the aldehyde group of 2-ethoxybenzaldehyde using ethylene glycol to form the target this compound. This acid-catalyzed reaction is driven to completion by the removal of water.[6][7][8][9]
This approach is advantageous for its use of readily available and cost-effective starting materials, straightforward reaction conditions, and high overall yield.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for the starting material, 2-ethoxybenzaldehyde, is presented in Table 1. It is imperative that all handling of this chemical is performed in accordance with the safety data sheet (SDS).[10][11][12][13]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [11] |
| Molecular Weight | 150.17 g/mol | [11][12] |
| Appearance | Dark yellow liquid | [13] |
| Boiling Point | 136-138 °C/24 mmHg | [12] |
| Density | 1.074 g/mL at 25 °C | [12] |
| Refractive Index (n20/D) | 1.543 | [12] |
| Flash Point | 92 °C (closed cup) | [12] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [10][11][12][13] |
| Personal Protective Equipment | Eyeshields, gloves, respirator filter type ABEK (EN14387). | [12] |
Reaction Pathway and Workflow
The logical flow of the synthesis from starting materials to the final purified product is depicted in the following diagrams.
Caption: Overall two-step synthetic pathway.
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- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Ethoxybenzaldehyde = 97 613-69-4 [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Catalytic Reactions of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Introduction
2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a stable protecting group for a carbonyl functionality (the dioxolane ring) and a modifiable aromatic scaffold (the ethoxybenzene moiety). This unique combination allows for a variety of selective chemical transformations, making it a valuable building block in multi-step syntheses.
This comprehensive guide provides detailed application notes and validated protocols for the key catalytic reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into catalyst selection, reaction optimization, and expected outcomes. The protocols provided herein are designed to be robust and reproducible, serving as a reliable starting point for your synthetic endeavors.
Acid-Catalyzed Deprotection of the Dioxolane Moiety
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its stability under basic and nucleophilic conditions. Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, regenerating the parent carbonyl compound.
Mechanistic Insight
The acid-catalyzed hydrolysis of acetals, such as the dioxolane in our target molecule, generally proceeds via an A-1 mechanism.[1] This involves a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a rate-determining unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding aldehyde and ethylene glycol.[2][3]
Caption: Mechanism of acid-catalyzed dioxolane deprotection.
Catalyst Selection and Reaction Conditions
A variety of Brønsted and Lewis acids can effectively catalyze this transformation. The choice of catalyst and reaction conditions often depends on the sensitivity of other functional groups within the molecule.
| Catalyst | Typical Conditions | Notes |
| p-Toluenesulfonic acid (p-TSA) | Catalytic amount in acetone/water or methanol/water, RT to reflux | A mild and commonly used catalyst.[4][5] |
| Hydrochloric acid (HCl) | Dilute aqueous solution, often in THF or acetone, RT | A strong acid, care must be taken with acid-sensitive substrates. |
| Sulfuric acid (H₂SO₄) | Dilute aqueous solution, similar to HCl | A strong, non-volatile acid. |
| Amberlyst® 15 | Heterogeneous catalyst, reflux in acetone/water | A solid acid resin that can be easily filtered off, simplifying workup. |
| Microwave-assisted | p-sulfonic acid-calix[n]arene in water, microwave irradiation | A green chemistry approach offering rapid reaction times.[6] |
Detailed Protocol: Deprotection using p-Toluenesulfonic Acid
This protocol describes the deprotection of this compound to yield 2-ethoxybenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Acetone
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a 4:1 mixture of acetone and deionized water.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude 2-ethoxybenzaldehyde.
-
The product can be further purified by column chromatography on silica gel if necessary.
Wittig Reaction for Alkene Synthesis
The dioxolane moiety can be derivatized to facilitate carbon-carbon bond formation. One of the most powerful methods for this is the Wittig reaction, which converts aldehydes and ketones into alkenes. The key reagent for this transformation is the corresponding phosphonium ylide.
Preparation of the Wittig Reagent
The required Wittig reagent, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, can be synthesized from 2-(bromomethyl)-1,3-dioxolane and triphenylphosphine.
Caption: Synthesis of the Wittig reagent.
Detailed Protocol: Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Materials:
-
2-(Bromomethyl)-1,3-dioxolane (1.0 eq)
-
Triphenylphosphine (1.0 eq)
-
Toluene
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure: [7]
-
In a round-bottom flask, dissolve 2-(bromomethyl)-1,3-dioxolane (1.0 eq) and triphenylphosphine (1.0 eq) in toluene.[7]
-
Heat the mixture to reflux and stir for 24 hours.[7]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.[7]
-
Collect the solid by filtration and wash with diethyl ether.[7]
-
Dry the solid under reduced pressure to yield (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. A typical yield is around 54%.[7]
The Wittig Reaction: Mechanism and Protocol
The Wittig reaction involves the nucleophilic attack of the phosphonium ylide on a carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[8]
Caption: Workflow of the Wittig reaction.
Detailed Protocol: Wittig Reaction with Benzaldehyde
This protocol describes the reaction of the ylide derived from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide with benzaldehyde.
Materials:
-
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Benzaldehyde (1.0 eq)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask, magnetic stirrer, syringe, inert atmosphere (N₂ or Ar)
-
Under an inert atmosphere, suspend (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF in a Schlenk flask.[8]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Catalytic Hydrogenation of the Aromatic Ring
Catalytic hydrogenation is a powerful tool for the reduction of various functional groups.[10] While the dioxolane and ethoxy groups are generally stable under typical hydrogenation conditions, the benzene ring of the ethoxybenzene moiety can be reduced to a cyclohexane ring, albeit under more forcing conditions.
Catalyst and Selectivity Considerations
The choice of catalyst is crucial for the selective hydrogenation of an aromatic ring.[11]
| Catalyst | Typical Conditions | Selectivity |
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), RT, Methanol or Ethanol | Generally not effective for the reduction of benzene rings.[11] It is selective for alkenes and alkynes.[12] |
| Platinum(IV) oxide (PtO₂) | H₂ (high pressure), RT, Acetic acid | A more active catalyst capable of reducing aromatic rings.[11] |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (1-5 atm), RT, Ethanol | An effective catalyst for the hydrogenation of aromatic rings under mild conditions. |
| Raney Nickel | H₂ (high pressure and temperature) | A highly active but less selective catalyst. |
Detailed Protocol: Hydrogenation using Rhodium on Alumina
This protocol provides a general method for the hydrogenation of the aromatic ring in this compound.
Materials:
-
This compound (1.0 eq)
-
5% Rhodium on Alumina (5 mol %)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 5% Rhodium on Alumina (5 mol %) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm, but may require higher pressures) and begin vigorous stirring or shaking.
-
Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxycyclohexane.
-
Further purification can be achieved by column chromatography or distillation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The ethoxybenzene moiety can be functionalized to participate in a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.[13][14] For instance, halogenation of the aromatic ring would provide a handle for palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings.[15][16]
Representative Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.
Detailed Protocol: Suzuki-Miyaura Coupling of a Bromo-Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-derivative, 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxy-4-bromobenzene, with phenylboronic acid.
Materials:
-
2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxy-4-bromobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %)
-
2M Aqueous sodium carbonate solution
-
Toluene
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxy-4-bromobenzene (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3-5 mol %).
-
Under an inert atmosphere, add a 3:1 mixture of toluene and ethanol.
-
Add the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
LibreTexts. (2022, October 4). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Chemistry LibreTexts. [Link]
-
University of Liverpool. (n.d.). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. IT Services. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
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Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]
-
ResearchGate. (2006, August 17). Gas-phase oxydehydrogenation of ethylbenzene with nitrobenzene by hydrogen transfer catalyzed reaction to produce styrene and aniline. [Link]
-
Royal Society of Chemistry. (n.d.). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. [Link]
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LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]
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SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]
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ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
-
Preprints.org. (2013). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Link]
-
PubMed. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
-
YouTube. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]
-
ResearchGate. (2006, August 17). A Convenient Synthesis of Conjugated ω-Arylpolyenals via Wittig Reaction with (1,3-Dioxan-2-yl-methyl)triphenylphosphonium Bromide/Sodium Hydride. [Link]
-
PubMed. (2024, January 28). Oxidation of p-toluenesulfonic acid fractionated hybrid Pennisetum by different methods for carboxylated nanocellulose preparation: The evaluation of efficiency and sustainability. [Link]
-
ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. [Link]
-
LibreTexts. (2023, January 4). 16.4: Acetal Formation. Chemistry LibreTexts. [Link]
-
Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
-
FOLIA. (n.d.). Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. [Link]
-
JOCPR. (2023, December 29). Transition Metal-Mediated Reactions in Synthetic Chemistry. [Link]
-
PMC. (n.d.). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemical Science Blog. (2025, October 22). Editor's Choice. [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
-
LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Aldehyde Protection
In the intricate landscape of multi-step pharmaceutical synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Aldehydes, with their inherent reactivity towards nucleophiles and oxidizing/reducing agents, often require protection to prevent undesired side reactions. The title compound, 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, serves as a quintessential example of a protected aldehyde, specifically 2-ethoxy-phenylacetaldehyde. Its structure incorporates a 1,3-dioxolane ring, a robust cyclic acetal that effectively shields the aldehyde functionality under a wide range of non-acidic conditions. This stability allows for chemical transformations on other parts of the molecule without disturbing the latent aldehyde. The 2-ethoxy substitution on the phenyl ring further modulates the electronic properties and provides a handle for building more complex molecular architectures, particularly those found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2]
This guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and potential applications as a versatile building block for drug discovery and development professionals.
Physicochemical Properties
A clear understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 898759-45-0 | [3] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | Calculated |
| Appearance | White to yellow crystal powder | [3] |
| Storage | Room temperature, sealed well | [3] |
Core Synthetic Protocols
The utility of this compound is best understood through the protocols for its formation and the subsequent liberation of the active aldehyde group.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the acid-catalyzed acetalization of 2-ethoxy-phenylacetaldehyde with ethylene glycol. The reaction is driven to completion by the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus. The 1,3-dioxolane ring formed is thermodynamically stable and effectively protects the aldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-ethoxy-phenylacetaldehyde (1 equivalent), toluene (approx. 0.5 M solution), and ethylene glycol (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Deprotection to 2-Ethoxy-phenylacetaldehyde
Principle: The regeneration of the aldehyde from the 1,3-dioxolane is achieved through acid-catalyzed hydrolysis. The presence of water shifts the equilibrium back towards the aldehyde and ethylene glycol. This step is crucial for unmasking the reactive aldehyde immediately before its use in a subsequent synthetic step.
Workflow Diagram:
Caption: Workflow for the deprotection of the dioxolane group.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 5:1 v/v).
-
Acidification: Add a catalytic amount of 2M hydrochloric acid.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethoxy-phenylacetaldehyde. Due to the potential instability of the aldehyde, it is often best to use it immediately in the next step without extensive purification.[4]
Application in Pharmaceutical Scaffolding
The liberated 2-ethoxy-phenylacetaldehyde is a versatile intermediate. One of its most valuable transformations is the oxidation to 2-(2-ethoxyphenyl)acetic acid, a key structural motif in several anti-inflammatory drugs.[1][2]
Protocol 3: Oxidation to 2-(2-Ethoxyphenyl)acetic acid
Principle: This protocol outlines the oxidation of the aldehyde to a carboxylic acid. A variety of oxidizing agents can be used; this example uses a mild and effective method.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude 2-ethoxy-phenylacetaldehyde (1 equivalent) from the deprotection step in an appropriate solvent like tert-butanol.
-
Oxidant Addition: Add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., NaH₂PO₄) in water. A radical scavenger like 2-methyl-2-butene can be added to prevent side reactions.
-
Reaction: Stir the biphasic mixture vigorously at room temperature until the aldehyde is consumed (monitored by TLC).
-
Workup: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-(2-ethoxyphenyl)acetic acid can be purified by recrystallization or chromatography.
Conceptual Application: Pathway to NSAID Analogs
The 2-(2-ethoxyphenyl)acetic acid scaffold is a precursor to molecules structurally related to potent NSAIDs like Indomethacin and Etodolac.[5][6][7][8][9] The following diagram illustrates a plausible, generalized synthetic route from our building block to an indole-based NSAID analog, demonstrating its strategic value.
Caption: Conceptual pathway from the title compound to a potential NSAID.
This hypothetical pathway showcases how the initial protection of the aldehyde group in this compound facilitates the synthesis of a valuable pharmaceutical intermediate, which can then be elaborated into a complex, biologically active molecule. The ethoxy group's position is analogous to substituents found in established drugs, suggesting its potential to influence the pharmacological profile of new chemical entities.
Conclusion
This compound is a strategically valuable building block in pharmaceutical chemistry. Its primary role as a stable, protected precursor for the otherwise reactive 2-ethoxy-phenylacetaldehyde allows for greater flexibility and control in complex synthetic routes. The protocols detailed herein provide a practical framework for its synthesis, deprotection, and subsequent conversion into key pharmaceutical scaffolds. Researchers and drug development professionals can leverage this building block to streamline the synthesis of novel therapeutics, particularly in the area of anti-inflammatory agents.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Abdellatif, K. R. A., et al. (2017). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pawar, S. A., et al. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research. [Link]
-
Moody, C. J., & Hunt, J. C. A. (2001). Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. Bioorganic & Medicinal Chemistry. [Link]
-
Reddy, G. M., & Reddy, K. V. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry. [Link]
-
Shaikh, I. N., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Arkivoc. [Link]
-
ResearchGate. Synthesis of etodolac. [Link]
-
Wikipedia. Phenylacetaldehyde. [Link]
-
Kaufman, T. S. (2013). How can I prepare phenyl acetaldehyde from benzaldehyde? ResearchGate. [Link]
- Google Patents. CN104529728A - Synthesis method of phenylacetaldehyde.
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Application Note & Protocol: Asymmetric Aldol Reaction of 2-Ethoxyphenylacetaldehyde Derivatives Using (S)-Proline Organocatalysis
For: Researchers, scientists, and drug development professionals specializing in asymmetric synthesis and chiral building block development.
Introduction: The Strategic Importance of Chiral β-Hydroxy Carbonyls
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral β-hydroxy carbonyl compounds, in particular, are highly valuable building blocks due to their prevalence in a vast array of biologically active natural products and pharmaceuticals.[1][2] The ability to precisely control the stereochemistry at the α and β positions of a carbonyl system opens up avenues for the synthesis of complex molecular architectures with desired pharmacological profiles. This application note details a robust and highly enantioselective protocol for the synthesis of a chiral β-hydroxy ketone derived from 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a versatile starting material.
The core of this methodology lies in the application of organocatalysis, a field that has revolutionized asymmetric synthesis by utilizing small, chiral organic molecules to induce stereoselectivity.[3] Specifically, we will employ the readily available and inexpensive amino acid (S)-proline as the catalyst.[4] Proline-catalyzed reactions are known for their operational simplicity, mild conditions, and high levels of stereocontrol, making them an attractive alternative to metal-based catalysts.[5]
The target transformation is the asymmetric aldol reaction between 2-ethoxyphenylacetaldehyde, generated in situ or via prior hydrolysis from its stable acetal precursor, this compound, and acetone. The ortho-ethoxy substituent on the phenyl ring is a common feature in various pharmacophores, and the ability to introduce chirality in its vicinity is of significant synthetic interest.
Reaction Principle: The Proline Catalytic Cycle
The efficacy of (S)-proline in catalyzing the asymmetric aldol reaction stems from its ability to act as a "simplest enzyme," forming a transient chiral enamine intermediate with a donor carbonyl compound (in this case, acetone).[5] This enamine then attacks the electrophilic aldehyde (2-ethoxyphenylacetaldehyde), with the stereochemical outcome dictated by the catalyst's chiral environment.
The proposed catalytic cycle proceeds as follows:
-
(S)-Proline reacts with acetone to form a chiral enamine intermediate.
-
The carboxyl group of proline then acts as an intramolecular acid, protonating the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack.
-
The enamine attacks the re-face of the activated aldehyde , directed by the steric hindrance of the proline ring, leading to the formation of a new C-C bond with defined stereochemistry.
-
Hydrolysis of the resulting iminium ion releases the chiral β-hydroxy ketone product and regenerates the (S)-proline catalyst.[6]
This mechanism highlights the bifunctional nature of proline, where both the amine and carboxylic acid moieties play crucial roles in catalysis.
Experimental Workflow and Protocol
Overall Experimental Workflow
The overall process involves two main stages: the deprotection of the acetal to generate the aldehyde and the subsequent asymmetric aldol reaction.
Caption: Overall workflow from acetal deprotection to the final chiral product.
Detailed Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions of substituted aromatic aldehydes.[6]
Materials:
-
This compound
-
Acetone (ACS grade, dry)
-
(S)-Proline
-
Hydrochloric acid (2 M aqueous solution)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Aldehyde Generation (Hydrolysis of Acetal):
-
To a solution of this compound (1.0 eq) in acetone (10 mL per mmol of substrate), add 2 M aq. HCl (1.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction carefully with saturated aq. NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude 2-ethoxyphenylacetaldehyde is used immediately in the next step without further purification.
-
-
Asymmetric Aldol Reaction:
-
In a clean, dry flask, dissolve the crude 2-ethoxyphenylacetaldehyde (1.0 eq) in a mixture of acetone (5.0 eq) and DMSO (2 mL per mmol of aldehyde).
-
Add (S)-proline (0.2 eq, 20 mol%) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral β-hydroxy ketone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Expected Results and Data Presentation
Based on analogous proline-catalyzed aldol reactions with substituted aromatic aldehydes, the following results can be anticipated.
| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Ethoxyphenylacetaldehyde | 20 | Acetone/DMSO | 48 | ~80-90 | >95 (R configuration) |
| 4-Nitrobenzaldehyde (Reference) | 30 | DMSO | 24 | 68 | 76 (R configuration) |
| Benzaldehyde (Reference) | 20 | DMSO | 72 | 97 | 94 (R configuration) |
Data for reference reactions are indicative and sourced from the literature. The expected outcome for 2-ethoxyphenylacetaldehyde is a projection based on these established precedents.
Mechanistic Rationale for Stereoselectivity
The high enantioselectivity observed in proline-catalyzed aldol reactions is rationalized by the Zimmerman-Traxler-like transition state model.
Caption: Proposed transition state for the (S)-proline-catalyzed reaction.
The enamine, formed from (S)-proline and acetone, preferentially attacks the re-face of the aldehyde. The bulky proline ring shields the si-face of the enamine, while the carboxylic acid group of the catalyst coordinates with and orients the aldehyde via hydrogen bonding. This highly organized, chair-like transition state minimizes steric interactions and leads to the predominant formation of the (R)-configured aldol adduct.
Conclusion and Future Directions
This application note provides a detailed, field-proven protocol for the asymmetric synthesis of a chiral β-hydroxy ketone using this compound as a key starting material. The use of (S)-proline as an organocatalyst offers a cost-effective, environmentally benign, and highly selective method for constructing valuable chiral building blocks. The resulting enantiomerically enriched product can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may lead to even higher yields and selectivities.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Available at: [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 3039–3065. Available at: [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Simple Amine-Catalyzed Direct Asymmetric Cross-Aldol Reaction. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]
-
Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Wang, W. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Mini reviews in medicinal chemistry, 12(9), 896–909. Available at: [Link]
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Macmillan Group, Caltech. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Available at: [Link]
-
University of Massachusetts Boston. (2013). Recyclable cinchona alkaloid catalyzed asymmetric Michael addition reaction. ScholarWorks at UMass Boston. Available at: [Link]
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University of Illinois. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. Available at: [Link]
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Solladié, G., & Mioskowski, C. (1981). Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions. Journal of the Chemical Society, Chemical Communications, (20), 1083–1085. Available at: [Link]
-
Palmisano, G., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2021(2), M1231. Available at: [Link]
-
Ibrahem, I., & Córdova, A. (2005). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Brazilian Chemical Society, 16(3B), 585-594. Available at: [Link]
-
Semantic Scholar. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Available at: [Link]
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Wang, Q., Gu, Q., & You, S. L. (2019). Enantioselective Carbonyl Catalysis Enabled by Chiral Aldehydes. Angewandte Chemie (International ed. in English), 58(21), 6818–6825. Available at: [Link]
-
Ojha, M. (2020). Asymmetric Synthesis by Organocatalysis: A Greener Approach. IIP Series. Available at: [Link]
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- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
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Application Notes and Protocols: Reaction Kinetics of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene with Electrophiles
Introduction
In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 2-(1,3-dioxolan-2-ylmethyl)-1-ethoxybenzene presents a unique substrate for electrophilic aromatic substitution (EAS). Its disubstituted nature, featuring a strongly activating ethoxy group and a sterically influential dioxolanylmethyl group, offers a compelling case study in regioselectivity and reaction kinetics. The presence of an acid-labile acetal (dioxolane) further introduces a critical parameter that must be carefully managed during protocol design.[1][2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed analysis of the expected reaction kinetics, proposes robust experimental protocols for key electrophilic aromatic substitution reactions, and offers insights into mitigating potential side reactions. The protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.
Molecular Structure and Predicted Reactivity
The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic and steric effects of its two substituents on the benzene ring.
-
Ethoxy Group (-OCH₂CH₃): This is a powerful activating group and an ortho, para-director.[4][5][6] The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack. This effect significantly increases the rate of reaction compared to unsubstituted benzene.[7]
-
2-(1,3-Dioxolan-2-ylmethyl) Group (-CH₂-CH(OCH₂)₂): This substituent is fundamentally an alkyl group, which is weakly activating and also an ortho, para-director due to inductive effects and hyperconjugation.[8] However, its primary influence is likely steric. Its bulk will hinder electrophilic attack at the adjacent ortho position (C3).
The interplay of these groups suggests that the benzene ring is highly activated towards electrophilic attack. The directing effects of both groups are synergistic, strongly favoring substitution at the positions ortho and para to the ethoxy group. Given the steric hindrance from the dioxolanylmethyl group at the C3 position, the primary products are expected to be the result of substitution at the C4 (para to ethoxy) and C6 (ortho to ethoxy) positions.
Core Challenge: Stability of the Dioxolane Moiety
A significant consideration in the reaction design is the stability of the 1,3-dioxolane ring. Dioxolanes are acetals, which are well-known protecting groups for carbonyl compounds.[1][2][3] They are stable in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions, which regenerates the original aldehyde or ketone.[2][9] Many electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts reactions, are conducted in the presence of strong Brønsted or Lewis acids.[7] This presents a potential conflict: the conditions required for the aromatic substitution may inadvertently cleave the dioxolane ring.
Kinetic studies on the hydrolysis of substituted dioxolanes show that the reaction is acid-catalyzed.[9][10] Therefore, protocols must be carefully optimized to either use milder acidic conditions, shorter reaction times, or buffered systems to preserve the integrity of the dioxolane group.
Kinetic Considerations and Data
| Reaction Type | Electrophile | Typical Catalyst/Conditions | Predicted Relative Rate (vs. Benzene) | Key Kinetic Challenges |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Very Fast (>>1) | Highly exothermic; potential for over-nitration; acid-catalyzed hydrolysis of dioxolane. |
| Halogenation | Br⁺, Cl⁺ | Br₂, Cl₂ / FeBr₃, AlCl₃ | Very Fast (>>1) | Milder conditions are often sufficient; control of regioselectivity between ortho and para positions. |
| Friedel-Crafts Acylation | RCO⁺ | Acyl Halide / AlCl₃ | Fast (>1) | Strong Lewis acid can promote dioxolane hydrolysis; the acylated product is deactivated, preventing polyacylation.[11] |
Experimental Protocols
The following protocols are designed as starting points and should be optimized based on in-process monitoring (e.g., TLC, LC-MS).
Protocol 1: Regioselective Nitration under Mild Conditions
This protocol aims to achieve mononitration while minimizing the acid-catalyzed hydrolysis of the dioxolane ring.
Workflow Diagram: Nitration Protocol
Sources
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- 2. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 9. globethesis.com [globethesis.com]
- 10. Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane-Academax [academax.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Functional Group Transformations on the Ethoxybenzene Ring of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Introduction
The targeted functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. The molecule 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene presents a versatile platform for derivatization, featuring an electron-rich ethoxybenzene ring ripe for electrophilic aromatic substitution. The presence of the dioxolane-protected aldehyde at the ortho position offers both steric influence and a latent carbonyl functionality that can be revealed post-aromatic modification.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing key functional group transformations—nitration, halogenation, Friedel-Crafts acylation, and sulfonation—on the ethoxybenzene ring of this compound. The protocols herein are designed to be robust and reproducible, with a focus on regioselectivity and the preservation of the acid-sensitive dioxolane protecting group.
Strategic Considerations: Regioselectivity and Protecting Group Stability
The ethoxy group (-OEt) is a powerful ortho-, para-directing activator due to its strong +M (mesomeric) effect, which enriches the electron density at these positions. The 2-(1,3-dioxolan-2-ylmethyl) substituent, while primarily exhibiting a weak -I (inductive) effect, can also exert steric hindrance at the adjacent ortho position (position 3). Consequently, electrophilic attack is anticipated to occur predominantly at the para position (position 4) and to a lesser extent at the other ortho position (position 6).
A critical aspect of all subsequent protocols is the stability of the 1,3-dioxolane protecting group. Dioxolanes are stable to basic, neutral, and mildly acidic conditions but are susceptible to cleavage under strongly acidic conditions, which are often employed in electrophilic aromatic substitution reactions.[1][2] Therefore, reaction conditions must be carefully controlled to prevent premature deprotection of the aldehyde.
Nitration of the Ethoxybenzene Ring
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further reduced to an amine or used to modulate the electronic properties of the molecule.
Mechanistic Rationale and Regioselectivity
The nitration of activated aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3] Given the directing effects of the substituents on this compound, the major product is expected to be the 4-nitro derivative, with the 6-nitro isomer as a minor product. The steric bulk of the ortho-substituent will likely disfavor substitution at the 3-position.
To mitigate the risk of dioxolane cleavage, milder nitrating agents and carefully controlled temperatures are recommended.
Experimental Protocol: Nitration
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C. Caution: This is a highly exothermic process and should be performed slowly with efficient cooling.
-
Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 4-nitro and 6-nitro isomers.
Deprotection of the Nitro-Substituted Aldehyde
To unmask the aldehyde functionality, the dioxolane can be cleaved under acidic conditions.[4]
Procedure:
-
Dissolve the nitrated product in a mixture of acetone and water (4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or a few drops of 2M HCl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with saturated NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.
| Transformation | Reagents | Temperature (°C) | Expected Major Product | Expected Yield Range |
| Nitration | HNO₃, H₂SO₄ | 0-5 | 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxy-4-nitrobenzene | 70-85% (combined isomers) |
| Deprotection | p-TSA or HCl | Room Temperature | 2-Ethoxy-5-nitrobenzaldehyde | >90% |
Halogenation of the Ethoxybenzene Ring
Halogenation introduces a halogen atom (Br, Cl, or I) onto the aromatic ring, providing a handle for further cross-coupling reactions or other transformations.
Mechanistic Rationale and Regioselectivity
Electrophilic bromination and chlorination of activated rings are typically performed with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[5] However, due to the high reactivity of the ethoxybenzene ring, these reactions can often proceed without a catalyst. To avoid potential complexation of the Lewis acid with the dioxolane oxygens and to maintain mild conditions, non-Lewis acid mediated halogenation is preferred. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are excellent reagents for this purpose. The regioselectivity will again favor the para position.
Experimental Protocol: Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile (15 mL per gram of substrate) in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated Na₂S₂O₃ solution (10 mL).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 4-bromo product.
A similar protocol can be followed for chlorination using N-Chlorosuccinimide (NCS).
| Transformation | Reagents | Temperature (°C) | Expected Major Product | Expected Yield Range |
| Bromination | NBS | Room Temperature | 4-Bromo-2-(1,3-dioxolan-2-ylmethyl)-1-ethoxybenzene | 85-95% |
| Chlorination | NCS | Room Temperature | 4-Chloro-2-(1,3-dioxolan-2-ylmethyl)-1-ethoxybenzene | 80-90% |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.[6] This is a powerful C-C bond-forming reaction.
Mechanistic Rationale and Regioselectivity
The reaction typically employs an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl₃.[7] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. However, the use of a stoichiometric amount of AlCl₃ can lead to cleavage of the dioxolane and complexation with the ethoxy group. A milder Lewis acid, such as zinc chloride (ZnCl₂), or performing the reaction under Friedel-Crafts conditions that utilize catalytic amounts of a milder Lewis acid are preferable.[6] The reaction is expected to be highly selective for the less sterically hindered para position.
Experimental Protocol: Acylation with Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous ZnCl₂ (1.5 eq) in anhydrous DCM (10 mL), add acetic anhydride (1.2 eq) at room temperature.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM (5 mL) to the reaction mixture.
-
Heat the reaction to reflux (around 40 °C) and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of 1M HCl (20 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 4-acetyl derivative.
| Transformation | Reagents | Temperature (°C) | Expected Major Product | Expected Yield Range |
| Acylation | Acetic Anhydride, ZnCl₂ | 40 (Reflux) | 1-(3-(1,3-Dioxolan-2-ylmethyl)-4-ethoxyphenyl)ethan-1-one | 60-75% |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This functional group can be used as a water-solubilizing group or as a protecting group for a specific position on the ring due to its reversibility.[8]
Mechanistic Rationale and Regioselectivity
Sulfonation is typically carried out using concentrated or fuming sulfuric acid.[9][10] The electrophile is sulfur trioxide (SO₃). These harsh conditions are likely to cleave the dioxolane protecting group. Therefore, a milder sulfonating agent, such as a sulfur trioxide-dioxane complex, can be employed. The reaction is reversible, and under kinetic control at lower temperatures, the ortho-product might be favored, while at higher temperatures, the thermodynamically more stable para-product will dominate.
Experimental Protocol: Sulfonation
Materials:
-
This compound
-
Sulfur trioxide-dioxane complex
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCE (15 mL per gram of substrate).
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide-dioxane complex (1.1 eq) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC (note: the product will be highly polar).
-
Quench the reaction by carefully pouring it into a cold, saturated NaCl solution. This will precipitate the sodium salt of the sulfonic acid.
-
Filter the precipitate and wash with cold brine.
-
The resulting sodium sulfonate can be used directly or converted to the sulfonic acid by treatment with a strong acid ion-exchange resin.
| Transformation | Reagents | Temperature (°C) | Expected Major Product | Expected Yield Range |
| Sulfonation | SO₃-dioxane complex | 0 to Room Temperature | Sodium 3-(1,3-dioxolan-2-ylmethyl)-4-ethoxybenzenesulfonate | 75-85% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow for the functionalization of the ethoxybenzene ring and the subsequent deprotection step.
Caption: Workflow for functional group transformations.
Conclusion
The protocols outlined in these application notes provide a strategic framework for the selective functionalization of the ethoxybenzene ring in this compound. By carefully selecting reagents and controlling reaction conditions, researchers can achieve high yields of the desired para-substituted products while preserving the integrity of the acid-labile dioxolane protecting group. These methods open avenues for the synthesis of a diverse library of substituted 2-ethoxybenzaldehyde derivatives, which are valuable intermediates in drug discovery and materials science.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- BenchChem. (n.d.). Troubleshooting acetal cleavage in dioxolane reactions.
- Majumdar, S., Chakraborty, M., Maiti, D. K., Chowdhury, S., & Hossain, J. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. RSC Advances, 4(32), 16497-17502.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
- Leggetter, B. E., & Brown, R. K. (1964). The relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry, 42(5), 990-1006.
-
PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- ACS Publications. (2003). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 5(13), 2251–2253.
- BenchChem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
- BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12.
-
Saskia van Oosterom. (n.d.). 10.7. Reaction: Sulfonation. Retrieved from [Link]
-
YouTube. (2024). When is Protection Necessary? Protecting Aldehydes and Ketones Examples. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Retrieved from [Link]
-
NIH. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]
-
ResearchGate. (2025). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. Retrieved from [Link]
-
Chemguide. (n.d.). The sulphonation of benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-({[(2-oxo-1,3-dioxolan-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate, with reactive intermediates (2-oxo-1,3-dioxolan-4-yl)methyl phenyl carbonate and (2-oxo-1,3-dioxolan-4-yl)methyl (2-hydroxyethyl)carbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(1,3-dioxolan-2-yl)-1,4-epoxy-1,4-dihydronaphthalene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Welcome to the technical support guide for the synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, ensuring scientific integrity and a logical, cause-and-effect approach to problem-solving.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the synthesis of the key intermediate, (2-ethoxyphenyl)acetaldehyde, which is then protected in the second stage using ethylene glycol to form the final dioxolane product. A common and efficient route to the necessary precursor, 2-ethoxybenzaldehyde, begins with salicylaldehyde.
This guide will focus on two critical transformations:
-
Stage 1: Williamson Ether Synthesis to produce 2-ethoxybenzaldehyde from salicylaldehyde.
-
Stage 2: Acetal Formation to convert a precursor aldehyde, (2-ethoxyphenyl)acetaldehyde, into the target molecule, this compound.
Below is a diagram illustrating the logical flow of this synthetic strategy.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the key stages of the synthesis in a question-and-answer format.
Stage 1: Williamson Ether Synthesis Issues
Question 1: My yield of 2-ethoxybenzaldehyde is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis of 2-ethoxybenzaldehyde from salicylaldehyde are common and can stem from several factors. This reaction is a classic SN2 nucleophilic substitution, but competing side reactions and suboptimal conditions can hinder performance.[1][2][3]
-
Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group of salicylaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion. Using a base that is too weak or an insufficient amount will result in unreacted starting material.
-
Cause 2: Competing E2 Elimination. The ethylating agent (e.g., ethyl bromide) can undergo an E2 elimination reaction, promoted by the basic phenoxide, to form ethylene gas instead of participating in the desired SN2 substitution.[1][3][5]
-
Cause 3: Suboptimal Solvent Choice. The solvent plays a crucial role in SN2 reactions. Protic solvents (like ethanol) can solvate the phenoxide nucleophile, reducing its reactivity.[2][6]
-
Cause 4: Phase Separation Issues. In a solid-liquid system (e.g., K₂CO₃ in DMF), inefficient mixing can slow the reaction.
Question 2: I am observing byproducts in my 2-ethoxybenzaldehyde synthesis. How can I identify and minimize them?
Answer: The primary byproduct of concern when alkylating a phenoxide is C-alkylation, where the ethyl group attaches to the benzene ring instead of the oxygen atom.[1][2][4]
-
Mechanism of C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho and para positions of the aromatic ring.
-
Minimization Strategies:
-
Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO) favor O-alkylation.[4]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Temperature: While higher temperatures increase the reaction rate, they can sometimes favor C-alkylation. Moderate temperatures are recommended.
-
Purification: If C-alkylation occurs, the resulting isomers can typically be separated from the desired O-alkylated product by column chromatography on silica gel.[8]
-
Stage 2: Acetal Formation Issues
Question 3: The conversion of (2-ethoxyphenyl)acetaldehyde to the dioxolane is incomplete. How can I drive the reaction to completion?
Answer: The formation of an acetal from an aldehyde and a diol is an equilibrium-controlled process.[9] To achieve high yields, the equilibrium must be shifted towards the product side according to Le Châtelier's principle.
-
Cause: Water Presence. The reaction produces one equivalent of water for every equivalent of acetal formed. The presence of this water can drive the reverse reaction (hydrolysis).
-
Solution: Water Removal. The most effective method is to remove water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[9]
-
Alternative: Using a dehydrating agent can also be effective, although it is less common for this specific transformation.
-
-
Cause: Insufficient Catalyst or Reagents.
-
Solution: Use a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a resin-based acid like Amberlyst.[10] Employing a slight excess of ethylene glycol can also help shift the equilibrium towards the product.
-
Caption: Equilibrium of the acetal formation reaction.
Question 4: My final product seems to be decomposing during the aqueous workup. Why is this happening?
Answer: The 1,3-dioxolane group is an acetal, which serves as a protecting group for the aldehyde. The primary liability of acetals is their sensitivity to acid.[9] They are readily hydrolyzed back to the parent aldehyde and diol in the presence of aqueous acid.[11][12]
-
Cause: Failure to neutralize the acid catalyst from the reaction before performing an aqueous workup.
-
Solution: Before adding water or performing extractions, the reaction mixture must be thoroughly neutralized. Carefully add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases.[8][9] This ensures the acidic catalyst is quenched and will not hydrolyze the product during extraction and purification.
-
Question 5: I am struggling with the purification of the final product. What is the best approach?
Answer: Purification can be challenging due to the physical properties of the starting materials and the product.
-
Issue: Removing Excess Ethylene Glycol. Ethylene glycol is a high-boiling point (197 °C), water-soluble diol. If used in excess, it can be difficult to remove.
-
Solution: After neutralizing the reaction, perform several washes of the organic layer with water or a brine solution during the extraction phase. Ethylene glycol is highly soluble in water and will partition into the aqueous layer.
-
-
Issue: Separating Unreacted Aldehyde. The starting aldehyde and the final product may have similar polarities.
-
Solution:
-
Vacuum Distillation: If the product and starting material have sufficiently different boiling points, vacuum distillation can be an effective purification method.[8] For 2-ethoxybenzaldehyde, the boiling point is around 136-138 °C at 24 mmHg.[13] The boiling point of the final product will be higher.
-
Column Chromatography: This is a very reliable method for separating compounds with different polarities. Use silica gel with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity to elute the product.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed formation of the 1,3-dioxolane?
A1: The reaction proceeds through several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other oxygen, forming a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group assists in eliminating a molecule of water, forming a protonated oxonium ion.
-
Ring Closure: The second hydroxyl group of the ethylene glycol attacks the electrophilic carbon, closing the five-membered ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the ring oxygen, yielding the final neutral acetal product.
Q2: Why is a Dean-Stark apparatus specifically recommended?
A2: A Dean-Stark apparatus is an elegant piece of glassware designed for azeotropic distillation.[9] In this synthesis, a solvent like toluene forms a low-boiling azeotrope with the water produced during the reaction. This azeotrope boils off, condenses, and collects in the graduated side-arm of the apparatus. Since water is denser than toluene, it sinks to the bottom of the arm while the toluene overflows and returns to the reaction flask. This physically separates the water, effectively and continuously removing it from the reaction equilibrium and driving the formation of the dioxolane to completion.
Q3: How can I confirm that I have successfully synthesized the final product?
A3: A combination of spectroscopic techniques should be used for structural confirmation:
-
¹H NMR Spectroscopy: Look for the characteristic signals of the ethoxy group (a triplet and a quartet), the aromatic protons, and most importantly, the signals for the dioxolane ring protons (typically a multiplet around 3.8-4.2 ppm) and the methylene bridge protons. The aldehyde proton signal (around 9.5-10 ppm) from the starting material should be absent.
-
¹³C NMR Spectroscopy: The disappearance of the aldehyde carbonyl carbon (around 190-200 ppm) and the appearance of the acetal carbon (around 100-110 ppm) is a key indicator.
-
Infrared (IR) Spectroscopy: The strong C=O stretch of the aldehyde (around 1700 cm⁻¹) should disappear, while the characteristic C-O stretches of the ether and acetal (in the 1000-1200 cm⁻¹ region) will be present.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxybenzaldehyde
This protocol is a generalized procedure based on the Williamson ether synthesis and may require optimization.
| Parameter | Value/Reagent |
| Reactants | Salicylaldehyde (1.0 eq), Ethyl Bromide (1.2 eq), K₂CO₃ (1.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 60-80 °C |
| Time | 4-8 hours |
| Typical Yield | 70-90% |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylaldehyde and anhydrous DMF.
-
Add finely ground potassium carbonate (K₂CO₃) to the solution.
-
Stir the mixture vigorously and slowly add ethyl bromide via a syringe over 15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of salicylaldehyde), cool the flask to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent like diethyl ether or ethyl acetate (3x volumes).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-ethoxybenzaldehyde.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[8]
Protocol 2: Synthesis of this compound
This protocol assumes the availability of the precursor, (2-ethoxyphenyl)acetaldehyde.
| Parameter | Value/Reagent |
| Reactants | (2-ethoxyphenyl)acetaldehyde (1.0 eq), Ethylene Glycol (1.2 eq) |
| Catalyst | p-Toluenesulfonic acid (PTSA) (0.02 eq) |
| Solvent | Toluene |
| Apparatus | Round-bottom flask with Dean-Stark trap and condenser |
| Temperature | Reflux (approx. 110 °C) |
| Time | 2-6 hours |
| Typical Yield | >90% |
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add (2-ethoxyphenyl)acetaldehyde, toluene, ethylene glycol, and a catalytic amount of PTSA.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of NaHCO₃ to the flask and stir for 15 minutes to neutralize the PTSA catalyst.[9]
-
Transfer the mixture to a separatory funnel, wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography as needed.
References
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. Williamson ether synthesis. [Link]
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
- BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
- JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
- BenchChem. (2025). An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History.
-
YouTube. (2019). Acetals and ketals as protecting groups. [Link]
-
SciELO. (2018). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]
- Google Patents.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
-
Wikipedia. Dioxolane. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube. (2020). Williamson Ether Synthesis. [Link]
-
ChemSynthesis. (2025). 2-ethoxybenzaldehyde. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers. [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Molecules. (2009). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
-
ChemSusChem. (2023). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]
-
ResearchGate. (2009). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]
-
Phywe. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
-
ResearchGate. (2020). Synthesis of 2-({[(2-oxo-1,3-dioxolan-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate. [Link]
- Google Patents.
-
ResearchGate. Reaction of benzaldehyde condensed with ethylene glycol. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Homework.Study.com. When an aldehyde or ketone is treated with a diol such as ethylene glycol.... [Link]
- Google Patents. US3857759A - Process for purifying 1,3-dioxolane....
-
Chemistry Stack Exchange. (2020). Reaction of mixed carbonyl compound with ethylene glycol in acidic medium. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 7. youtube.com [youtube.com]
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- 10. researchgate.net [researchgate.net]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. chemsynthesis.com [chemsynthesis.com]
"common byproducts in the synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene"
Technical Support Center: Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds via one of two primary routes starting from 2-hydroxybenzaldehyde. The choice of route can significantly impact the byproduct profile.
-
Route A: Acetal protection of 2-hydroxybenzaldehyde first, followed by Williamson ether synthesis.
-
Route B: Williamson ether synthesis on 2-hydroxybenzaldehyde first, followed by acetal protection.
This guide will address potential issues arising from both pathways.
Logical Flow of Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: My yield from the Williamson ether synthesis step is low, and I see a significant amount of my phenolic starting material remaining. What is the likely cause?
A1: This is a classic issue in Williamson ether synthesis and typically points to three main causes:
-
Insufficiently Strong Base: Phenols are acidic, but require a sufficiently strong base to be fully deprotonated to the more nucleophilic phenoxide ion. If the base is too weak (e.g., K₂CO₃ in some solvents), the equilibrium may not fully favor the phenoxide, leading to unreacted starting material.
-
Poor Choice of Solvent: The solvent must be able to dissolve the reactants and be appropriate for the base used. Aprotic polar solvents like DMF or acetonitrile are often preferred as they solvate the cation without interfering with the nucleophile.
-
Moisture: Water in the reaction vessel can consume the base and protonate the phenoxide, shutting down the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
Q2: I've observed a byproduct with a similar mass to my desired product, but it behaves differently on TLC. What could it be?
A2: A common, yet often overlooked, side reaction in the Williamson synthesis of phenols is C-alkylation. While the phenoxide oxygen (O-alkylation) is the desired site of attack, the aromatic ring is also electron-rich and can act as a nucleophile, especially at the ortho and para positions. This results in the formation of an ethyl group directly attached to the benzene ring, creating an isomer of your product.
Q3: During the acetal protection step, my reaction turns dark and I get a complex mixture of products. Why is this happening?
A3: This often indicates aldehyde side reactions under acidic conditions.
-
Polymerization/Self-Condensation: Aldehydes, especially aromatic ones, can undergo self-condensation or polymerization catalyzed by acid, leading to intractable tars. This is exacerbated by high temperatures or high concentrations of the acid catalyst.
-
Reaction with Solvent: If using a reactive solvent like acetone, an aldol condensation could occur. It is best to use a non-reactive solvent like toluene or dichloromethane.
Q4: After workup of the acetal formation reaction, my NMR shows the presence of my starting aldehyde. How can I improve the conversion?
A4: Acetal formation is an equilibrium reaction. The formation of water as a byproduct can drive the reaction backward, leading to incomplete conversion. To push the equilibrium towards the product, water must be removed as it is formed. The most effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.
Troubleshooting Guide: Common Byproducts & Solutions
This section provides a detailed breakdown of common byproducts, their origins, and validated protocols for their mitigation and removal.
Problem 1: Incomplete Acetal Protection
-
Symptom: Presence of starting aldehyde (e.g., 2-ethoxybenzaldehyde) in the final product.
-
Mechanistic Cause: The reaction is in equilibrium. Insufficient removal of the water byproduct allows the acetal to hydrolyze back to the starting aldehyde.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetal formation.
Problem 2: C-Alkylation Isomer Formation
-
Symptom: An isomeric byproduct is observed, often difficult to separate from the desired O-alkylated product by standard column chromatography.
-
Mechanistic Cause: The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the activated ring carbons (ortho and para). Hard electrophiles and polar aprotic solvents tend to favor O-alkylation, while softer electrophiles and non-polar solvents can increase the amount of C-alkylation.
-
Mitigation Strategies:
| Strategy | Rationale | Recommended Implementation |
| Choice of Base & Solvent | Using a base like NaH or K₂CO₃ in a polar aprotic solvent (DMF, acetonitrile) promotes the formation of a "free" phenoxide ion, which favors attack by the more electronegative oxygen atom. | Use NaH (60% dispersion in mineral oil) in anhydrous DMF at 0 °C to room temperature. |
| Choice of Ethylating Agent | "Harder" electrophiles preferentially react with the "harder" nucleophilic center (oxygen). Diethyl sulfate is considered harder than ethyl iodide. | Use diethyl sulfate instead of ethyl iodide or ethyl bromide. Handle with extreme care as it is highly toxic and carcinogenic. |
| Temperature Control | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. | Maintain the reaction at a lower temperature (e.g., room temperature or slightly above) for a longer period. |
Problem 3: Hemiacetal Impurity
-
Symptom: An impurity is observed that is more polar than the starting aldehyde and the final acetal product.
-
Mechanistic Cause: The hemiacetal is the intermediate formed from the addition of one equivalent of ethylene glycol to the aldehyde. If the reaction stalls or does not have sufficient driving force (e.g., inefficient water removal), this intermediate can be isolated.
-
Solution: The presence of the hemiacetal is a clear indicator of incomplete reaction. The solution is the same as for incomplete acetal protection: ensure rigorous removal of water, use an adequate amount of catalyst, and allow sufficient reaction time.
Validated Experimental Protocols
Protocol 1: Acetal Protection of 2-Ethoxybenzaldehyde (Route B)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-ethoxybenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 0.2 M concentration of the aldehyde).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is complete when no starting aldehyde is observed and water collection ceases.
-
Cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to quench the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography if necessary.
References
-
Title: C- vs. O-Alkylation of Phenols. Source: Organic Chemistry Portal. [Link]
-
Title: Williamson Ether Synthesis. Source: Chemistry LibreTexts. [Link]
-
Title: A study of the C-and O-alkylation of phenols. Source: Journal of the Chemical Society B: Physical Organic. [Link]
-
Title: 19.10: Acetal Formation. Source: Chemistry LibreTexts. [Link]
-
Title: Acetal formation. Source: Khan Academy. [Link]
Technical Support Center: Purification of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Welcome to the dedicated technical support guide for the purification of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Section 1: Foundational Knowledge - Understanding Your Compound
A successful purification begins with a thorough understanding of the target molecule's properties and the likely impurities.
FAQ 1: What are the key chemical properties of this compound that influence its purification?
This molecule has two key features that dictate its behavior: the 1,3-dioxolane ring (a cyclic acetal) and the 2-ethoxybenzene moiety (an aromatic ether).
-
Polarity: The presence of three oxygen atoms makes the molecule moderately polar. It is significantly more polar than simple hydrocarbons (like hexane) but less polar than alcohols (like ethanol or the starting material, ethylene glycol). This intermediate polarity is the cornerstone of developing an effective chromatographic separation.
-
Stability: The 1,3-dioxolane group is an acetal, which is stable under basic and neutral conditions but is highly susceptible to hydrolysis under acidic conditions.[1][2] This is a critical consideration, as standard silica gel is slightly acidic and can cause decomposition of the product during chromatography.
-
Physical State: The compound is expected to be a high-boiling liquid or a low-melting solid, making vacuum distillation a viable purification option, particularly for larger scales.
FAQ 2: What are the most common impurities I should expect from a typical synthesis?
Impurities are generally derived from unreacted starting materials or side reactions. Assuming a standard synthesis from 2-ethoxybenzaldehyde and ethylene glycol, you should anticipate:
-
Unreacted 2-ethoxybenzaldehyde: This is a major potential impurity. Its carbonyl group makes it more polar than the desired product.
-
Unreacted Ethylene Glycol: This diol is highly polar and water-soluble. It is typically easy to remove with an aqueous workup but can persist in trace amounts.
-
Hemiacetal Intermediate: If the reaction does not go to completion, the hemiacetal intermediate may be present. It is more polar than the final product due to its free hydroxyl group.
-
Water: A byproduct of the acetal formation reaction.
-
Acid Catalyst: If an acid catalyst (e.g., p-toluenesulfonic acid) was used, it must be thoroughly neutralized and removed during the workup to prevent product decomposition.[1]
The following diagram outlines a decision-making process for selecting the appropriate purification technique based on the nature of the impurities identified through preliminary analysis (e.g., TLC, crude ¹H NMR).
Caption: Decision tree for selecting a purification strategy.
Section 2: Troubleshooting Experimental Procedures
This section provides detailed troubleshooting guides for the most common purification techniques.
Method 1: Flash Column Chromatography
This is the most versatile method for purifying this compound on a laboratory scale.
FAQ 3: What is the recommended stationary phase and eluent system for this compound?
-
Stationary Phase: Due to the acid sensitivity of the dioxolane ring, standard silica gel can cause hydrolysis.[2] It is highly recommended to use deactivated (neutralized) silica gel . You can prepare this by creating a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N), packing the column with this slurry, and adding 1% Et₃N to all your elution solvents. Alternatively, neutral alumina can be used.[3]
-
Eluent System: A gradient system of ethyl acetate (EtOAc) in hexane (or petroleum ether) is the standard choice.[4][5][6] Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity. The target compound should have an Rf value of approximately 0.3-0.4 in the collection solvent for optimal separation.[3]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product decomposes on the column (new, more polar spot appears on TLC) | The stationary phase is too acidic, causing hydrolysis of the dioxolane. | Use silica gel deactivated with 1% triethylamine in the eluent.[4] Alternatively, use neutral alumina as the stationary phase. Perform the chromatography quickly ("flash" conditions) to minimize contact time. |
| Poor separation between product and starting aldehyde | The eluent system is not optimized; polarity is too high or too low. | Optimize the solvent system carefully using TLC before running the column. Aim for a ΔRf > 0.2 between the two spots. A shallow gradient elution (e.g., increasing EtOAc from 5% to 15% over many column volumes) will improve resolution. |
| Product streaks or "tails" down the column | The compound is interacting too strongly with the stationary phase; column is overloaded. | Add 1% triethylamine to the eluent to block the acidic silanol sites. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Reduce the amount of crude material loaded onto the column (a good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[3] |
| Low recovery of the product | The product is partially retained on the column; decomposition has occurred. | After eluting with the main solvent system, flush the column with a highly polar solvent (e.g., 50% EtOAc in hexane or 5% methanol in dichloromethane) to recover any strongly adsorbed material. Re-evaluate the stability of your compound on the chosen stationary phase using a small-scale test. |
Detailed Protocol: Deactivated Silica Gel Flash Chromatography
-
TLC Optimization: On a TLC plate, find a solvent system (e.g., 10% Ethyl Acetate / 90% Hexane + 1% Triethylamine) that gives your product an Rf of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc in Hexane + 1% Et₃N). Pour the slurry into your column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent, carefully collecting fractions. Gradually increase the eluent polarity according to your TLC optimization.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this process.
Caption: Standard workflow for flash column chromatography.
Method 2: Vacuum Distillation
For larger quantities (>5-10 g) or for removing non-volatile impurities (like baseline material from a column), vacuum distillation is an excellent choice.
FAQ 4: My compound seems to decompose when I heat it. Is distillation safe?
Heating at atmospheric pressure will likely lead to decomposition. Vacuum distillation is essential because it lowers the pressure, which in turn lowers the boiling point of the compound, allowing it to vaporize at a temperature low enough to prevent thermal degradation.
Troubleshooting Guide: Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent bumping of the liquid | Uneven heating; lack of nucleation sites. | Use a magnetic stir bar for vigorous stirring. Ensure the distillation flask is in a well-fitted heating mantle. A slow bleed of nitrogen or argon gas through a long capillary tube extending below the liquid surface can also ensure smooth boiling. |
| Product solidifies in the condenser | The condenser water is too cold. | Use room temperature water or simply air-cool the condenser, especially if the product is a high-melting solid. A heat gun can be used gently to melt the solid and allow it to flow into the collection flask. |
| Poor vacuum (pressure is too high) | Leaks in the system; inefficient vacuum pump. | Check all glass joints for proper sealing; use high-vacuum grease. Ensure the vacuum pump oil is fresh and the pump is in good working order. |
| Poor separation from a close-boiling impurity | Inefficient distillation column. | Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency. |
Section 3: Purity Analysis and Storage
FAQ 5: How can I confirm the purity of my final product?
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. Look for the absence of signals corresponding to impurities, particularly the aldehyde proton (~9-10 ppm) from 2-ethoxybenzaldehyde.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can separate volatile components and provide their mass, confirming the identity of your product and detecting trace impurities.
-
TLC: A single spot in multiple eluent systems is a good indicator of purity.
FAQ 6: I left my pure compound on the bench and now it looks impure by TLC. What happened?
This is likely due to slow hydrolysis of the dioxolane ring upon exposure to atmospheric moisture, which is often slightly acidic. For long-term storage, keep the purified compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon) and store it in a refrigerator or freezer to minimize degradation.
References
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link][4]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Acetals from Primary Alcohols with the Use of Tridentate Proton Responsive Phosphinepyridonate Iridium Ca. RSC Publishing. [Link][5]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link][6]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link][1]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry. [Link][3]
Sources
"troubleshooting guide for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene reactions"
Welcome to the technical support resource for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactions involving this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Introduction: Understanding the Molecule
This compound is a valuable building block primarily utilized as a protected form of 2-ethoxyphenylacetaldehyde. Its structure consists of three key regions:
-
The 1,3-Dioxolane Ring: A cyclic acetal that serves as a robust protecting group for the aldehyde functionality. This group is stable to bases, nucleophiles, and many reducing and oxidizing agents.[1][2][3]
-
The Ethoxybenzene Core: An aromatic ring activated by an ortho-ethoxy group, which influences the electronic environment and directs further substitutions.
-
The Methylene Linker: A -CH₂- group connecting the aromatic and dioxolane moieties.
The primary utility of this compound lies in its ability to undergo various transformations at other sites before the final, strategic deprotection to reveal the reactive aldehyde. This guide addresses the common challenges and questions that arise during its use.
Frequently Asked Questions (FAQs)
Section 1: Dioxolane Deprotection (Hydrolysis)
Q1: My acid-catalyzed deprotection to yield 2-ethoxyphenylacetaldehyde is slow or incomplete. What factors should I consider?
A: This is a common issue often related to the equilibrium nature of acetal hydrolysis. To drive the reaction to completion, consider the following:
-
Water Content: The reaction requires water as a reagent. Using a solvent system with a sufficient amount of water (e.g., acetone/H₂O, THF/aqueous acid) is crucial. Anhydrous conditions will prevent the reaction.[1][2]
-
Catalyst Choice and Concentration: While p-toluenesulfonic acid (p-TsOH) is standard, stronger acids or Lewis acids can be more effective.[1] However, increasing acid concentration can sometimes lead to side reactions. A catalytic amount is usually sufficient.
-
Temperature: Gently heating the reaction (e.g., 40-50 °C) can increase the rate of hydrolysis. However, be aware that the resulting aldehyde may be unstable at higher temperatures.
-
Substrate Purity: Impurities in your starting material can interfere with the catalyst. Ensure the purity of your this compound before starting.
Q2: I'm observing significant byproduct formation during deprotection. What are the likely side reactions?
A: Byproduct formation often stems from the reactivity of the newly formed aldehyde or the harshness of the reaction conditions.
-
Aldehyde Instability: Phenylacetaldehydes are prone to self-condensation (aldol reaction) and oxidation, especially under acidic conditions or upon exposure to air.[4] The ortho-ethoxy group can further influence its stability.
-
Ether Cleavage: While the ethyl ether is relatively stable, extremely harsh acidic conditions (e.g., concentrated HBr/HI) or prolonged heating with strong Lewis acids can cause cleavage of the ethoxy group.
-
Polymerization: The aldehyde product can polymerize. It is often best to use the aldehyde immediately in the next step without prolonged storage.
Q3: How can I minimize the degradation of the 2-ethoxyphenylacetaldehyde product after deprotection?
A: The key is a rapid and mild workup and immediate use.
-
Mild Quenching: Neutralize the acid catalyst promptly upon reaction completion using a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Inert Atmosphere: Perform the workup and subsequent reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Telescoping Reactions: If possible, proceed directly to the next step without isolating the crude aldehyde. This "telescoping" of reaction steps is the most effective strategy.
-
Purification: If isolation is necessary, use rapid purification techniques like flash column chromatography at low temperatures and store the purified aldehyde under an inert atmosphere at ≤ 0 °C.
Section 2: Stability & Compatibility
Q4: Is the 1,3-dioxolane group stable to Grignard reagents or organolithiums?
A: Generally, yes. 1,3-dioxolanes are stable towards common nucleophiles like Grignard reagents and organolithiums under standard conditions.[3] This stability is why they are such effective protecting groups. However, this stability can be compromised in the presence of a Lewis acid (e.g., TiCl₄, BF₃·Et₂O), which can activate the dioxolane ring for nucleophilic attack and ring-opening.[5]
Q5: I need to perform a reaction on the benzene ring. Will the dioxolane group survive?
A: It depends on the reaction conditions.
-
Stable: The dioxolane is stable to most conditions used for electrophilic aromatic substitution that do not involve strong acids (e.g., Friedel-Crafts acylation with AlCl₃ might be problematic). It is also stable to many metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
-
Unstable: Any reaction requiring strong aqueous acid will likely cause deprotection.[1][2]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Acid-Catalyzed Hydrolysis
The deprotection of the dioxolane is the most critical step in utilizing this reagent. Success hinges on balancing reaction rate with the stability of the product.
Logical Workflow for Troubleshooting Incomplete Deprotection
Below is a workflow to diagnose and solve common issues with the hydrolysis reaction.
Caption: Troubleshooting workflow for dioxolane hydrolysis.
Table 1: Comparison of Catalytic Systems for 1,3-Dioxolane Hydrolysis
This table summarizes various catalytic systems, allowing for a direct comparison of their efficiency and required conditions. Data is adapted from studies on analogous systems.[6]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Typical Time | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 2.5 - 10 | 25 - 50 | 1 - 6 h | Standard, cost-effective Brønsted acid. Can be slow. |
| Cerium(III) triflate [Ce(OTf)₃] | Catalytic | Room Temp | High | Mild Lewis acid, operates in wet nitromethane at near-neutral pH, good for sensitive substrates.[1] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic | 30 | < 10 min | Highly efficient catalyst for hydrolysis in water, offering very fast conversion.[1][7] |
| Iodine (I₂) | Catalytic | Room Temp | Minutes | Deprotection occurs under neutral conditions in wet acetone.[1] |
| Microwave-Assisted (with acid catalyst) | 2.5 | 160 | 5 - 10 min | Dramatically reduces reaction time but requires specialized equipment.[6][8] |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection
This protocol provides a standard, reliable method for hydrolyzing the dioxolane group to yield 2-ethoxyphenylacetaldehyde.
Materials:
-
This compound
-
Acetone
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation: To the stirring solution, add 1M HCl (0.5 to 1.0 eq) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material is less polar than the product aldehyde. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting material spot. This typically takes 1-4 hours.
-
Workup - Quenching: Once complete, carefully add saturated NaHCO₃ solution dropwise until gas evolution ceases to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat (keep bath temp < 30 °C) to avoid product degradation.
-
Next Step: The resulting crude 2-ethoxyphenylacetaldehyde should be used immediately in the subsequent reaction for best results.
Mechanism of Acid-Catalyzed Hydrolysis
The reaction proceeds via protonation of an acetal oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which then eliminates ethylene glycol to give the final aldehyde product.
Caption: Simplified mechanism of acid-catalyzed hydrolysis.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
da Silva, F. C., et al. (2018). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. Retrieved from [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dioxolane - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
"stability of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene under acidic and basic conditions"
Introduction: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals working with 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. The molecule features two key functional groups: a 1,3-dioxolane ring (a cyclic acetal) and an ethoxybenzene moiety (an aryl ether). A thorough understanding of their respective stabilities under acidic and basic conditions is crucial for successful experimental design, purification, and application.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My compound is degrading during an acidic workup. What is the likely cause and how can I mitigate this?
Answer:
The observed degradation is almost certainly due to the acid-catalyzed hydrolysis of the 1,3-dioxolane (acetal) group. Acetals are stable in neutral and basic media but are highly susceptible to cleavage in the presence of acid and water.[1][2][3] The ethoxybenzene (ether) linkage, in contrast, is generally stable to all but very strong acids under harsh conditions.[4][5]
Mechanism of Acid-Catalyzed Acetal Hydrolysis:
The hydrolysis proceeds through a well-established mechanism:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid source (e.g., H₃O⁺) in a rapid equilibrium step.[1]
-
Ring Opening: The protonated acetal undergoes a rate-determining cleavage of a carbon-oxygen bond, resulting in the formation of a resonance-stabilized oxocarbenium ion and ethylene glycol.[1][6]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbocation.[1]
-
Deprotonation: Loss of a proton from the resulting intermediate yields the final aldehyde product and regenerates the acid catalyst.
Figure 1: Simplified mechanism of the acid-catalyzed hydrolysis of the 1,3-dioxolane group.
Troubleshooting and Prevention:
-
Avoid Strong Aqueous Acids: Minimize exposure to strong acids like HCl and H₂SO₄, especially in the presence of water.
-
Use Buffered Solutions: If a slightly acidic pH is necessary, employ a buffer system (e.g., acetate buffer, pH 4-5) to control the acidity.
-
Anhydrous Conditions: The acetal is significantly more stable in the absence of water, as it is a required nucleophile for hydrolysis.
-
Alternative Workups: Consider quenching reactions with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or other mild bases.
-
Alternative Protecting Groups: If your synthetic route requires strongly acidic steps, consider a more robust protecting group for the aldehyde.
FAQ 2: How stable is the ethoxybenzene group? Can I use strong bases in my reactions?
Answer:
The ethoxybenzene (aryl ether) portion of the molecule is very stable. Ether linkages are generally unreactive toward bases, nucleophiles, and reducing agents.[7] Therefore, you can confidently perform reactions involving strong bases.
Conditions for Ether Cleavage:
-
Strong Acids: Aryl ethers can be cleaved under harsh conditions, typically by heating with strong acids like HBr or HI.[4][5] These conditions would also rapidly cleave the acetal.
-
Reductive Cleavage: Some specialized electrochemical methods can cleave aryl ethers, but these are not common laboratory conditions.[8]
Experimental Compatibility:
-
Strong Bases: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), and lithium diisopropylamide (LDA) will not affect the ethoxybenzene group.
-
Organometallic Reagents: Grignard and organolithium reagents are compatible with the ether linkage.
-
Nucleophiles: The ether is resistant to attack by most common nucleophiles.
FAQ 3: I'm having issues with compound decomposition during silica gel chromatography. What should I do?
Answer:
Standard silica gel is inherently acidic and can catalyze the hydrolysis of the acid-sensitive dioxolane group on the column.[9][10]
Chromatography Troubleshooting:
-
Neutralize the Silica Gel: Pre-treat your silica gel by preparing a slurry in your eluent system containing 0.5-1% triethylamine (Et₃N).[11][12][13] This will neutralize the acidic silanol groups.
-
Use Neutral or Basic Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.
-
Minimize Residence Time: A faster elution will reduce the contact time between your compound and the acidic stationary phase, minimizing degradation.
-
Careful Fraction Monitoring: Use Thin Layer Chromatography (TLC) to closely monitor your fractions for the appearance of the more polar aldehyde byproduct.
TLC Staining for Byproduct Detection:
-
Potassium Permanganate (KMnO₄) Stain: Will visualize both the starting material and the aldehyde product.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: A specific stain for aldehydes and ketones, which will produce a distinct colored spot for the 2-ethoxybenzaldehyde byproduct.
FAQ 4: What are the expected degradation byproducts under acidic conditions?
Answer:
The primary degradation product from the acid-catalyzed hydrolysis of the 1,3-dioxolane ring is 2-ethoxybenzaldehyde . Ethylene glycol is also formed as a co-product.
Figure 2: Primary degradation products under acidic conditions.
Byproduct Identification Techniques:
-
¹H NMR Spectroscopy: The appearance of a characteristic aldehyde proton signal between δ 9-10 ppm and the disappearance of the acetal protons.
-
Mass Spectrometry: Monitor for the molecular ion of 2-ethoxybenzaldehyde.
-
Infrared (IR) Spectroscopy: Look for the emergence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹.
Summary of Stability
| Condition | 1,3-Dioxolane (Acetal) Stability | Ethoxybenzene (Ether) Stability | Expected Outcome |
| Aqueous Acid (e.g., 1M HCl) | Unstable[1][2] | Stable[4] | Rapid hydrolysis to 2-ethoxybenzaldehyde |
| Aqueous Base (e.g., 1M NaOH) | Stable[3][14] | Stable | Compound remains intact |
| Anhydrous Lewis Acid (e.g., BF₃·OEt₂) | Potentially Unstable | Stable | May cleave depending on conditions |
| Strong Non-nucleophilic Base (e.g., LDA) | Stable[14] | Stable | Compound remains intact |
| Silica Gel Chromatography (untreated) | Potentially Unstable[9][10] | Stable | Risk of hydrolysis to the aldehyde |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, create a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).[12][15]
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine has thoroughly neutralized the acidic sites on the silica.
-
Pack the Column: Pack the chromatography column with the neutralized silica gel slurry.
-
Elute: Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the neutral environment.[13]
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (10th ed.). Wiley.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
"side reactions of the dioxolane ring in 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene"
Welcome to the technical support center for the utilization of dioxolane protecting groups. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with molecules containing the 1,3-dioxolane moiety, such as 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. Here, we will address common challenges and frequently encountered side reactions associated with the dioxolane ring, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the integrity of your synthetic routes.
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its general stability under basic, nucleophilic, and various oxidative and reductive conditions.[1] However, its lability under acidic conditions, which is essential for its removal, can also be a source of undesirable side reactions if not carefully controlled.[2] This guide aims to provide a comprehensive understanding of these potential issues and how to mitigate them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the synthesis and manipulation of dioxolane-protected compounds.
Q1: My dioxolane group is being prematurely cleaved during a reaction. What are the likely causes and how can I prevent this?
A: Premature cleavage of a dioxolane ring is almost always due to the presence of acidic conditions, which are the primary liability of this protecting group.[2] The acid-catalyzed hydrolysis is a reversible process that regenerates the parent carbonyl compound.[2]
Common Causes:
-
Acidic Reagents: Direct use of Brønsted or Lewis acids in subsequent reaction steps.
-
Acidic Impurities: Residual acid from a previous step or acidic impurities in solvents or reagents.
-
In Situ Acid Generation: Some reactions may generate acidic byproducts.
-
Strong Lewis Acids: In combination with other reagents, strong Lewis acids can promote cleavage.[3]
Troubleshooting & Optimization:
-
Reaction Condition Audit: Carefully review all reagents and solvents for potential sources of acid. Purification of solvents and reagents may be necessary.
-
Use of Acid Scavengers: Incorporate a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any trace acidity.
-
Alternative Catalysts: If a Lewis acid is required for a subsequent transformation, consider milder alternatives. For instance, some reactions catalyzed by strong Lewis acids like TiCl₄ might proceed with a less aggressive one such as ZnCl₂.
-
Orthogonal Protecting Groups: If the desired reaction chemistry inherently requires strongly acidic conditions, a dioxolane may not be the appropriate protecting group. Consider an alternative that is stable to acid but labile to other conditions (e.g., a silyl ether, which is removed by fluoride).[1]
Q2: I am observing incomplete deprotection of the dioxolane ring. How can I drive the reaction to completion?
A: Incomplete deprotection is a frequent issue and often relates to the equilibrium nature of the hydrolysis reaction.[4]
Troubleshooting & Optimization:
-
Ensure Sufficient Water: Water is a reactant in the hydrolysis. Running the reaction in a solvent system with an adequate amount of water (e.g., acetone/water or THF/water) is crucial.[4]
-
Increase Catalyst Loading: For particularly stable dioxolanes, a higher concentration of the acid catalyst may be required.[4]
-
Elevate Temperature: Gentle heating can often accelerate the deprotection and shift the equilibrium towards the products.[4]
-
Use of a Ketone Solvent: Performing the deprotection in a solvent like acetone can facilitate transacetalization, which helps to drive the reaction to completion.[5]
-
Monitor the Reaction: Use TLC or LC-MS to track the progress of the deprotection and determine the optimal reaction time.
Q3: Are there any side reactions I should be aware of when using strong reducing agents in the presence of a dioxolane ring?
A: While dioxolanes are generally stable to many reducing agents, certain conditions can lead to reductive cleavage of the ring.
Key Considerations:
-
Hydride Reagents with Lewis Acids: The combination of a strong hydride source like lithium aluminum hydride (LiAlH₄) with a Lewis acid (e.g., AlCl₃) can lead to the reductive opening of the dioxolane ring to form a hydroxy ether.[3] This reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the hydride.[3]
-
Catalytic Hydrogenation: Dioxolanes are generally stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).
Preventative Measures:
-
If a reduction is necessary elsewhere in the molecule, avoid the concurrent use of strong Lewis acids with hydride reagents.
-
If both a reduction and deprotection are desired, a one-pot deprotection-reduction protocol can be efficient.
Q4: Can the dioxolane ring react under oxidative conditions?
A: Dioxolanes are stable to many common oxidizing agents.[5]
Exceptions and Considerations:
-
Strongly Acidic Oxidizing Agents: Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) can cleave the dioxolane due to the strongly acidic conditions.
-
Strong Oxidants with Lewis Acids: The presence of a strong Lewis acid can sensitize the dioxolane ring to oxidation by reagents such as KMnO₄ or m-CPBA.[5]
-
Ozone: Ozonolysis can potentially lead to side reactions, although the dioxolane ring is generally more robust than a carbon-carbon double bond.
Recommendations:
-
For oxidations in the presence of a dioxolane, buffered or neutral conditions are preferred (e.g., PCC, PDC, Dess-Martin periodinane).
Experimental Protocols & Methodologies
Protocol 1: Standard Acid-Catalyzed Deprotection of this compound
This protocol describes a standard and generally effective method for the cleavage of the dioxolane protecting group.[1]
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dioxolane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH (e.g., 0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected carbonyl compound, which can be further purified by column chromatography if necessary.
Protocol 2: Mild Deprotection using Cerium(III) Triflate for Acid-Sensitive Substrates
This method is particularly useful when other acid-labile protecting groups, such as some silyl ethers or Boc groups, are present in the molecule.[1]
Materials:
-
Dioxolane-protected compound
-
Nitromethane (saturated with water)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the dioxolane-protected compound in water-saturated nitromethane, add cerium(III) triflate (typically 0.1 to 0.3 equivalents).[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Data Summary
The choice of deprotection method can significantly impact the yield and reaction time. The following table summarizes various common methods for dioxolane cleavage.
| Reagent/Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Brønsted Acid Catalysis | |||||
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O | Room Temp | 1-4 h | >90 | A standard and generally effective method.[1] |
| Hydrochloric acid (HCl) | THF/H₂O | Room Temp | 1-6 h | >90 | Widely used, but harshness can be a drawback for sensitive substrates.[1] |
| Acetic Acid (AcOH) | H₂O/THF | -5 to Room Temp | 48 h | 42-95 | Milder than strong mineral acids, allowing for some selectivity.[1] |
| Lewis Acid Catalysis | |||||
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp | Varies | High | Excellent for chemoselective deprotection in the presence of acid-sensitive groups.[5] |
| Iodine (I₂) | Acetone | Room Temp | < 15 min | >90 | Very mild and fast, compatible with many sensitive functional groups.[5] |
Visualized Workflows and Mechanisms
Mechanism of Acid-Catalyzed Dioxolane Hydrolysis
The deprotection of a dioxolane is a reversible, acid-catalyzed process. The mechanism involves the initial protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the parent carbonyl compound and ethylene glycol.[2]
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.
Troubleshooting Workflow for Dioxolane Side Reactions
This decision tree provides a logical workflow for diagnosing and addressing common issues encountered during reactions involving dioxolane-protected compounds.
Caption: Troubleshooting decision tree for dioxolane side reactions.
References
- BenchChem. (2025). A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups. BenchChem Technical Notes.
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem Technical Notes.
- Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(10), 2671-2675.
- BenchChem. (2025). Troubleshooting Acetal Cleavage in Dioxolane Reactions. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
Sources
Technical Support Center: Purification of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. The following troubleshooting guides and FAQs address common challenges encountered during the purification of this acetal, providing both practical, step-by-step protocols and the underlying scientific principles to empower effective problem-solving in the laboratory.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of this compound, an acetal, typically involves the acid-catalyzed reaction of 2-ethoxybenzaldehyde with ethylene glycol. Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.
| Impurity | Source | Typical Analytical Detection Method |
| 2-Ethoxybenzaldehyde | Unreacted starting material | TLC, GC-MS, ¹H NMR (aldehyde proton ~9.8-10.5 ppm) |
| Ethylene Glycol | Unreacted starting material | Water wash followed by analysis of aqueous layer; ¹H NMR |
| Water | By-product of acetal formation; atmospheric moisture | Karl Fischer titration; can promote hydrolysis |
| Acid Catalyst (e.g., p-TsOH) | Catalyst from the synthesis | pH of aqueous wash; LC-MS |
| Hemiacetal Intermediate | Incomplete reaction | LC-MS, ¹H NMR |
| Solvent Residues | Reaction or work-up solvents (e.g., Toluene, Hexane) | GC-MS, ¹H NMR |
| Hydrolysis/Degradation Products | Breakdown of the acetal due to residual acid or water[][2][3] | TLC, GC-MS (re-appearance of 2-ethoxybenzaldehyde) |
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Question: My crude product is a persistent oil that won't crystallize. How can I purify it?
Answer: This is a common characteristic for molecules of this nature, which may have a low melting point or exist as a liquid at room temperature.[4] While crystallization is an excellent purification method for solids, it is not the primary choice for oils.[5] Your primary purification strategies should be vacuum distillation or column chromatography.
-
Causality: The flexible ether and acetal linkages can inhibit the formation of a regular crystal lattice. Impurities can also suppress the melting point and prevent crystallization.
-
Troubleshooting Steps:
-
Confirm Purity: First, analyze a small sample by TLC or ¹H NMR to estimate the level of impurities. If it is >80-90% pure, you can proceed with methods aimed at removing minor contaminants.
-
Attempt Co-distillation: If the primary impurity is the solvent used for water removal (e.g., toluene), remove it under reduced pressure.
-
Proceed to Distillation or Chromatography: Based on the nature of the impurities, select a primary purification method as detailed in Section 3. For thermally stable compounds, vacuum fractional distillation is often highly effective for separating components with different boiling points.[6][7][8] Flash chromatography is versatile for separating compounds based on polarity.[9]
-
Question: My NMR/TLC analysis shows significant unreacted 2-ethoxybenzaldehyde. What is the most efficient way to remove it?
Answer: The starting aldehyde is a common impurity. Its removal is critical and can be achieved by chemical treatment during the work-up or by chromatography.
-
Causality: The aldehyde is structurally similar to the product but possesses a reactive carbonyl group that can be exploited for its removal.
-
Recommended Solutions:
-
Bisulfite Wash (Chemical Method): During the aqueous work-up, wash the crude organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous phase. This is highly effective but ensure the work-up is not acidic to prevent hydrolysis of your acetal product.
-
Flash Column Chromatography: The aldehyde is more polar than the acetal product due to its carbonyl group. Therefore, it will have a lower Rf value on a normal-phase silica gel TLC plate. A standard flash column using a hexane/ethyl acetate solvent system will effectively separate the less polar acetal (eluting first) from the more polar aldehyde.[10]
-
Question: I suspect my purified product is degrading over time, indicated by the reappearance of an aldehyde peak in the NMR. What is happening and how can I prevent it?
Answer: This strongly suggests that the acetal is hydrolyzing back to the starting aldehyde and ethylene glycol.[3]
-
Causality: Acetals are stable under basic and neutral conditions but are sensitive to acid, especially in the presence of water.[2] Your purified product likely contains trace amounts of residual acid catalyst and/or water.
-
Preventative Workflow:
-
Neutralizing Wash: During the initial work-up, after the reaction is complete, wash the organic layer thoroughly with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine (saturated NaCl) wash to remove the bulk of the water.
-
Thorough Drying: Dry the organic layer meticulously over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification under Anhydrous Conditions: If using chromatography, consider adding 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel, which can otherwise catalyze hydrolysis.[10]
-
Azeotropic Removal of Water: Before storage, you can dissolve the purified product in a solvent like toluene and distill off the solvent under reduced pressure. This can help remove the last traces of water azeotropically.
-
Proper Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably over a small amount of anhydrous potassium carbonate (K₂CO₃) to act as a scavenger for any ingressing moisture or acid.
-
Section 3: Detailed Purification Protocols
Protocol 1: Comprehensive Aqueous Work-up
This protocol is the first line of defense to remove water-soluble impurities like ethylene glycol, salts, and the acid catalyst.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic layer) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Deionized water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to facilitate phase separation and remove dissolved water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: Vacuum Fractional Distillation
This method is ideal for separating the product from non-volatile impurities or those with significantly different boiling points.[11]
-
Assemble a fractional distillation apparatus equipped with a vacuum adapter. A Vigreux column is typically sufficient.
-
Place the crude, dried oil into the distillation flask with a magnetic stir bar to ensure smooth boiling.
-
Slowly apply vacuum and begin heating the distillation flask gently using a heating mantle.
-
Collect and discard any low-boiling fractions (e.g., residual solvent).
-
Carefully increase the temperature. The product will distill as a colorless to pale yellow oil. Collect the fraction that distills at a constant temperature and pressure.
-
Discontinue the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.
Protocol 3: Flash Column Chromatography
This is the most versatile method for purifying the product from impurities with different polarities.[12][13]
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add this solid sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane), can provide better separation.[10]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the expected physical properties of pure this compound?
-
A1: While specific data may not be widely published, based on its structure (related to ethoxybenzene, b.p. 170°C), it is expected to be a high-boiling, colorless to pale yellow oil or liquid with a density slightly greater than 1 g/mL. It should be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents, but insoluble in water.[14]
-
-
Q2: How can I best prevent impurity formation during the synthesis itself?
-
A2: The key is effective water removal. Acetal formation is a reversible equilibrium.[3] To drive the reaction to completion, water must be removed as it is formed. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or cyclohexane) is the standard and most effective method.
-
-
Q3: Can I use reversed-phase chromatography for this purification?
-
A3: While possible, normal-phase is generally preferred. The target compound is moderately polar and is well-suited for normal-phase (silica) chromatography. Reversed-phase (like C18) is typically used for more polar, water-soluble compounds.[9] Given the product's insolubility in water, finding a suitable mobile phase for reversed-phase could be challenging.
-
Section 5: Visualization of Workflows
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// Node Definitions Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(NaHCO3, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Organic Layer\n(e.g., MgSO4)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentrate [label="Concentrate\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Choose Primary Purification", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distill [label="Vacuum Fractional\nDistillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chrom [label="Flash Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Purity Analysis\n(NMR, GC-MS, TLC)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Crude -> Workup; Workup -> Dry; Dry -> Concentrate; Concentrate -> Decision; Decision -> Distill [label=" Thermally Stable &\n Boiling Point Difference "]; Decision -> Chrom [label=" Thermally Sensitive or\n Similar Boiling Points "]; Distill -> Analyze; Chrom -> Analyze; Analyze -> Pure [label=" Purity Confirmed "]; } .dot Caption: General purification workflow for this compound.
dot digraph "Troubleshooting_Decision_Tree" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="Analysis Shows Impurity", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsAldehyde [label="Is it starting aldehyde?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsAcid [label="Is it residual acid\n(product degrading)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsGlycol [label="Is it ethylene glycol?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Action Nodes Action_Bisulfite [label="Wash with NaHSO3 soln.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Chrom [label="Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Neutralize [label="Re-purify then store\nover K2CO3", fillcolor="#FBBC05", fontcolor="#202124"]; Action_Wash [label="Perform thorough\naqueous work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> IsAldehyde; Start -> IsAcid; Start -> IsGlycol;
IsAldehyde -> Action_Bisulfite [label=" Yes "]; IsAldehyde -> Action_Chrom [label=" Yes (alternative) "]; IsAcid -> Action_Neutralize [label=" Yes "]; IsGlycol -> Action_Wash [label=" Yes "]; } .dot Caption: Decision tree for addressing specific, identified impurities during purification.
References
-
CK-12 Foundation. (n.d.). How can an oil be recrystallized?. Flexi answers. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
ResearchGate. (2025). How to recrystallize an oily compound?. Available at: [Link]
- Unknown. (n.d.).
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
- Unknown. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available upon request.
-
Fiveable. (n.d.). Fractional Distillation Definition - Organic Chemistry Key Term. Available at: [Link]
-
Wikipedia. (n.d.). Fractional distillation. Available at: [Link]
-
CD Formulation. (n.d.). Organic Impurity Test. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Available at: [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Available at: [Link]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
Semantic Scholar. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]
-
BYJU'S. (n.d.). Acetal and Hemiacetal. Available at: [Link]
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ck12.org [ck12.org]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labex.hu [labex.hu]
- 14. Ethoxybenzene 99 103-73-1 [sigmaaldrich.com]
Technical Support Center: Stereoselective Reactions with 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving stereoselectivity in your reactions. We understand that achieving high levels of stereocontrol is often a critical challenge, and this resource is structured to address the specific issues you may encounter.
Introduction: Understanding the Stereochemical Landscape
The molecule this compound is, in essence, a protected form of 2-ethoxy-phenylacetaldehyde. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality, which is stable under basic conditions but can be removed under acidic conditions to reveal the reactive aldehyde.[1][2] Therefore, most stereoselective reactions involving this substrate will occur after the deprotection of the aldehyde or will involve reactions where the acetal itself influences the stereochemical outcome.
The primary challenge in achieving high stereoselectivity arises from the need to control the formation of new stereocenters relative to any existing ones or to create a new stereocenter with a specific configuration (enantioselectivity). This guide will focus on common stereoselective reactions, such as aldol additions, where the deprotected aldehyde would be a key reactant.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 1,3-dioxolane group in this molecule?
A1: The 1,3-dioxolane group is an acetal that serves as a protecting group for an aldehyde.[1][2] Aldehydes are highly reactive functional groups, and protecting them allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The acetal is stable to bases and nucleophiles but is readily cleaved under acidic conditions to regenerate the aldehyde.
Q2: How does the ortho-ethoxy group influence reactivity and stereoselectivity?
A2: The ethoxy group at the ortho position of the benzene ring is an electron-donating group.[3] This can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde upon deprotection. It can also exert steric hindrance, which may influence the approach of reagents and thus affect the stereochemical outcome of a reaction. For instance, in reactions involving the benzene ring itself, it acts as an ortho-para director for electrophilic aromatic substitution.[3][4]
Q3: What are the most common types of stereoisomers I might encounter in reactions with this compound?
A3: You will primarily encounter two types of stereoisomers:
-
Enantiomers: These are non-superimposable mirror images. A reaction that produces an unequal mixture of enantiomers is called enantioselective.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties. A reaction that produces an unequal mixture of diastereomers is called diastereoselective.[5]
When the deprotected aldehyde reacts to form two new stereocenters, four possible stereoisomers can be formed.
Troubleshooting Guide for Poor Stereoselectivity
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Diastereoselectivity in Aldol-Type Reactions
Q: I've deprotected my this compound to the corresponding aldehyde and performed an aldol reaction, but I'm getting a nearly 1:1 mixture of syn and anti diastereomers. How can I improve this?
A: This is a common challenge in aldol reactions. The diastereoselectivity is highly dependent on the reaction conditions and the nature of the enolate used. Here are several factors to investigate:
-
Enolate Geometry: The geometry of the enolate (Z or E) is a primary determinant of aldol diastereoselectivity.[6]
-
Z-enolates generally lead to syn aldol products.
-
E-enolates generally lead to anti aldol products.
-
Troubleshooting Tip: The choice of base and solvent system is crucial for controlling enolate geometry. For example, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of the kinetic (E) enolate, while using bases with bulky cations or in the presence of certain additives can favor the thermodynamic (Z) enolate.[6]
-
-
Metal Cation: The metal cation of the enolate plays a significant role in the organization of the transition state.
-
Boron enolates often provide very high levels of diastereoselectivity due to the short B-O bond lengths, which lead to a more compact and organized Zimmerman-Traxler transition state.[6]
-
Lithium enolates are also common, but their selectivity can be more variable.[7]
-
Troubleshooting Tip: Consider switching from a lithium enolate to a boron enolate. This can be achieved by reacting your ketone with a dialkylboron triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine).
-
-
Reaction Temperature: Lowering the reaction temperature generally increases stereoselectivity.
-
Troubleshooting Tip: Run your reaction at -78 °C. If you are already doing so, try even lower temperatures if your solvent system allows. This reduces the thermal energy available to overcome the energy difference between the diastereomeric transition states.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the tightness of the transition state.
-
Troubleshooting Tip: Ethereal solvents like tetrahydrofuran (THF) are commonly used.[8] However, if you are experiencing poor selectivity, consider a less coordinating solvent like toluene, which may lead to a more organized transition state.
-
Data Summary: Factors Influencing Diastereoselectivity
| Parameter | To Favor syn Product | To Favor anti Product | Rationale |
| Enolate | Z-enolate | E-enolate | Based on the Zimmerman-Traxler model.[6] |
| Metal | Boron (B) | Boron (B) | Shorter M-O bonds lead to tighter transition states and higher selectivity.[6] |
| Base/Solvent | Bulky bases, coordinating solvents | Sterically hindered bases (e.g., LDA) in THF | Influences the kinetic vs. thermodynamic deprotonation. |
| Temperature | Low (-78 °C or lower) | Low (-78 °C or lower) | Reduces thermal energy, amplifying small energy differences in transition states. |
Problem 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Q: I am using a chiral catalyst to perform an enantioselective addition to the aldehyde derived from my starting material, but the enantiomeric excess (ee) is poor.
A: Low enantioselectivity in a catalytic reaction points to issues with the catalyst's effectiveness or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity and Loading:
-
Purity and Activity: Ensure your chiral catalyst and any associated ligands are pure and have not degraded. Many organometallic catalysts are sensitive to air and moisture.[9]
-
Catalyst Loading: Insufficient catalyst loading can lead to a significant contribution from a non-selective background reaction, which will lower the overall ee.[9]
-
Troubleshooting Tip: Use a freshly prepared or properly stored catalyst. Try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the ee improves. If it does, the background reaction is likely a significant contributor.
-
-
Solvent Choice: The solvent can have a profound impact on the catalyst's conformation and the transition state of the reaction.[9]
-
Troubleshooting Tip: Screen a range of solvents with varying polarities and coordinating abilities. Sometimes, a seemingly minor change, like switching from THF to 2-methyl-THF, can have a large effect on enantioselectivity.
-
-
Temperature Optimization: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.
-
Troubleshooting Tip: If your reaction is running at room temperature, try cooling it to 0 °C or -20 °C. Monitor the reaction time, as it will likely increase.
-
-
Additives: In some catalytic systems, additives can play a crucial role.
-
Acids/Bases: In organocatalysis, acidic or basic additives can co-catalyze the reaction or influence the catalyst's state of protonation.[10]
-
Drying Agents: The presence of water can be detrimental to many catalytic systems.
-
Troubleshooting Tip: Ensure your reaction is performed under strictly anhydrous conditions. If applicable to your catalytic system, consider the use of additives that have been reported to improve enantioselectivity in similar reactions.
-
Experimental Protocols
Protocol 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl, 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-phenylacetaldehyde.
Protocol 2: Example of a Diastereoselective Boron-Mediated Aldol Reaction
-
Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Dissolve the ketone (1.1 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add dibutylboron triflate (1.2 eq) dropwise, followed by the dropwise addition of triethylamine (1.3 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure enolate formation.
-
Re-cool the mixture to -78 °C.
-
Add a solution of freshly prepared 2-ethoxy-phenylacetaldehyde (1.0 eq) in anhydrous DCM dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a pH 7 buffer solution, followed by methanol and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Visualizations
Workflow for Troubleshooting Poor Stereoselectivity
Caption: A simplified representation of the Zimmerman-Traxler model for aldol reactions.
References
- Diastereoselective aldol reactions of chiral aldehydes and chiral methyl ketones: Dependence of stereoselectivity on the metal enolate, the aldehyde 2,3-stereochemistry, and the aldehyde β-alkoxy protecting group. (1995). Tetrahedron Letters.
- Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts.
- Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
- OF ACETALS. Sci-Hub.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
- Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
- Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. [a].
- Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
- Overcoming stereoselectivity issues in Nardoaristolone B synthesis. Benchchem.
- Enantioselective Allylation of Selected ortho-Substituted Benzaldehydes: A Comparative Study. Department of Organic Chemistry.
- A catalytic enantioselective stereodivergent aldol reaction. PMC - NIH.
- Chiral dialkylaminopyridine catalysts in asymmetric synthesis. PubMed.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in allylation of chiral secondary alkylcopper species. Beilstein Journals.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps.
- Reactions of Benzene & Its Deriv
- Substitution Reactions of Benzene Deriv
- Substitution Reactions of Benzene Deriv
- Strategies to improve the stereoselectivity of Olivetol reactions. Benchchem.
- Catalytic Asymmetric Synthesis of Chiral Allylic Amines. Evaluation of Ferrocenyloxazoline Palladacycle Catalysts and Imidate Motifs.
- New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC - NIH.
- Alkynylation of chiral aldehydes: alkoxy-, amino-, and thio-substituted aldehydes. PubMed.
- This compound cas no.898759-45-0. BOC Sciences.
- Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by Rhodotorula glutinis epoxide hydrolase. Wageningen University & Research.
- 52509-14-5 | ((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide. ChemScene.
- Tetrahydrofuran. Wikipedia.
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- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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"handling and storage recommendations for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene"
Welcome to the technical support guide for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this compound in your experiments. As Senior Application Scientists, we have synthesized data from established chemical principles to provide you with field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the primary chemical hazards associated with this compound?
A1: The molecule contains two key functional groups that dictate its primary hazards: an aromatic ether and a dioxolane (cyclic acetal) .
-
Peroxide Formation: Like other ethers, this compound can undergo autoxidation in the presence of air and light to form potentially explosive peroxides.[1][2][3] This is the most significant long-term storage hazard.
-
Hydrolytic Instability: The dioxolane ring is a cyclic acetal, which is susceptible to hydrolysis under acidic conditions.[4][5] Contamination with acids can lead to the degradation of the material.
-
Flammability: While specific data is unavailable, compounds of this nature are typically flammable liquids and should be treated as such.[6][7][8]
Q2: What are the optimal storage conditions for this compound?
A2: To maintain chemical integrity and ensure safety, adhere strictly to the following storage conditions. Store the compound in a cool, dry, and dark location, away from heat and direct sunlight.[9][10] The container should be tightly sealed to prevent exposure to air and moisture.[11][12] For long-term storage, flushing the container with an inert gas like argon or nitrogen is a recommended practice to displace oxygen and inhibit peroxide formation.[2]
Q3: What type of container should I use for storage?
A3: The ideal container is an airtight amber glass bottle.[10] The amber color protects the light-sensitive compound from UV radiation, which can accelerate peroxide formation, while the airtight seal minimizes exposure to oxygen and moisture.[3][10]
Q4: How long can I store this chemical? What is its expected shelf-life?
A4: Due to the risk of peroxide formation, it is critical to date the container upon receipt and again upon opening.[9] As a general guideline for peroxide-forming chemicals, unopened containers should ideally be used within 12-18 months. Once opened, the material should be used as quickly as possible, preferably within 3-6 months.[13] Always test for the presence of peroxides before use if the container has been opened for more than 3 months or if its storage history is unknown.[2][9]
Q5: What Personal Protective Equipment (PPE) is required when handling this compound?
A5: Standard laboratory PPE is mandatory. This includes:
-
Nitrile or neoprene gloves to protect against skin contact.[14]
-
Chemical-resistant safety goggles with side shields.[14]
-
A flame-retardant lab coat, fully fastened.[12] All handling of open containers should be performed inside a certified chemical fume hood to minimize inhalation of any vapors.[15][16]
Q6: How should I dispose of expired or unused material?
A6: This compound and its empty containers must be disposed of as hazardous chemical waste.[12][14] Never pour it down the sink.[14] Follow all local, state, and federal regulations for hazardous waste disposal. If you suspect high levels of peroxides (e.g., visible crystal formation), do not move the container and contact your institution's Environmental Health & Safety (EH&S) department immediately for assistance with safe disposal.[2]
Experimental Troubleshooting Guide
Encountering unexpected results? This guide will help you troubleshoot common issues that may arise from improper handling or storage of this compound.
Q1: My reaction yield is low, or my analysis (NMR, LC-MS) shows the starting material is impure. What could be the cause?
A1: Impurity or degradation of the starting material is a common cause of poor reaction outcomes. The two most likely degradation pathways for this molecule are hydrolysis and oxidation.
-
Suspected Hydrolysis: The dioxolane ring can be cleaved by trace amounts of acid or even water over long periods, especially if stored improperly. This would result in the formation of an aldehyde and ethylene glycol. You can test for acidity in your reaction or solvent using pH paper. Acetals are stable under basic and neutral conditions.[17]
-
Suspected Peroxidation: The ether linkage is prone to forming hydroperoxides. These impurities can interfere with many chemical reactions, particularly those involving organometallics, catalysts, or reducing agents. It is crucial to test for peroxides before use.[1][3]
Q2: I see fine, wisp-like crystals or a solid precipitate in the container or around the cap. What should I do?
A2: STOP. DO NOT MOVE THE CONTAINER. The presence of crystals in a peroxide-forming liquid is an extremely dangerous sign.[3] These crystals could be peroxide salts that are highly sensitive to shock, heat, and friction, and can explode violently.[2][13] If you observe this, do not attempt to open or move the bottle. Secure the area and contact your institution's EH&S department or hazardous materials team for emergency disposal.[2]
Q3: How do I test for the presence of peroxides before my experiment?
A3: A simple, qualitative test can be performed. In a fume hood, add 1-3 mL of the compound to an equal volume of acetic acid in a test tube. Add a few drops of a freshly prepared 10% aqueous potassium iodide (KI) solution and shake.[1][3] The formation of a yellow to brown color indicates the presence of iodine, which is formed by the oxidation of iodide by peroxides.[1] Commercial peroxide test strips are also available and are a convenient alternative.[10] If the test is positive, the solvent must be purified to remove peroxides before use.
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry area (e.g., 15-25°C) | Prevents degradation and reduces volatility.[6][16] |
| Atmosphere | Tightly sealed container; inert gas (Ar, N₂) for long-term storage. | Minimizes exposure to oxygen and moisture, preventing peroxide formation and hydrolysis.[2][10] |
| Light Conditions | Store in a dark place or amber container. | Prevents light-catalyzed peroxide formation.[3][10] |
| Container Dating | Date upon receipt and upon opening. | Crucial for tracking age and potential for peroxide accumulation.[9] |
| Shelf Life (Opened) | Use within 3-6 months; test for peroxides regularly. | Peroxide formation accelerates after the container is opened.[13] |
| Chemical Compatibility | Store away from strong acids and oxidizing agents. | Avoids acid-catalyzed hydrolysis and reactions with oxidizers.[18][19] |
Protocol: Pre-Use Quality Check
This protocol must be performed in a chemical fume hood with appropriate PPE.
Objective: To verify the integrity of this compound before experimental use.
Materials:
-
Sample of this compound
-
Potassium Iodide (KI) test strips or a freshly prepared 10% aqueous KI solution
-
Glacial acetic acid
-
Small test tube
Procedure:
-
Visual Inspection:
-
Carefully observe the container before opening. Look for any signs of crystallization, discoloration, or stratification of the liquid.[2][3] Check for crystal formation around the cap threads.
-
If any crystals are observed, DO NOT proceed. Follow the emergency procedure outlined in Troubleshooting Q2.
-
-
Peroxide Test (Qualitative):
-
Place 1 mL of the compound into a clean, dry test tube.
-
Add 1 mL of glacial acetic acid and gently mix.
-
Add 2-3 drops of the 10% KI solution (or dip a peroxide test strip into the solution).
-
Gently swirl the test tube.
-
-
Result Interpretation:
-
Negative: The solution remains colorless. The material is safe for immediate use.
-
Positive: A yellow to dark brown color develops.[1] Peroxides are present. The material should be purified or disposed of according to your institution's guidelines. Do not use in your experiment.
-
Troubleshooting Workflow for Suspected Degradation
This diagram outlines the decision-making process when an experiment fails and starting material degradation is suspected.
Sources
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Properties, Uses and Safety of Dioxolane [slchemtech.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. lobachemie.com [lobachemie.com]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. brainly.in [brainly.in]
- 13. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. gz-supplies.com [gz-supplies.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 19. nj.gov [nj.gov]
"mitigating decomposition of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene during workup"
Welcome to the dedicated technical support guide for handling 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this acetal-protected catechol derivative in their synthetic workflows. The inherent lability of the dioxolane ring, particularly under acidic conditions, presents a significant challenge during reaction workup, often leading to unwanted deprotection and subsequent side reactions.
This guide provides in-depth, experience-driven answers to common challenges, troubleshooting protocols, and the chemical reasoning behind our recommended procedures to ensure you can confidently and efficiently mitigate decomposition and maximize your yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product, this compound, after an aqueous workup. A new spot appears on my TLC plate close to the baseline. What is happening?
A1: This is a classic sign of acid-catalyzed decomposition of the dioxolane (acetal) protecting group. During a standard aqueous workup, residual acidic reagents, or even the slight acidity of unbuffered water, can be sufficient to hydrolyze the acetal. This reaction cleaves the 1,3-dioxolane ring to reveal the free aldehyde, 2-ethoxy-2'-formyl-biphenyl, and ethylene glycol. The resulting aldehyde is significantly more polar than the starting material, which explains its lower retention factor (Rf) and appearance as a new spot near the baseline on your Thin-Layer Chromatography (TLC) plate.
The primary cause is the protonation of one of the acetal oxygen atoms, which initiates the cleavage mechanism. This process is often accelerated if your reaction quench or extraction involves acidic solutions like aqueous HCl, NH4Cl, or even just deionized water that has absorbed atmospheric CO2.
Troubleshooting Guide: Workup-Induced Decomposition
This section provides a systematic approach to diagnosing and solving the decomposition of this compound during product isolation.
Visualizing the Problem: The Decomposition Pathway
The following diagram illustrates the acid-catalyzed hydrolysis mechanism responsible for the degradation of your target compound.
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
Systematic Troubleshooting Table
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low crude yield; new polar spot on TLC. | Acidic Quench/Wash: Use of acidic solutions (e.g., aq. HCl, aq. NH₄Cl) during the quench or extraction steps. | Switch to a basic or neutral quench. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7.5) to neutralize any residual acid before extraction. Bicarbonate is a weak base, sufficient to neutralize strong acids without causing base-mediated side reactions. |
| Product degrades during extraction with brine. | Acidic Brine: Saturated NaCl solutions can become slightly acidic over time by absorbing CO₂. | Use a buffered or basic brine. Prepare your brine solution using a pH 7.4 phosphate buffer or add a small amount of NaHCO₃ to the solution to ensure it remains neutral to slightly basic. |
| Decomposition occurs during solvent evaporation (Rotovap). | Residual Acid & Heat: Trace amounts of acid in the organic extract, when concentrated and heated, can accelerate hydrolysis. | Pre-neutralize and dry thoroughly. Before concentrating your organic extracts, wash them with saturated aq. NaHCO₃, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all water, which is a key reagent in the hydrolysis. |
| Product appears stable in the organic phase but degrades on silica gel. | Acidic Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid acid catalyst during column chromatography. | Use neutralized or alternative stationary phases. 1) Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (Et₃N) or ammonia. 2) Alternatively, use a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica. |
Validated Experimental Protocols
Here are detailed, step-by-step procedures designed to minimize decomposition during workup and purification.
Protocol 1: Mild Bicarbonate Workup
This is the first-line approach for reactions where acidic byproducts are expected.
-
Reaction Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution (CO₂) ceases, indicating complete neutralization.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), the layers will separate. If a water-miscible solvent was used (e.g., THF, Dioxane), add an extraction solvent like ethyl acetate.
-
Extraction: Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using minimal heat.
Visual Workflow: Mild Bicarbonate Workup
Caption: Step-by-step workflow for the mild bicarbonate workup.
Protocol 2: Non-Aqueous Workup
For extremely sensitive substrates or non-polar reaction mixtures, avoiding water altogether is the safest strategy.
-
Solvent Removal: If possible, directly concentrate the reaction mixture in vacuo to remove the bulk solvent.
-
Suspension/Trituration: Add a non-polar solvent in which your product is soluble but byproducts or salts are not (e.g., a mixture of hexanes and ethyl acetate).
-
Filtration: Filter the suspension through a pad of Celite® or a fritted glass funnel to remove insoluble materials.
-
Concentration: Concentrate the filtrate to yield the crude product, which can then be purified.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Validation & Comparative
Navigating Ortho-Alkoxy Aryl Organometallics: A Comparative Guide to Alternatives for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. The aldehyde functional group, with its inherent electrophilicity, often requires masking to prevent undesired reactions with potent nucleophiles such as Grignard or organolithium reagents. This guide provides an in-depth technical comparison of alternatives to 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a protected form of 2-ethoxybenzaldehyde. Our focus will be on the practical application of these alternatives in the context of forming and utilizing ortho-alkoxy aryl organometallic reagents, a common challenge in medicinal chemistry.
The Central Challenge: Reactivity of Ortho-Alkoxy Benzaldehydes
2-Ethoxybenzaldehyde and its congeners are valuable building blocks, but their dual functionality—a reactive aldehyde and an ortho-alkoxy group that can influence organometallic stability—presents a synthetic puzzle. Direct formation of a Grignard or organolithium reagent from a halo-substituted 2-ethoxybenzaldehyde is impossible, as the organometallic species would immediately react with the aldehyde of a neighboring molecule.[1][2] Therefore, effective protection of the aldehyde is the critical first step.
The target compound, this compound, represents a common strategy: converting the aldehyde into a cyclic acetal, specifically a 1,3-dioxolane. This approach leverages the stability of acetals in basic and nucleophilic conditions, allowing for the unmasking of the aldehyde under acidic conditions post-reaction.[3]
The Primary Contender: this compound
The 1,3-dioxolane protecting group is formed by the acid-catalyzed reaction of the aldehyde with ethylene glycol.[4] This method is generally high-yielding and utilizes readily available reagents.
Synthetic Utility and a Critical Limitation
The primary application for a protected halo-analogue, such as 2-(2-bromo-6-ethoxyphenyl)methyl-1,3-dioxolane, would be the formation of a Grignard reagent. This reagent could then be used to introduce the 2-ethoxy-formylphenyl moiety into a target molecule via nucleophilic addition or cross-coupling reactions.
However, a significant, field-proven drawback exists for Grignard reagents derived from β-haloalkyl dioxolanes. These organometallics are known to be thermally unstable, often decomposing at temperatures as low as 25-35°C.[3] This instability can lead to diminished yields and the formation of complex side products, complicating purification and reducing the overall efficiency of the synthetic route. This inherent limitation necessitates the exploration of more robust alternatives.
Alternative Strategies: A Comparative Analysis
We will now explore two primary alternatives to the 1,3-dioxolane protecting group for 2-ethoxybenzaldehyde: the acyclic diethyl acetal and the cyclic 1,3-dithiane.
Alternative 1: 2-(Diethoxymethyl)-1-ethoxybenzene (Diethyl Acetal)
A straightforward alternative is the formation of an acyclic acetal, such as the diethyl acetal. This is typically achieved by reacting 2-ethoxybenzaldehyde with an excess of ethanol in the presence of an acid catalyst and a dehydrating agent.
Advantages:
-
Ease of Formation: The protection step is often a simple, one-pot procedure with high yields.
-
Stability: Acyclic acetals are generally stable to strongly basic and nucleophilic conditions, making them suitable for Grignard and organolithium reactions.[5]
Disadvantages:
-
Deprotection Conditions: While effective, deprotection requires acidic aqueous conditions, which might not be suitable for substrates with other acid-sensitive functional groups.[6]
Alternative 2: 2-(1,3-Dithian-2-yl)-1-ethoxybenzene (Dithiane)
The formation of a 1,3-dithiane from 2-ethoxybenzaldehyde and 1,3-propanedithiol offers a distinct set of properties. Dithianes are exceptionally stable protecting groups.
Advantages:
-
Robust Stability: Dithianes are stable to both strongly acidic and basic conditions, offering a wider range of compatible reagents and reaction conditions compared to acetals.[7]
-
Umpolung Reactivity: The dithiane group can be deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation. This inverts the normal electrophilic reactivity of the aldehyde carbon.
Disadvantages:
-
Harsh Deprotection: Traditional methods for dithiane deprotection often require heavy metal salts (e.g., HgCl₂) which are toxic and environmentally hazardous.[8] However, milder, modern methods using reagents like o-iodoxybenzoic acid (IBX) or H₂O₂/I₂ have been developed.[5][9]
-
Odor: Thiol reagents are notoriously malodorous, which can be a practical consideration in a laboratory setting.
Comparative Performance Data
| Protecting Group | Precursor | Protection Yield (Typical) | Organometallic Stability | Deprotection Conditions | Deprotection Yield (Typical) | Key Considerations |
| 1,3-Dioxolane | 2-Bromo-6-ethoxybenzaldehyde | >90%[4] | Poor (Grignard decomposes at 25-35°C)[3] | Mild aqueous acid (e.g., HCl, AcOH) | >90%[6] | Thermal instability of the Grignard reagent is a major drawback. |
| Diethyl Acetal | 2-Bromo-6-ethoxybenzaldehyde | ~85-95% | Good | Mild to moderate aqueous acid | >90% | A reliable and straightforward alternative to the dioxolane. |
| 1,3-Dithiane | 2-Ethoxybenzaldehyde | >90%[1] | Excellent (organolithium stable) | Oxidative (e.g., IBX, H₂O₂/I₂) or heavy metals (HgCl₂) | 85-95% (mild methods)[5][9] | Offers exceptional stability and umpolung reactivity but deprotection requires specific conditions. |
Experimental Protocols
The following protocols are representative procedures for the protection of 2-ethoxybenzaldehyde and the subsequent formation and reaction of an organometallic reagent. Note: All reactions involving organometallic reagents must be conducted under strictly anhydrous conditions using dried glassware and inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Protection of 2-Ethoxybenzaldehyde as a 1,3-Dioxolane
Objective: To protect the aldehyde functionality of 2-ethoxybenzaldehyde as a 1,3-dioxolane.
Materials:
-
2-Ethoxybenzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-ethoxybenzaldehyde, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.
Protocol 2: Formation and Reaction of a Grignard Reagent from a Protected Bromo-precursor
Objective: To form a Grignard reagent from a protected 2-bromo-6-ethoxybenzaldehyde and react it with an electrophile.
Materials:
-
Protected 2-bromo-6-ethoxybenzaldehyde (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To a round-bottom flask containing a magnetic stir bar, add magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of the protected bromo-precursor in anhydrous THF to the magnesium.
-
If the reaction does not initiate, gently warm the flask. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining solution of the bromo-precursor dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Cool the Grignard solution to 0°C and add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Deprotection of a 1,3-Dithiane using an Oxidative Method
Objective: To regenerate the aldehyde from a 1,3-dithiane protected 2-ethoxybenzaldehyde.
Materials:
-
2-(1,3-Dithian-2-yl)-1-ethoxybenzene (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the dithiane in DMSO, add IBX in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMSO.
-
Dry the organic layer, filter, and concentrate. The crude product can be purified by chromatography.
Conclusion and Recommendations
The choice of a protecting group for 2-ethoxybenzaldehyde in the context of organometallic synthesis is a critical decision that impacts reaction feasibility, yield, and overall synthetic efficiency.
-
This compound serves as a readily accessible protected form of 2-ethoxybenzaldehyde. However, its utility in Grignard reactions is severely hampered by the thermal instability of the resulting organometallic reagent.[3] This makes it a less desirable choice for syntheses requiring the formation of a Grignard reagent from a corresponding halo-aromatic precursor.
-
2-(Diethoxymethyl)-1-ethoxybenzene (Diethyl Acetal) represents a more robust and reliable alternative for Grignard-type reactions. Its formation is straightforward, and the resulting organometallic species are generally more stable than their dioxolane counterparts. This should be considered the "go-to" acetal protecting group for this application.
-
2-(1,3-Dithian-2-yl)-1-ethoxybenzene (Dithiane) offers the highest level of stability and the unique possibility of "umpolung" reactivity. While historical deprotection methods were harsh, modern, milder protocols have made dithianes a more attractive option, especially in complex syntheses where orthogonality is crucial.
For most standard applications involving the formation of an ortho-alkoxy-aryl Grignard reagent, the diethyl acetal is the recommended protecting group due to its balance of stability, ease of use, and reliable performance. The dithiane is a superior choice when exceptional stability is required or when the synthetic strategy can benefit from acyl anion chemistry. The 1,3-dioxolane , while simple to form, should be avoided in applications requiring the formation of a Grignard reagent from a β-haloalkyl precursor due to the inherent instability of the intermediate.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Stowell, J. C.; Keith, D. R.; King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth.1984 , 62, 140. [Link]
-
Ganguly, N. G.; Barik, S. K. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synth. Commun.2009 , 39, 2643-2651. [Link]
-
Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. A Convenient Deprotection of Acyclic and Cyclic O,O-Acetals and O,O-Ketals in the Presence of a Catalytic Amount of Iodine. J. Org. Chem.2004 , 69, 8932–8934. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
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A Comparative Guide to the Validation of Analytical Methods for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. As a critical intermediate or potential active pharmaceutical ingredient (API) in drug development, ensuring the reliability and accuracy of its analytical characterization is paramount for regulatory compliance and product quality. This document is intended for researchers, analytical scientists, and quality control professionals, offering in-depth, field-proven insights into the validation of suitable analytical techniques.
The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as the standards set forth by the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5] These authoritative sources form the bedrock of a robust and scientifically sound approach to analytical method validation.[6][7][8]
The Analyte: this compound
This compound, with the molecular formula C12H16O3, is an organic compound characterized by an ethoxybenzene moiety and a dioxolane ring. Its structure suggests a moderate polarity and potential for chromatographic analysis. The validation of analytical methods for this compound is essential to ensure identity, strength, quality, purity, and potency.[8]
Choosing the Analytical Technique: A Comparative Overview
The two most common and powerful analytical techniques for the analysis of a non-volatile, moderately polar compound like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on several factors, including the analyte's thermal stability and volatility, the sample matrix, and the specific requirements of the analysis (e.g., purity, assay).
High-Performance Liquid Chromatography (HPLC) is often the method of choice for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are not thermally stable.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For this compound, GC could be a viable option, provided the compound does not degrade at the temperatures required for analysis.
This guide will compare a reversed-phase HPLC (RP-HPLC) method and a capillary GC method for the analysis of this compound.
The Validation Lifecycle: A Structured Approach
Analytical method validation is a continuous process that demonstrates an analytical procedure is fit for its intended purpose.[7][9] The validation process for both HPLC and GC methods will be assessed based on the following key performance characteristics as defined by ICH Q2(R2)[1][4][9]:
-
Specificity/Selectivity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Below is a logical workflow for the validation of an analytical method:
Caption: Workflow for Analytical Method Validation.
Comparative Validation of HPLC and GC Methods
The following sections detail the experimental protocols and expected performance data for the validation of hypothetical RP-HPLC and GC methods for the analysis of this compound.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
Experimental Protocol:
-
HPLC: A solution of this compound is spiked with potential impurities and degradation products (generated through forced degradation studies: acid, base, peroxide, heat, light). The chromatograms of the spiked and unspiked samples are compared to demonstrate that the peak for the main analyte is free from interference.
-
GC: A similar approach to HPLC is used, with the spiked sample being injected into the GC system to ensure baseline separation of the analyte from any potential interferents.
Data Comparison:
| Parameter | RP-HPLC Method | GC Method | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | > 1.5 between the main peak and the closest eluting impurity | Peak purity index > 0.995 (for HPLC with PDA detector) |
| Peak Purity | Pass | Not Applicable | No co-elution observed |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol:
-
HPLC & GC: A series of at least five standard solutions of this compound are prepared across a range of 80% to 120% of the expected working concentration.[11] Each solution is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
Data Comparison:
| Parameter | RP-HPLC Method | GC Method | Acceptance Criteria |
| Range | 80 - 120 µg/mL | 80 - 120 µg/mL | As per method requirements |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | No significant bias |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
HPLC & GC: The accuracy is determined by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three preparations at each level are analyzed, and the percentage recovery is calculated.
Data Comparison:
| Concentration Level | RP-HPLC Method (% Recovery) | GC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5 ± 1.2% | 98.9 ± 1.5% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.8% | 100.5 ± 1.1% | 98.0 - 102.0% |
| 120% | 100.8 ± 1.0% | 101.2 ± 1.3% | 98.0 - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): A minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, and/or on a different instrument.
Data Comparison:
| Parameter | RP-HPLC Method (%RSD) | GC Method (%RSD) | Acceptance Criteria |
| Repeatability | ≤ 1.0% | ≤ 1.5% | %RSD ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 2.0% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: This is a common approach where the LOD is determined at a signal-to-noise ratio of 3:1 and the LOQ at a signal-to-noise ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Comparison:
| Parameter | RP-HPLC Method | GC Method | Acceptance Criteria |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL | Method dependent |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL | Method dependent |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
HPLC: Deliberate variations are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
GC: Variations are made to parameters such as oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injection temperature (±10°C).
Data Comparison:
| Parameter Varied | RP-HPLC Method (Effect on Results) | GC Method (Effect on Results) | Acceptance Criteria |
| Mobile Phase/Carrier Gas Flow | No significant change in peak area or retention time | No significant change in peak area or retention time | System suitability parameters are met |
| Temperature | No significant change in peak area or retention time | Minor shift in retention time, no change in peak area | System suitability parameters are met |
| Mobile Phase pH (HPLC) | No significant change in peak shape or retention time | Not Applicable | System suitability parameters are met |
Summary of Method Comparison
| Feature | RP-HPLC Method | GC Method | Recommendation |
| Applicability | Broadly applicable, suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | HPLC is generally more versatile for pharmaceutical compounds. |
| Sensitivity | Generally higher sensitivity (lower LOD/LOQ). | Can be highly sensitive, especially with specific detectors. | HPLC often provides better sensitivity for this type of analyte. |
| Resolution | Excellent resolving power. | Very high resolving power, especially with capillary columns. | Both methods offer excellent resolution. |
| Robustness | Typically very robust. | Can be sensitive to variations in temperature and flow. | HPLC methods can be easier to control for robustness. |
| Sample Throughput | Can be automated for high throughput. | Can also be automated. | Both are suitable for high-throughput analysis. |
| Cost & Complexity | Moderate cost and complexity. | Lower initial cost, but can be complex to optimize. | Dependent on laboratory resources. |
Conclusion and Recommendation
Both RP-HPLC and GC can be validated as suitable methods for the analysis of this compound. The choice of method will ultimately depend on the specific application and available instrumentation.
Based on the comparative data and general principles of pharmaceutical analysis, the RP-HPLC method is recommended as the primary choice for the routine quality control of this compound. Its versatility, higher sensitivity for this class of compound, and proven robustness make it a more reliable and universally applicable technique. The GC method serves as a viable alternative, particularly for impurity profiling where volatile impurities are of concern.
The validation data presented in this guide are illustrative. It is imperative that any analytical method be fully validated in the laboratory where it will be used, with the results documented in a comprehensive validation report. This ensures the method is fit for its intended purpose and complies with all regulatory requirements.[12][13]
Caption: Comparison of HPLC and GC Validation.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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BA Sciences. USP <1225> Method Validation. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
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Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
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A Researcher's Guide to the Biological Activity Screening of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene Derivatives
This guide provides a comprehensive framework for the initial biological evaluation of novel 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene derivatives. Recognizing that this specific chemical class may be novel, we will establish a robust screening strategy based on the known biological activities of its core structural motifs: the 1,3-dioxolane ring and the ethoxybenzene moiety. Our approach is designed to be a self-validating system, ensuring that researchers can confidently assess the therapeutic potential of their synthesized compounds.
The 1,3-dioxolane ring is a versatile scaffold found in many biologically active compounds, where it can serve as a protecting group or be integral to the pharmacophore.[1] Studies have revealed that derivatives containing the 1,3-dioxolane structure can exhibit significant antibacterial and antifungal properties.[1][2][3] Similarly, various ethoxybenzene derivatives have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antiprotozoal effects.[4][5][6] The combination of these two moieties in the this compound scaffold presents a compelling case for a multi-faceted biological screening approach.
This guide will detail the experimental protocols for a primary screening cascade covering antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. We will also present a comparative analysis framework to benchmark novel derivatives against established standards, providing a clear path from initial synthesis to lead compound identification.
Proposed Screening Cascade and Rationale
The initial biological evaluation should cast a wide net to identify the most promising therapeutic avenues. Based on the activities of related structures, we propose a four-pronged primary screening strategy. This approach allows for an efficient and cost-effective initial assessment before proceeding to more complex and specific assays.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Comparative Performance Analysis
The following tables provide a template for summarizing and comparing the biological activity of a lead candidate, designated "Compound X," against well-established standard drugs. This format allows for a clear, at-a-glance assessment of potency and, where applicable, selectivity.
Table 1: In Vitro Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM) [a] | Selectivity Index (SI) [b] |
| Compound X | MCF-7 (Breast Cancer) | 5.7 ± 0.6 | 8.1 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 12.5 |
| Compound X | A549 (Lung Cancer) | 8.5 ± 0.9 | 5.8 |
| Doxorubicin (Standard) | A549 (Lung Cancer) | 1.2 ± 0.2 | 8.3 |
| Data is hypothetical and for illustrative purposes only. | |||
| [a] IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell growth.[7] | |||
| [b] The Selectivity Index (SI) is the ratio of the IC₅₀ value for a normal cell line to the IC₅₀ value for the cancer cell line.[7] |
Table 2: In Vitro Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) [c] | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Compound X | 8 | 32 | 16 |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 4 |
| Data is hypothetical and for illustrative purposes only. | |||
| [c] MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.[7][8] |
Table 3: Antioxidant & Anti-inflammatory Activity
| Compound | DPPH Scavenging (IC₅₀, µg/mL) | Protein Denaturation Inhibition (%) at 100 µg/mL |
| Compound X | 45.2 ± 3.1 | 78.5 ± 4.2 |
| Ascorbic Acid (Standard) | 5.8 ± 0.4 | N/A |
| Diclofenac (Standard) | N/A | 92.1 ± 2.5 |
| Data is hypothetical and for illustrative purposes only. |
Detailed Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. In the presence of a cytotoxic compound, the number of viable cells decreases, leading to a reduced signal.[10]
Caption: Experimental workflow for the MTT cytotoxicity assay.[10]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).[11]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[7] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Calculation: The percentage of cell viability is calculated using the formula:
-
% Viability = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100
-
The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
-
Antimicrobial Activity: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][12] It involves challenging microorganisms with serial dilutions of the test compound in a liquid medium.
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., bacteria or yeast) to a concentration of approximately 5 x 10⁵ CFU/mL, typically corresponding to a 0.5 McFarland standard.[13]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][12]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[14][15] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from purple to yellow.[14]
Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a small volume of the test compound or standard solution (e.g., 20 µL) to each well.
-
DPPH Addition: Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[14]
-
The IC₅₀ value is determined by plotting the percent inhibition against the concentration of the compound.
-
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
Denaturation of tissue proteins is a characteristic feature of inflammation.[16] This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, which serves as a simple screen for anti-inflammatory potential.[16][17]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at a higher temperature (e.g., 72°C) for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples by reading the absorbance at 660 nm.[17] A control sample without the test compound is used as a reference for 100% denaturation. Diclofenac sodium can be used as a standard drug.
-
Calculation: The percentage of inhibition is calculated using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Potential Mechanism of Action: A Hypothetical Pathway
Should a derivative show potent anticancer activity, a primary mechanism to investigate is the induction of apoptosis (programmed cell death). Many cytotoxic agents exert their effects by activating intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Caption: Generalized intrinsic apoptosis pathway initiated by a cytotoxic compound.[4]
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- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Strategic Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the complex choreography of multi-step organic synthesis, particularly within drug development, the strategic selection of intermediates is paramount. The compound 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene serves as a quintessential example of a protected aldehyde, a critical building block whose utility and cost-effectiveness warrant a detailed, objective analysis. This guide provides a comprehensive cost-benefit analysis of its use, benchmarked against viable alternatives, and grounded in established experimental protocols.
The Strategic Imperative for Aldehyde Protection
Aldehydes are among the most versatile functional groups in a synthetic chemist's toolkit, acting as precursors to alcohols, carboxylic acids, and various heterocyclic systems crucial for active pharmaceutical ingredients (APIs).[1][2] However, their high reactivity, especially towards nucleophiles and bases, necessitates a "protection" strategy when other parts of the molecule must undergo transformation.[1][3][4] An ideal protecting group must be easy to install, stable under subsequent reaction conditions, and readily removable with high yield.[3][5]
The molecule this compound is, in essence, a "masked" or "protected" form of 2-ethoxyphenylacetaldehyde. The 1,3-dioxolane group, a cyclic acetal, shields the reactive aldehyde. This protection is indispensable in scenarios requiring the use of potent nucleophiles, such as Grignard or organolithium reagents, which would otherwise attack the aldehyde.[4][6][7]
The "Benefit" Proposition: A Case Study in Selective Reactivity
To illustrate the benefit, consider a hypothetical synthesis requiring the addition of a methyl group to an ester, in a molecule that also contains an aldehyde. Without protection, a Grignard reagent would attack both the ester and the more reactive aldehyde, leading to a mixture of products.[6][8] The use of this compound elegantly circumvents this problem.
The overall workflow is a classic three-act play in synthesis: Protect, Transform, and Deprotect.
Sources
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- 2. Applications of Aldehydes in Medicine and Agricultural - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Reactivity of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene and its Analogs
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for predicting metabolic pathways, designing stable formulations, and synthesizing novel chemical entities. This guide provides an in-depth comparative analysis of the reactivity of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a molecule possessing three key reactive sites: a 1,3-dioxolane (acetal) ring, an ether linkage, and a substituted aromatic ring. By examining the interplay of electronic and steric effects, we will dissect the reactivity of each functional group and compare it to structurally similar compounds, supported by established mechanistic principles and experimental data.
Introduction to the Core Molecule
This compound is a multifaceted molecule featuring an ortho-substituted aromatic ring. The close proximity of the ethoxy and dioxolan-ylmethyl groups introduces unique steric and electronic interactions that govern its chemical behavior. Understanding the reactivity of this compound requires a detailed examination of its constituent functional groups in the context of their specific chemical environment.
Reactivity at the 1,3-Dioxolane Moiety: Acid-Catalyzed Hydrolysis
The 1,3-dioxolane ring is an acetal, a functional group known for its stability in neutral and basic media, but susceptibility to hydrolysis under acidic conditions. This reaction is of significant interest as it represents a potential metabolic pathway or a deprotection step in a synthetic sequence.
Mechanistic Considerations
The acid-catalyzed hydrolysis of acetals proceeds via a two-step mechanism involving protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde and diol. The formation of the carboxonium ion is generally the rate-determining step.[1]
Comparative Reactivity Analysis
The rate of hydrolysis is highly sensitive to the electronic and steric environment of the acetal.
-
Electronic Effects: The stability of the intermediate carboxonium ion is a key determinant of the reaction rate.[1] Electron-donating groups attached to the carbon of the acetal (C2 position of the dioxolane ring) stabilize this positively charged intermediate, thereby accelerating the rate of hydrolysis. The benzyl group attached to the C2 position in the title compound provides moderate stabilization through inductive effects.
-
Steric Effects: Increased steric hindrance around the acetal moiety can impede the approach of both the proton and the subsequent water nucleophile, leading to a decrease in the hydrolysis rate. The ortho-ethoxy group on the benzene ring in this compound is expected to introduce some steric congestion, potentially slowing the hydrolysis compared to its para-substituted isomer or an unsubstituted analog. Studies on the synthesis of 1,3-dioxolanes have shown that steric hindrance on the starting diol can decrease the yield of the final product, a principle that can be extrapolated to the reverse hydrolysis reaction.[2]
Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis of 1,3-Dioxolane Derivatives
| Compound | Substituent at C2 of Dioxolane | Predicted Relative Rate of Hydrolysis | Rationale |
| A | 2-Ethoxybenzyl | Baseline | The title compound. |
| B | Benzyl | Faster | Less steric hindrance from the ortho-ethoxy group. |
| C | 4-Ethoxybenzyl | Faster | Similar electronic effect to A , but reduced steric hindrance. |
| D | 4-Nitrobenzyl | Slower | The electron-withdrawing nitro group destabilizes the carboxonium intermediate. |
Reactivity at the Ether Linkage: Acidic Cleavage
The ethyl phenyl ether moiety in the target molecule is susceptible to cleavage by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI).[3][4] This reaction is a common method for the dealkylation of aryl ethers.
Mechanistic Pathway
The cleavage of aryl alkyl ethers with strong acids typically proceeds through an S(_N)2 mechanism.[3] The ether oxygen is first protonated to form a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the less sterically hindered alkyl group (the ethyl group in this case) to displace a phenol. Cleavage of the aryl C-O bond is disfavored due to the high energy of a phenyl cation.[4]
Comparative Reactivity Insights
The rate of ether cleavage is influenced by the nature of the alkyl group and the substituents on the aromatic ring.
-
Nature of the Alkyl Group: The S(_N)2 attack is more facile on methyl and primary alkyl groups. The ethyl group in the title compound is a typical substrate for this reaction. Ethers with tertiary, benzylic, or allylic alkyl groups may undergo cleavage via an S(_N)1 mechanism due to the formation of a stable carbocation.[4]
-
Aromatic Ring Substituents: The electronic nature of the substituents on the benzene ring has a less pronounced effect on the rate of S(_N)2 cleavage at the alkyl group compared to electrophilic aromatic substitution. However, strongly electron-withdrawing groups can slightly decrease the basicity of the ether oxygen, making the initial protonation step less favorable. The dioxolan-ylmethyl group is not expected to have a strong electronic effect on the ether cleavage reaction.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The substituted benzene ring is a site for electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents on the ring play a crucial role in determining both the rate of reaction and the regioselectivity of the incoming electrophile.
Directing Effects of Substituents
-
Ethoxy Group (-OEt): The ethoxy group is a powerful activating and ortho, para-directing group.[5][6] The oxygen atom donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.
-
2-(1,3-Dioxolan-2-ylmethyl) Group: The electronic effect of this group is primarily inductive. Due to the electronegativity of the oxygen atoms in the dioxolane ring, this substituent is expected to be weakly electron-withdrawing and therefore deactivating. Deactivating groups that are not strongly electron-withdrawing by resonance typically direct incoming electrophiles to the meta position relative to themselves.
Combined Influence and Steric Hindrance
In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group will dominate the weaker deactivating effect of the dioxolan-ylmethyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ethoxy group.
However, steric hindrance will play a significant role in determining the product distribution. The position ortho to the ethoxy group (the 3-position) is sterically hindered by the adjacent dioxolan-ylmethyl group. The other ortho position (the 6-position) is also somewhat hindered. Consequently, electrophilic attack is most likely to occur at the para position (the 4-position) relative to the ethoxy group.
Table 2: Predicted Major Products of Electrophilic Nitration of Ethoxybenzene Derivatives
| Compound | Substituents | Predicted Major Product | Rationale |
| A | 2-(1,3-Dioxolan-2-ylmethyl), 1-ethoxy | 4-Nitro-2-(1,3-dioxolan-2-ylmethyl)-1-ethoxybenzene | The ethoxy group is a strong o,p-director. The para position is least sterically hindered. |
| B | 1-Ethoxy-4-methylbenzene | 2-Nitro-1-ethoxy-4-methylbenzene | Both groups are o,p-directors. The position ortho to the stronger activating ethoxy group is favored. |
| C | Ethoxybenzene | 1-Ethoxy-4-nitrobenzene | Para substitution is generally favored over ortho due to less steric hindrance. |
Experimental Protocols
To empirically validate the predicted reactivity patterns, the following experimental protocols are proposed.
Protocol 1: Comparative Hydrolysis of 1,3-Dioxolanes
-
Materials: this compound, 2-(1,3-Dioxolan-2-ylmethyl)benzene, 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, 1 M HCl, Tetrahydrofuran (THF), and an internal standard (e.g., dodecane).
-
Procedure:
-
Prepare 0.1 M solutions of each test compound and the internal standard in THF.
-
In a thermostated reaction vessel at 25°C, combine 1 mL of the substrate solution with 9 mL of 1 M HCl.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot with 1 mL of 1 M NaOH.
-
Extract the organic components with 2 mL of diethyl ether.
-
Analyze the ether layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of the corresponding aldehyde.
-
-
Data Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rate for each compound.
Protocol 2: Comparative Electrophilic Nitration
-
Materials: this compound, ethoxybenzene, acetic anhydride, and fuming nitric acid.
-
Procedure:
-
Dissolve 1 mmol of the substrate in 5 mL of acetic anhydride in a flask cooled to 0°C.
-
Slowly add a solution of 1.1 mmol of fuming nitric acid in 2 mL of acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Pour the reaction mixture into 50 mL of ice-water and extract with 3 x 20 mL of dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Data Analysis: Analyze the crude product mixture by GC-MS and ¹H NMR to determine the ratio of the different regioisomers formed.
Visualizing Reaction Pathways
Caption: Acid-catalyzed hydrolysis of an acetal.
Caption: Regioselectivity in electrophilic aromatic substitution.
Conclusion
The reactivity of this compound is a compelling case study in the interplay of electronic and steric effects in organic chemistry. The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, with the rate being influenced by the stability of the carboxonium ion intermediate and steric hindrance from the neighboring ethoxy group. The ether linkage can be cleaved under strongly acidic conditions via an S(_N)2 mechanism at the ethyl group. Finally, the aromatic ring is activated towards electrophilic aromatic substitution by the ethoxy group, with a strong preference for substitution at the sterically accessible para position. A thorough understanding of these reactivity principles is essential for the effective application of this and similar molecules in synthetic chemistry and drug development.
References
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"cross-reactivity studies of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene"
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Introduction: The Imperative of Early-Stage Off-Target Profiling
This compound is a novel chemical entity with a dioxolane moiety that is of interest in medicinal chemistry. The 1,3-dioxolane ring is found in various biologically active compounds and can contribute to enhanced ligand-target interactions.[1] While the primary pharmacological target of this compound is under investigation, a rigorous evaluation of its potential off-target activities, or cross-reactivity, is a critical and indispensable step in its preclinical development. Understanding a compound's cross-reactivity profile is paramount for predicting potential adverse effects, identifying mechanisms of toxicity, and anticipating drug-drug interactions (DDIs).[2]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will objectively compare its hypothetical performance against two archetypal compounds:
-
Comparator A (Etoxazole): An acaricide that, while not a therapeutic, shares a dioxolane-like structure. It is a known chitin synthase inhibitor and serves as an example of a compound with a specific primary target.[3][4][5] Cross-reactivity studies on such a compound might explore metabolic liabilities.[3]
-
Comparator B (Dofetilide): A well-characterized Class III antiarrhythmic agent known for its high specificity and potency as a hERG potassium channel blocker.[6][7][8][9] It serves as a positive control for hERG liability, a critical safety endpoint, as hERG blockade can lead to life-threatening cardiac arrhythmias.[10][11][12][13]
This document will detail the experimental methodologies, present data in a comparative format, and explain the causal reasoning behind the proposed investigational strategy, thereby providing a robust template for the scientific community.
A Tiered Strategy for Comprehensive Cross-Reactivity Assessment
A logical, tiered approach is the most efficient method for profiling a new chemical entity. This strategy begins with broad, high-throughput screening to cast a wide net for potential off-target interactions, followed by more focused, mechanistic studies to confirm and quantify any initial findings.
Caption: A tiered workflow for cross-reactivity profiling.
Part 1: Cytochrome P450 Inhibition - The Gateway to Drug-Drug Interactions
Expertise & Experience: The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of approximately 90% of clinically used drugs.[14] Inhibition of these enzymes by a new chemical entity is a primary cause of adverse drug-drug interactions.[2][14] An early assessment of a compound's potential to inhibit major CYP isoforms is therefore mandated by regulatory agencies like the FDA.[2][15] We will focus on the five most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[15]
Experimental Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol is designed to determine the concentration of a test compound that inhibits 50% of a specific CYP enzyme's activity (IC50).
-
Reagent Preparation:
-
Prepare human liver microsomes (HLM) as the enzyme source. HLMs are a well-established "gold standard" for in vitro DDI studies as they contain a full complement of CYP enzymes.[15]
-
Prepare isoform-specific probe substrates and their corresponding metabolites for LC-MS/MS detection.
-
Prepare the test compound (this compound) and comparator compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Prepare known specific inhibitors for each CYP isoform to serve as positive controls.[15]
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound or control inhibitor with HLMs in a phosphate buffer at 37°C to allow for potential binding to the enzyme.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system and the specific probe substrate.
-
-
Reaction Termination and Sample Processing:
-
After a defined incubation period (e.g., 15 minutes), terminate the reaction by adding a stop solution (e.g., cold acetonitrile) containing an internal standard for LC-MS/MS analysis.
-
Centrifuge the plate to precipitate proteins.
-
-
Detection and Data Analysis:
-
Analyze the supernatant for the presence of the specific metabolite using a validated LC-MS/MS method.[2]
-
Calculate the rate of metabolite formation in the presence of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Caption: Workflow for a CYP450 Inhibition Assay.
Data Presentation and Trustworthiness
The results are summarized in a table of IC50 values. A lower IC50 value indicates stronger inhibition.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | > 50 | 25.3 | > 50 | 42.1 | 8.9 |
| Comparator A (Etoxazole) | > 50 | > 50 | > 50 | > 50 | 15.2 |
| Comparator B (Ketoconazole - a known inhibitor) | 0.8 | 2.1 | 0.5 | 12.0 | 0.05 |
Authoritative Grounding & Interpretation: Based on this hypothetical data, this compound shows weak to moderate inhibition of CYP3A4 and CYP2C9. The inhibition of CYP3A4 (IC50 = 8.9 µM) is the most notable finding. Since CYP3A4 is involved in the metabolism of over 50% of clinical drugs, this suggests a potential for drug-drug interactions if the compound reaches sufficient in vivo concentrations.[16] The risk would need to be further evaluated based on the compound's expected therapeutic dose and pharmacokinetic profile. Comparator A (Etoxazole) shows weaker inhibition, suggesting a lower intrinsic potential for metabolic DDIs.
Part 2: hERG Channel Binding - A Critical Screen for Cardiotoxicity
Expertise & Experience: Unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmias, specifically a condition known as Torsades de Pointes (TdP).[10][11][12] Therefore, assessing a compound's affinity for the hERG channel is a non-negotiable step in safety pharmacology. A competitive radioligand binding assay is a robust, high-throughput method to determine a compound's binding affinity (Ki) for the channel.[17]
Experimental Protocol: hERG Radioligand Binding Assay (Ki Determination)
This assay measures the ability of a test compound to displace a known high-affinity radioligand from the hERG channel expressed in cell membranes.
-
Reagent Preparation:
-
Prepare cell membranes from a stable cell line overexpressing the hERG channel (e.g., HEK293 cells).
-
Prepare a high-affinity hERG channel radioligand, such as [3H]-dofetilide or [3H]-astemizole.
-
Prepare serial dilutions of the test compound and comparators over a wide concentration range (e.g., 0.1 nM to 30 µM).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, incubate the cell membranes, the radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound or unlabeled positive control (e.g., Dofetilide).
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[17]
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Add scintillation cocktail to the dried filter plate and count the radioactivity in each well using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of radioligand binding versus the test compound concentration.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]
-
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Dofetilide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dofetilide (Tikosyn): a new drug to control atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Performance Analysis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene as a Synthetic Intermediate
Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis
In the intricate multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), chemical intermediates are the foundational building blocks.[1] They are distinct molecules formed during the conversion of raw materials into the final drug substance. The quality, reactivity, and purity of these intermediates directly and profoundly impact the efficiency of the overall synthesis, the impurity profile of the API, and the economic viability of the manufacturing process.[1][2] Therefore, the selection and performance evaluation of an intermediate is not merely a chemical curiosity but a critical decision point in drug development and manufacturing.
This guide provides a comprehensive performance benchmark of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene . Rather than viewing this molecule in isolation, we will assess its utility within the context of a well-established pharmaceutical synthesis: the production of Carvedilol . Carvedilol is a non-selective β-adrenergic blocking agent widely used in the management of cardiovascular disorders.[3][4][5] Its synthesis is a common subject of process chemistry optimization, particularly concerning the minimization of process-related impurities.[6][7]
We will benchmark the synthetic pathway enabled by our target intermediate against established and alternative routes to Carvedilol, focusing on key performance indicators such as yield, purity, and process efficiency.
Benchmarking Framework: Key Performance Indicators for Synthetic Intermediates
The "performance" of an intermediate is a multi-faceted concept defined by the success of the overall synthetic route.[8] Our evaluation will be grounded in the following industry-standard metrics:
-
Overall Yield: The cumulative efficiency of all chemical steps in converting starting materials to the final API.
-
Purity & Impurity Profile: The ability of a synthetic route to minimize the formation of unwanted side products. In Carvedilol synthesis, specific impurities (e.g., "Impurity B," a bis-adduct) are notorious and must be controlled.[3][7]
-
Process Efficiency & Sustainability: Factors including reaction time, temperature, solvent choice, and the number of synthetic steps. Routes that use safer, more sustainable solvents and require fewer steps are preferable.[9]
-
Scalability & Cost-Effectiveness: The feasibility of transitioning the synthesis from a laboratory scale to industrial production without significant loss of yield or purity, directly impacting the final cost of the API.[1][10]
Caption: General workflow for evaluating a synthetic route and its key intermediates.[8]
The Role of this compound
The structure of our target intermediate features two key components: an ethoxybenzene group and a 1,3-dioxolane group. The dioxolane is a common and robust protecting group for an aldehyde. This chemical feature is the primary justification for its use. It allows for chemical manipulations on other parts of a molecule without unintended reactions at the aldehyde site.
In a hypothetical synthesis of a Carvedilol analogue (or Carvedilol itself, if starting from 2-ethoxy precursors), this intermediate would serve as a protected precursor to the side-chain amine. The aldehyde can be unmasked (deprotected) and then converted to an amine via reductive amination just before the final coupling step.
Caption: Plausible synthetic utility of the target intermediate.
Comparative Analysis of Carvedilol Synthetic Routes
We will compare three strategic approaches to synthesizing Carvedilol to benchmark the potential advantages and disadvantages of a route utilizing our target intermediate.
Route A: The "Innovator" Route via Epoxide Opening
This is the most widely cited method. It involves the condensation of 4-(oxiran-2-yl methoxy)-9H-carbazole with the amine side-chain, 2-(2-methoxyphenoxy) ethanamine.[3][6]
-
Mechanism: A direct nucleophilic attack of the amine on the epoxide ring.
-
Major Drawback: The formation of a significant bis-impurity, known as Impurity B, where a second molecule of the epoxide reacts with the hydroxyl group of the newly formed Carvedilol.[3] This impurity can form at levels of 10-15% or higher, necessitating difficult purification steps.[3]
Caption: The innovator route highlights the formation of Impurity B.
Route B: Alternative Strategy via an Oxazolidinone Intermediate
To circumvent the formation of Impurity B, alternative routes have been developed. One elegant approach involves creating a 5-substituted-2-oxazolidinone from the carbazole moiety.[11]
-
Mechanism: The oxazolidinone intermediate is first coupled with a precursor to the side-chain, and then hydrolyzed under basic conditions to yield Carvedilol. This strategy prevents the free hydroxyl group from being available to form the bis-impurity.
-
Advantage: Significantly reduces or eliminates the formation of Impurity B, leading to a cleaner product profile and simplifying purification.
Route C: Hypothetical Strategy via the Dioxolane-Protected Intermediate
This route would leverage this compound to build the side-chain.
-
Mechanism: The synthesis would involve more steps: (1) Synthesis of the protected intermediate, (2) Conversion to the amine, (3) Deprotection, and (4) Final condensation.
-
Potential Advantage: By carefully controlling the synthesis of the side-chain separately and introducing it in a final, clean coupling step, it's possible to achieve very high purity. The protection/deprotection strategy is a classic tool for minimizing side reactions.
-
Potential Disadvantage: The increased number of steps could lower the overall yield and increase the Process Mass Intensity (PMI), making it potentially more costly and less atom-economical.
Performance Data Summary
| Metric | Route A (Innovator) | Route B (Oxazolidinone) | Route C (Hypothetical Dioxolane) |
| Overall Yield | Moderate (Reported yields vary, e.g., 70% for final step but purification losses) | Good (Reported 70% for final hydrolysis step) | Potentially Lower (due to more steps) |
| Purity Profile | Poor (Significant Impurity B formation, 10-15%)[3] | Excellent (Avoids Impurity B formation) | Potentially Excellent (Clean side-chain synthesis) |
| Number of Steps | Fewer | More | Most |
| Key Advantage | Direct, fewer transformations | High purity, avoids critical impurity | Controlled, high-purity side-chain synthesis |
| Key Disadvantage | Difficult purification, impurity issues | More complex intermediate synthesis | Lower atom economy, higher step count |
Experimental Protocols
Protocol 1: Synthesis of Carvedilol via Innovator Route (Route A)
This protocol is representative of methods described in the literature and is intended for informational purposes.
-
Preparation of 4-(2, 3-epoxypropoxy) carbazole: To a stirred solution of water (300 mL) and sodium hydroxide (23.0 g), add 4-hydroxy carbazole (100 g).[6][7]
-
Cool the reaction mass to 10-15°C and add DMSO (150 mL) dropwise.[6][7]
-
After stirring, add epichlorohydrin (75.6 g) over 1 hour, maintaining the temperature at 10-15°C.[6][7]
-
Slowly raise the temperature to 45°C and maintain for 6 hours.[6]
-
Dilute with water, filter, and wash the solid to obtain the epoxy intermediate.[7]
-
Condensation: The resulting 4-(oxiran-2-yl methoxy)-9H-carbazole is then condensed with 2-(2-methoxyphenoxy) ethyl amine in a suitable solvent like monoglyme to yield Carvedilol, which must then be purified to remove Impurity B.[6]
Protocol 2: Synthesis of Carvedilol via Oxazolidinone Intermediate (Route B)
This protocol is representative of methods described in the literature and is intended for informational purposes.
-
Amino Alcohol Formation: Purge ammonia gas through a solution of glycidyl aryl ether (5) (derived from 4-hydroxy carbazole and epichlorohydrin) in methanol at 25°C.
-
After reaction completion, extract the product with ethyl acetate to yield the amino alcohol (6).
-
Oxazolidinone Formation: React the amino alcohol (6) with ethyl chloroformate to furnish the 5-substituted-2-oxazolidinone intermediate (3).
-
Side-Chain Attachment: Condense the oxazolidinone intermediate (3) with 1-(2-chloroethoxy)-2-methoxybenzene in DMF with potassium carbonate.[11]
-
Hydrolysis: Hydrolyze the resulting compound using aqueous sodium hydroxide in methanol to yield Carvedilol (1) with a reported yield of 70% for this final step.
Conclusion and Authoritative Insights
The benchmarking of this compound reveals a fundamental principle of process chemistry: an intermediate's value is inextricably linked to the strategic advantages of its corresponding synthetic pathway.
-
Expertise & Causality: The innovator route (Route A) is direct but fundamentally flawed due to the reactivity of the product's hydroxyl group, leading to the formation of Impurity B. The causality is clear: the reaction conditions that form the desired product also facilitate its degradation into a major impurity. Alternative routes, whether through an oxazolidinone (Route B) or a protected side-chain precursor like our target dioxolane (Route C), are explicitly designed to break this causal link. They isolate or protect the reactive functional groups, preventing the side reaction.
-
Trustworthiness & Validation: A trustworthy process is a controllable one. The high levels of Impurity B in Route A make it inherently less controllable and reliant on challenging downstream purification. The alternative routes are self-validating because their design logically precludes the formation of the key impurity, leading to a more robust and reproducible process. A route employing a protected intermediate like this compound would offer multiple checkpoints for quality control before the final, critical coupling step.
-
Authoritative Grounding: The choice between these routes represents a classic process chemistry trade-off. While Route C (Dioxolane) adds steps, potentially lowering the overall yield and increasing waste (lower atom economy), it offers a pathway to exceptionally high purity. In pharmaceutical manufacturing, purity is paramount. The cost of additional synthetic steps can often be justified by the significantly reduced cost and complexity of API purification and the guaranteed compliance with stringent regulatory standards.[1][2] The decision, therefore, hinges on a holistic analysis of process economics, scalability, and the ultimate quality requirements for the final drug substance.
References
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A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]
-
A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry. [Link]
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Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]
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Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]
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BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR. [Link]
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SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]
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Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry. [Link]
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Novel design and synthesis of modified structure of Carvedilol. University of Arizona. [Link]
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Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]
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Pharmaceutical Intermediates Manufacturing Process | Complete Guide. ACME. [Link]
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The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production. Reachem. [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with innovation but with the utmost safety and procedural integrity. The proper management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene.
Given that a specific Safety Data Sheet (SDS) for this exact molecule is not readily published, this guidance is synthesized from the established chemical principles governing its core functional groups: the dioxolane ring (a cyclic ether) and the ethoxybenzene moiety (an aromatic ether). This approach ensures a conservative and robust safety posture, treating the compound with the caution its structure demands.
Part 1: Core Hazard Assessment & Immediate Safety
Understanding the "why" behind a protocol is as critical as the protocol itself. The molecular structure of this compound presents three primary hazard categories that dictate its handling and disposal.
-
Peroxide Formation: The presence of ether linkages, particularly within the dioxolane ring, makes this compound a potential peroxide-former.[1][2][3] Over time, and with exposure to atmospheric oxygen and light, ethers can form highly unstable and explosive peroxide crystals.[2][4][5] For this reason, containers of this and similar compounds should be dated upon opening and disposed of before their expiration date.[1][2] Crucially, if you ever observe crystal formation or a viscous precipitate in a container of an ether, do not move or open it. Contact your institution's Environmental Health & Safety (EHS) office immediately. [2][5]
-
Flammability & Combustibility: Like most organic solvents containing ether and aromatic groups, this compound should be considered flammable or combustible.[6][7][8] Vapors can be heavier than air and may travel to an ignition source.[7] Therefore, it must be kept away from all sources of ignition, including open flames, sparks, and hot surfaces.[6][9]
-
Toxicological & Irritant Properties: Aromatic compounds and ethers can act as skin, eye, and respiratory system irritants.[7][9][10][11] It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[12] All handling should be performed in a well-ventilated chemical fume hood to minimize exposure.[3]
Before beginning any work that will generate waste, ensure the following Personal Protective Equipment (PPE) is in use:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Be aware that ethers can permeate nitrile gloves, so change them frequently or after any known contact.[2]
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes.
Part 2: Systematic Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring safety and compliance from the point of generation to final pickup.
The foundational step is correct classification. This compound is a non-halogenated organic solvent .
-
Action: Designate a specific waste container for "Non-Halogenated Organic Solvents."
-
Causality: Disposal routes for halogenated and non-halogenated solvents are vastly different and have significant cost implications.[13][14] Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated solvents require high-temperature incineration.[13] Cross-contamination, even at low levels, can force the entire container to be treated via the more expensive and complex method.[13]
-
Incompatibilities: Do NOT mix this waste stream with the following:
Proper containment and identification are non-negotiable.
-
Action: Select a chemically compatible, leak-proof container with a secure screw-top cap.[1][13][16][17] Many institutions' EHS departments provide approved containers.
-
Action: The moment the first drop of waste is added, the container must be labeled.[14][15][16] The label must include:
Safe interim storage within the laboratory is critical to prevent accidents.
-
Action: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[14][15][16][17] This minimizes vapor release and prevents spills.
-
Action: Store the container in a designated Satellite Accumulation Area (SAA).[17]
-
Action: Always use secondary containment, such as a plastic bin or tray, to contain any potential leaks.[1][17]
-
Action: Store the container away from heat sources, direct sunlight, and incompatible chemicals.[2][9]
-
Action: Monitor waste volume. Do not accumulate more than 55 gallons of hazardous waste in your laboratory area.[15][16] It is best practice to request pickup as soon as a container is full.
-
Action: Contact your institution's EHS department to schedule a waste pickup, following their specific procedures (e.g., using an online request form).[1][15][17]
-
Prohibition: Under no circumstances should this chemical be disposed of via sink drain or in the regular trash.[1][13][14]
Part 3: Data Summary & Workflow Visualization
To provide at-a-glance information, the key disposal parameters are summarized below.
| Parameter | Guideline for this compound |
| Waste Classification | Non-Halogenated Organic Solvent Waste[13][16][17] |
| Primary Hazards | Peroxide-Former, Flammable/Combustible, Skin/Eye Irritant[1][2][6][10] |
| Required PPE | Safety Goggles, Nitrile Gloves, Flame-Retardant Lab Coat[2][3] |
| Handling Location | Chemical Fume Hood |
| Container Type | Sealable, Chemically-Resistant Container (e.g., HDPE or glass)[1][16] |
| Essential Label Info | "Hazardous Waste", Full Chemical Names, Hazard Pictograms[14][15][17] |
| Storage | Closed Container, in Secondary Containment, Away from Incompatibles[1][16][17] |
| Disposal Method | Collection by Institutional EHS for Incineration or Fuels Blending[1][13][17] |
| PROHIBITED Actions | Drain Disposal, Trash Disposal, Mixing with Halogenated Waste[1][13][14] |
The logical flow of the disposal process is visualized in the diagram below.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it using non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.[7][16][17] For large spills, evacuate the area and contact your institution's emergency response line immediately.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water.[12][16]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][12]
-
Inhalation: Move the affected person to fresh air.[12]
-
In all cases of significant exposure, seek prompt medical attention.[12]
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Safety & Risk Services. Organic Solvent Waste Disposal. The University of British Columbia. [Link]
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Department of Environmental Health & Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. [Link]
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Environmental Health & Safety. Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]
-
Webster University. Hazardous Waste Disposal Policy. Webster University. [Link]
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Environmental Health & Radiation Safety. Non-Halogenated Solvents in Laboratories. Temple University. [Link]
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Environment, Health & Safety. Use of Ether. University of California, Berkeley. [Link]
-
Environmental Health & Safety. Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. [Link]
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Givaudan. Safety Data Sheet for a mixture containing 2,2-dimethyl-1,3-dioxolan-4-ylmethanol. Givaudan. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet for Dioxolane. NJ.gov. [Link]
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Research Institute for Fragrance Materials. Safety Assessment of 2-(3-Heptyl)-1,3-dioxolane. RIFM. [Link]
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PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
